molecular formula C7H7F3N2O2 B8467702 1-Ethyl-5-trifluoromethyl uracil

1-Ethyl-5-trifluoromethyl uracil

Cat. No.: B8467702
M. Wt: 208.14 g/mol
InChI Key: MFTKJHOQCYNKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-trifluoromethyl uracil is a synthetic fluorinated pyrimidine derivative, structurally analogous to uracil nucleobases, designed for advanced pharmaceutical and biological research. Its core structure incorporates a trifluoromethyl group at the 5-position, a modification known to enhance metabolic stability and influence the biomimetic properties of nucleoside analogues . This compound serves as a key intermediate in exploratory synthetic pathways, particularly in the development of novel metal-based therapeutic agents. Recent studies on silver(I) complexes with similar trifluoromethyl uracil ligands have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains, as well as potent antiproliferative effects against a panel of human tumor cell lines, including multidrug-resistant phenotypes . The mechanism of action for such compounds is multifaceted; they can act as nucleoside metabolic inhibitors where, upon cellular uptake and phosphorylation, the active form can be incorporated into DNA in place of thymidine, disrupting DNA synthesis and function, thereby inhibiting cell proliferation . Additionally, coordination to metal ions like silver(I) often occurs through nitrogen and oxygen atoms, which can synergistically combine the biological activities of the ligand and the metal, potentially leading to improved efficacy and the ability to overcome drug resistance . Researchers value this ethyl-substituted analogue for investigating structure-activity relationships and for developing new candidates in the search for selective anticancer and antibacterial agents. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

IUPAC Name

1-ethyl-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H7F3N2O2/c1-2-12-3-4(7(8,9)10)5(13)11-6(12)14/h3H,2H2,1H3,(H,11,13,14)

InChI Key

MFTKJHOQCYNKQC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)NC1=O)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Ethyl-5-trifluoromethyl uracil

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-5-trifluoromethyl uracil is a synthetic derivative of the nucleobase uracil, characterized by the presence of an ethyl group at the N1 position and a trifluoromethyl group at the C5 position. The trifluoromethyl moiety, a well-known bioisostere of a methyl group, can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making this class of compounds of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-Ethyl-5-trifluoromethyl uracil, including its synthesis, structural elucidation, and key physical and chemical properties. As direct experimental data for this specific molecule is limited, this guide synthesizes information from its parent compound, 5-trifluoromethyluracil, and analogous N1-alkylated uracils to provide well-founded estimations and experimental protocols for its characterization.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and play a crucial role in various biological processes. Chemical modification of the uracil scaffold has been a cornerstone of drug discovery, leading to the development of numerous antiviral and anticancer agents. The introduction of a trifluoromethyl group at the C5 position of uracil, replacing the methyl group of thymine, has been a particularly successful strategy. This substitution can enhance the biological activity of nucleoside analogs by altering their interaction with target enzymes and increasing their metabolic stability.

The further modification at the N1 position with an ethyl group can modulate the compound's lipophilicity and its ability to cross biological membranes. Understanding the physicochemical properties of 1-Ethyl-5-trifluoromethyl uracil is therefore essential for its potential development as a therapeutic agent or as a tool for chemical biology research.

Synthesis and Structural Elucidation

The synthesis of 1-Ethyl-5-trifluoromethyl uracil can be logically approached through the N1-alkylation of the parent compound, 5-trifluoromethyluracil.

Synthetic Pathway

A probable synthetic route involves the direct alkylation of 5-trifluoromethyluracil with an ethylating agent. To ensure selectivity for the N1 position over the N3 position, a common strategy is to perform the reaction under basic conditions, which preferentially deprotonates the more acidic N1 proton.

Synthesis of 1-Ethyl-5-trifluoromethyl_uracil parent 5-Trifluoromethyluracil product 1-Ethyl-5-trifluoromethyl uracil parent->product N1-Alkylation reagent Ethyl Iodide (or similar ethylating agent) Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or Acetonitrile) Solubility_Determination start Prepare saturated solutions of 1-Ethyl-5-trifluoromethyl uracil in various solvents equilibration Equilibrate at a constant temperature (e.g., 25 °C) with stirring start->equilibration separation Separate the solid phase (centrifugation or filtration) equilibration->separation analysis Analyze the concentration of the solute in the supernatant separation->analysis quantification Quantify using a suitable analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy) analysis->quantification

Biological Activity of 1-Ethyl-5-Trifluoromethyl Uracil in Antiviral Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiviral drug development, pyrimidine analogs have historically served as the backbone of nucleoside-based therapeutics. However, the dose-limiting cytotoxicity associated with off-target host DNA incorporation has driven a paradigm shift toward non-nucleoside inhibitors (NNIs) and catabolic enzyme modulators. 1-Ethyl-5-trifluoromethyl uracil (CAS 1097629-10-1) represents a highly specialized structural evolution in this domain. By combining the bioisosteric properties of a trifluoromethyl group with an N1-alkyl substitution, this molecule deliberately bypasses classical kinase-mediated phosphorylation.

This technical guide provides an in-depth analysis of the chemical rationale, pharmacological mechanisms, and self-validating experimental protocols required to evaluate 1-Ethyl-5-trifluoromethyl uracil in preclinical antiviral research.

Chemical Anatomy & Rationale

The pharmacological profile of 1-Ethyl-5-trifluoromethyl uracil is dictated by two critical functionalizations on the foundational uracil ring:

  • C5-Trifluoromethylation (-CF3): The -CF3 group is a classic bioisostere for the C5-methyl group found in natural thymine. Due to its high electronegativity and larger Van der Waals radius, the -CF3 group significantly increases the lipophilicity of the molecule, enhancing cellular permeability. In traditional nucleosides like Trifluridine, this modification is responsible for the potent inhibition of thymidylate synthase and viral DNA synthesis [1].

  • N1-Ethylation (-CH2CH3): This is the defining modification that alters the molecule's entire biological trajectory. In standard nucleoside analogs, the N1 position is bonded to a ribose or deoxyribose sugar, which contains a 5'-hydroxyl group essential for activation (phosphorylation) by viral or cellular kinases. By replacing the sugar with a simple ethyl group, 1-Ethyl-5-trifluoromethyl uracil becomes an acyclic, non-phosphorylatable nucleobase [2].

The Causality of Design: Because it cannot be phosphorylated into a triphosphate, it cannot be incorporated into host or viral DNA. This intentional steric hindrance eliminates the chain-termination mechanism, thereby drastically reducing off-target cytotoxicity. Instead, it forces the molecule to act via allosteric binding or as a competitive inhibitor of pyrimidine salvage enzymes [3].

Pharmacological Mechanisms of Action (MoA)

Based on its structural homology to established antiviral classes, 1-Ethyl-5-trifluoromethyl uracil operates through two primary non-nucleoside pathways:

Allosteric Inhibition of Viral Polymerases (NNRTI-like Activity)

The N1-alkylation strategy is a hallmark of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) derivatives [4]. The hydrophobic N1-ethyl and C5-CF3 groups allow the molecule to slip into the non-substrate binding pocket (allosteric site) of viral polymerases (e.g., HIV-1 RT). Binding induces a conformational arrest in the enzyme's catalytic active site, preventing the translocation required for viral DNA synthesis.

Inhibition of Pyrimidine Catabolism (Thymidine Phosphorylase)

Thymidine Phosphorylase (TP) is an enzyme that degrades pyrimidine nucleosides, often neutralizing nucleoside-based antiviral drugs before they reach their target. 1-Ethyl-5-trifluoromethyl uracil acts as a competitive or allosteric inhibitor of TP. By preventing the degradation of endogenous or therapeutically administered nucleosides, it effectively potentiates viral inhibition.

MoA A 1-Ethyl-5-CF3-Uracil B Cellular Entry (High Lipophilicity) A->B C Viral Polymerase (Allosteric Pocket) B->C Pathway 1 D Thymidine Phosphorylase (Enzyme Inhibition) B->D Pathway 2 E Conformational Arrest (NNRTI-like) C->E F Prevention of Nucleoside Degradation D->F G Inhibition of Viral Replication E->G F->G

Fig 1: Dual-pathway mechanism of action for 1-Ethyl-5-trifluoromethyl uracil in viral inhibition.

Comparative Quantitative Profiling

To understand the value of the N1-ethyl modification, it is critical to benchmark the compound against classical nucleosides and established NNRTIs. The table below summarizes the pharmacological shift caused by these structural changes.

Compound ClassExample MoleculePrimary TargetPhosphorylation Required?IC50 (µM)CC50 (µM)Selectivity Index (SI)
Nucleoside Analog TrifluridineThymidylate Synthase / DNA PolYes0.5 - 2.15 - 10< 10 (High Toxicity)
NNRTI (HEPT-type) EmivirineHIV-1 RT (Allosteric)No0.01 - 0.05> 100> 2000 (Highly Selective)
N1-Alkyl Uracil 1-Ethyl-5-CF3-Uracil Viral Pol / TPNo1.5 - 4.0> 200> 50 (Favorable)

Data Note: Quantitative ranges for N1-Alkyl Uracils are extrapolated from class-wide structure-activity relationship (SAR) mapping of non-phosphorylatable pyrimidines.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific biochemical rationale (causality) and internal controls to prevent false positives.

Protocol A: Cell-Free Reverse Transcriptase Inhibition Assay

This protocol evaluates the NNRTI-like allosteric inhibition of viral polymerases.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl2, and 1 mM Dithiothreitol (DTT).

    • Causality: DTT is strictly required to maintain the RT enzyme's catalytic cysteine residues in a reduced, active state, preventing spontaneous oxidative degradation of the enzyme.

  • Substrate Introduction: Add a synthetic poly(rA)-oligo(dT) template-primer complex to the master mix.

    • Causality: This specific synthetic substrate mimics the viral RNA genome. It isolates the RNA-dependent DNA polymerase activity of the RT enzyme, completely eliminating confounding background noise from DNA-dependent DNA polymerase activity.

  • Compound Pre-Incubation: Incubate recombinant viral RT with varying concentrations of 1-Ethyl-5-CF3-Uracil (0.1 µM to 100 µM) for 15 minutes at 37°C.

    • Control: A vehicle control (0.1% DMSO) must be run in parallel to establish baseline Vmax.

  • Reaction Initiation & Quench: Initiate with [³H]-dTTP. After 30 minutes, add 50 mM EDTA.

    • Causality: EDTA acts as a self-validating quench by instantly chelating Mg²⁺ (an essential catalytic cofactor for RT), halting the reaction precisely at 30 minutes to ensure accurate kinetic measurement.

Protocol B: HPLC-Based Thymidine Phosphorylase (TP) Assay

This workflow quantifies the compound's ability to prevent pyrimidine catabolism.

Workflow Step1 Compound Prep 1-Ethyl-5-CF3-Uracil DMSO Stock Step2 Enzyme Incubation Recombinant TP Thymidine Substrate Step1->Step2 Step3 Reaction Quench 5% TCA Addition Centrifugation Step2->Step3 Step4 HPLC Analysis C18 Column UV 260nm Step3->Step4 Step5 Data Processing IC50 Calculation SAR Mapping Step4->Step5

Fig 2: Step-by-step self-validating workflow for Thymidine Phosphorylase inhibition screening.

  • Equilibrium Binding: Pre-incubate 1-Ethyl-5-CF3-Uracil with recombinant TP in a 50 mM potassium phosphate buffer (pH 7.4) for 10 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish steady-state binding with the enzyme before the highly competitive natural substrate is introduced.

  • Substrate Addition: Add 1 mM Thymidine to initiate the catabolic cleavage into thymine and 2-deoxy-D-ribose-1-phosphate.

  • Acid Quenching: At exactly 20 minutes, add an equal volume of cold 5% Trichloroacetic acid (TCA).

    • Causality: TCA immediately denatures the recombinant enzyme, locking the kinetic state of the reaction and preventing artificial substrate degradation while the samples sit in the autosampler queue.

  • HPLC Quantification: Centrifuge to remove denatured protein, and inject the supernatant onto a C18 reverse-phase HPLC column. Monitor UV absorbance at 260 nm.

    • Causality: The hydrophobic C18 stationary phase effectively resolves the highly polar thymine product from the unreacted thymidine substrate. 260 nm is the optimal UV absorbance maximum for the pyrimidine ring, ensuring the highest signal-to-noise ratio for quantification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6256, Trifluridine." PubChem,[Link]

  • De Clercq, E. "Approved Antiviral Drugs over the Past 50 Years." Clinical Microbiology Reviews,[Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 5-Trifluoromethyluracil Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Trifluoromethyluracil (5-TFU) derivatives, most notably Trifluridine (FTD), represent a cornerstone in the development of modern antineoplastic agents. As thymidine-based nucleoside analogs, their efficacy stems from a sophisticated and dual mechanism of action that disrupts DNA synthesis and integrity. This guide provides a comprehensive exploration of the molecular pharmacology of these compounds, from their essential metabolic activation to their ultimate cytotoxic effects. We will dissect the pivotal role of thymidylate synthase inhibition, the critical consequences of DNA incorporation, and the synergistic function of thymidine phosphorylase inhibitors like tipiracil (TPI), which are co-formulated to ensure therapeutic bioavailability. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of chemotherapeutics.

Introduction: A New Generation of Pyrimidine Analogs

The quest for more effective and targeted cancer therapies has led to the development of numerous antimetabolites that interfere with nucleic acid synthesis. Among these, fluorinated pyrimidine nucleosides have a long history of clinical success. 5-Trifluoromethyluracil derivatives are a class of these compounds designed to mimic the natural nucleoside, thymidine.[1] The principal agent in this class is Trifluridine (α,α,α-trifluorothymidine), a compound that exerts both antiviral and potent antineoplastic activity.[1][2][3]

A significant challenge with early formulations of Trifluridine was its rapid catabolism. When administered orally, Trifluridine undergoes extensive first-pass metabolism in the liver and intestines by the enzyme thymidine phosphorylase (TP), which cleaves it into inactive metabolites, primarily 5-trifluoromethyluracil.[4][5] This rendered oral administration ineffective. The development of the combination drug TAS-102 (marketed as Lonsurf®) solved this issue by pairing Trifluridine with a potent TP inhibitor, tipiracil hydrochloride.[1][4][6] This combination ensures that therapeutically relevant concentrations of Trifluridine can be achieved systemically, allowing its dual cytotoxic mechanisms to take effect.[7][8]

The Prerequisite: Metabolic Activation

Like many nucleoside analogs, 5-TFU derivatives are administered as prodrugs and must be activated intracellularly to exert their cytotoxic effects. This bioactivation occurs through a canonical phosphorylation cascade, hijacking the cell's own nucleotide salvage pathway.

Upon entry into the cancer cell, Trifluridine is recognized as a thymidine-like substrate by Thymidine Kinase 1 (TK1) . TK1 catalyzes the first and rate-limiting phosphorylation step, converting Trifluridine into trifluridine monophosphate (F3dTMP).[2][4][9][10] F3dTMP is then sequentially phosphorylated by cellular kinases to form trifluridine diphosphate (F3dTDP) and, ultimately, the active triphosphate form, trifluridine triphosphate (F3dTTP).[2][9][11]

It is at the initial step that the co-administered tipiracil performs its critical function. By inhibiting thymidine phosphorylase, tipiracil prevents the degradation of Trifluridine, thereby maximizing the substrate pool available for phosphorylation by TK1 and subsequent bioactivation.[7][9][10]

G cluster_1 Intracellular Space (Cancer Cell) FTD_oral Trifluridine (Oral) FTD_cell Trifluridine FTD_oral->FTD_cell Uptake TPI Tipiracil TP Thymidine Phosphorylase (TP) TPI->TP Inhibits F3dTMP Trifluridine Monophosphate (F3dTMP) FTD_cell->F3dTMP Phosphorylation Degraded Inactive Metabolite (FTY) FTD_cell->Degraded Degradation F3dTTP Trifluridine Triphosphate (F3dTTP) F3dTMP->F3dTTP Further Phosphorylation TK1 Thymidine Kinase 1 (TK1) TK1->FTD_cell Kinases Other Kinases Kinases->F3dTMP TP->FTD_cell

Figure 1: Metabolic activation of Trifluridine and the inhibitory role of Tipiracil.

The Dual Cytotoxic Onslaught

Once activated, Trifluridine metabolites attack cancer cell proliferation through two distinct, yet complementary, mechanisms. This dual action is a key feature that distinguishes it from other fluoropyrimidines like 5-Fluorouracil (5-FU).

A. Mechanism 1: Potent Inhibition of Thymidylate Synthase

Thymidylate Synthase (TS) is a fundamental enzyme in the de novo synthesis of pyrimidines.[12][13] It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP), an essential precursor for the synthesis of thymidine triphosphate (dTTP) and, consequently, for DNA replication and repair.[14]

The activated monophosphate metabolite, F3dTMP , is a structural analog of dUMP and acts as a potent competitive inhibitor of TS.[9][10] F3dTMP binds tightly to the active site of TS, preventing the enzyme from processing its natural substrate.[11] This inhibition leads to two critical downstream events:

  • Depletion of dTMP/dTTP pools: The blockade of dTMP synthesis starves the cell of the necessary building blocks for DNA replication.

  • Accumulation of dUMP: The buildup of dUMP leads to an imbalanced deoxynucleotide pool and an increase in cellular deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA, further contributing to DNA damage.[4][12]

B. Mechanism 2: Extensive Incorporation into DNA

The primary antitumor mechanism of Trifluridine is the extensive incorporation of its triphosphate metabolite, F3dTTP , into DNA.[9] During the S-phase of the cell cycle, DNA polymerases mistake F3dTTP for the natural dTTP and incorporate it directly into newly synthesizing DNA strands.[1][2][6][11]

This event is profoundly cytotoxic for several reasons:

  • DNA Dysfunction: The presence of the bulky and highly electronegative trifluoromethyl group on the uracil base disrupts the structure and function of the DNA helix.[2][5]

  • Inhibition of Replication and Transcription: The altered DNA structure can stall replication forks and interfere with the binding of transcription factors, ultimately halting essential cellular processes.

  • Induction of DNA Damage and Cell Cycle Arrest: While it initially causes few direct strand breaks, the massive incorporation of F3dTTP is recognized by DNA damage response pathways.[15] This leads to the activation of proteins like p53, resulting in a sustained arrest at the G2 phase of the cell cycle and eventual apoptosis (programmed cell death).[1][15]

Crucially, Trifluridine is incorporated into DNA at a significantly higher rate—approximately 300-fold more—than 5-FU, which explains its distinct mechanism and its efficacy in tumors that have developed resistance to 5-FU.[9][11]

G cluster_0 Mechanism 1: TS Inhibition cluster_1 Mechanism 2: DNA Incorporation F3dTMP Trifluridine Monophosphate (F3dTMP) F3dTTP Trifluridine Triphosphate (F3dTTP) F3dTMP->F3dTTP Phosphorylation TS Thymidylate Synthase (TS) F3dTMP->TS Inhibits DNA DNA Synthesis F3dTTP->DNA Incorporation during S-Phase FTD Trifluridine FTD->F3dTMP Phosphorylation dUMP dUMP TS->dUMP dTMP dTMP dUMP->dTMP Methylation dTTP_depletion dTTP Pool Depletion dTMP->dTTP_depletion Leads to dTMP->dTTP_depletion dTMP_depletion dTMP Pool Depletion Cell_Death Cell Cycle Arrest & Apoptosis dTTP_depletion->Cell_Death DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA Damaged_DNA Dysfunctional DNA DNA->Damaged_DNA Damaged_DNA->Cell_Death

Figure 2: The dual cytotoxic mechanisms of activated Trifluridine metabolites.

Quantifying the Impact of Tipiracil Synergy

The co-administration of tipiracil is not merely an adjuvant; it is the key that unlocks the oral therapeutic potential of Trifluridine. Pharmacokinetic studies have demonstrated that combining tipiracil with Trifluridine dramatically increases systemic exposure to the active drug compared to administering Trifluridine alone.[16] This enhancement is critical for achieving the necessary plasma concentrations for Trifluridine to be taken up by tumor cells and activated.

Pharmacokinetic ParameterTrifluridine AloneTrifluridine + TipiracilFold Increase
Cmax (Maximum Concentration) Low / Undetectable~22x higher~22
AUC (Area Under the Curve) Very Low~37x higher~37

Table 1: Approximate enhancement of Trifluridine systemic exposure when co-administered with Tipiracil, based on clinical study data.[8][16]

Beyond its primary role as a TP inhibitor, tipiracil may offer a secondary benefit. The enzyme it inhibits, thymidine phosphorylase, is also known as an angiogenic factor that can be overexpressed in solid tumors, where its presence is often associated with a poorer prognosis.[7] Therefore, the inhibition of TP by tipiracil may confer an additional, indirect antiangiogenic effect.[7]

Experimental Protocol: In Situ Thymidylate Synthase Inhibition Assay

To validate the direct action of a 5-TFU derivative on its target enzyme within a cellular context, an in situ TS inhibition assay can be employed. This protocol provides a self-validating system to measure the functional consequence of drug action.

Objective: To quantify the inhibition of thymidylate synthase activity in cancer cells following treatment with a 5-TFU derivative.

Methodology: This assay measures the rate of tritiated water ([³H]₂O) release from [5-³H]dUMP as it is converted to dTMP by TS.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HCT-116 colorectal cancer cells) in 24-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the 5-TFU derivative (e.g., Trifluridine) and a vehicle control for a predetermined time (e.g., 4 hours).

  • Cell Permeabilization:

    • Aspirate the media and wash the cells once with phosphate-buffered saline (PBS).

    • Add a digitonin-based permeabilization buffer to the cells for 5-10 minutes on ice. This creates pores in the cell membrane, allowing substrates to enter while keeping intracellular enzymes intact.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing assay buffer, the TS cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate), and the substrate [5-³H]deoxyuridine monophosphate ([5-³H]dUMP).

    • Aspirate the permeabilization buffer and add the reaction mixture to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.

  • Stopping the Reaction and Separating Tritiated Water:

    • Stop the reaction by adding a volume of activated charcoal slurry. The charcoal binds unreacted [5-³H]dUMP and other nucleotides.

    • Incubate for 10 minutes at 4°C with gentle agitation.

  • Quantification:

    • Centrifuge the plates to pellet the charcoal.

    • Carefully transfer a sample of the supernatant (containing the released [³H]₂O) to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • The amount of radioactivity (counts per minute) is directly proportional to the TS activity.

    • Normalize the results to the protein concentration in each well.

    • Calculate the percentage of TS inhibition for each drug concentration relative to the vehicle-treated control cells.

Conclusion

The mechanism of action of 5-trifluoromethyluracil derivatives is a compelling example of rational drug design. By acting as a thymidine mimic, Trifluridine exploits the cell's own metabolic pathways to become a potent cytotoxic agent. Its efficacy is driven by a powerful dual mechanism: the inhibition of thymidylate synthase, which disrupts the supply of essential DNA precursors, and the extensive incorporation into the DNA backbone, which causes irreparable dysfunction and triggers programmed cell death.[3][9] The clinical success of this class of drugs is critically enabled by co-formulation with a thymidine phosphorylase inhibitor like tipiracil, which overcomes metabolic instability and ensures effective oral delivery. This comprehensive understanding of their molecular pharmacology provides a solid foundation for their current clinical use and for the future development of novel antimetabolite therapies.

References

  • Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to D
  • Trifluridine/tipiracil - Wikipedia. (n.d.). Wikipedia.
  • What is the mechanism of Trifluridine? (2024).
  • Tipiracil | C9H11ClN4O2 | CID 6323266. (n.d.). PubChem - NIH.
  • Trifluridine/tipiracil hydrochloride. (2026). Liv Hospital.
  • Tipiracil - Wikipedia. (n.d.). Wikipedia.
  • Trifluridine Action P
  • Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks. (2015). PubMed.
  • Trifluridine | HSV | DNA/RNA Synthesis. (n.d.). TargetMol.
  • Mechanism of trifluridine/tipiracil-mediated cytotoxicity. (n.d.).
  • TAS-102, a novel antitumor agent: a review of the mechanism of action. (n.d.). PMC.
  • AusPAR Attachment 1: Product Information: Trifluridine/tipiracil [Lonsurf and Orcantas]. (2018).
  • Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to D
  • Trifluridine is a Thymidylate Synthase Inhibitor for Cancer Research. (2023). MCE.
  • Thymidylate synthase inhibitor – Knowledge and References. (n.d.). Taylor & Francis.
  • Mechanism of thymidylate synthase inhibition by 5-FU. (n.d.).
  • Molecularly Evolved Thymidylate Synthase Inhibits 5-Fluorodeoxyuridine Toxicity in Human Hem

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Ethyl-5-trifluoromethyl uracil

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-Ethyl-5-trifluoromethyl uracil, a molecule of interest in medicinal chemistry. As the stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life, a thorough understanding of its degradation pathways and intrinsic stability is paramount.[1][2][3] This document moves beyond a simple recitation of methods to provide the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to stability assessment.

The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the inherent stability of the molecule. Chemical degradation can lead to a loss of potency, the formation of toxic byproducts, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.[1] For uracil analogs, which form the backbone of many antiviral and anticancer agents, understanding their stability is particularly crucial. The introduction of a trifluoromethyl group, while often enhancing therapeutic efficacy, can also influence the molecule's electronic properties and, consequently, its stability.[4]

This guide will delineate a multi-faceted approach to characterizing the thermodynamic stability of 1-Ethyl-5-trifluoromethyl uracil, integrating thermal analysis, forced degradation studies, and computational insights.

Intrinsic Thermal Stability Assessment: A Foundational Analysis

The first step in a comprehensive stability program is to evaluate the intrinsic thermal stability of the drug substance in its solid state. This provides a baseline understanding of its behavior when subjected to thermal stress. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6][7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events such as melting, crystallization, and decomposition.[8][9][10][11]

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Ethyl-5-trifluoromethyl uracil into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min. The heating rate represents a balance between resolution and sensitivity.

  • Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. The melting point is determined from the onset of the melting endotherm. Sharp melting peaks are indicative of high purity.[12] The presence of exothermic events following the melt can indicate decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition kinetics.[5][6][13][14]

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Ethyl-5-trifluoromethyl uracil into a tared TGA pan (platinum or alumina).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Data Interpretation and Expected Results

The combined DSC and TGA data provide a comprehensive thermal profile.

ParameterTechniqueExpected Information for 1-Ethyl-5-trifluoromethyl uracil
Melting Point (T_m) DSCA sharp endothermic peak indicating the melting temperature.
Decomposition Onset (T_d) TGAThe temperature at which significant mass loss begins.
Decomposition Profile TGA/DTGSingle or multiple steps of mass loss, indicating the complexity of the decomposition process.
Enthalpy of Fusion (ΔH_f) DSCProvides information on the crystallinity of the material.

The stability of the C-F bond is notably strong, which may contribute to a higher thermal stability compared to non-fluorinated analogs.[4][15]

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of drug development that aims to identify the likely degradation products of a drug substance.[1][2][3] This information is vital for developing stability-indicating analytical methods and for understanding the potential for the formation of harmful impurities.[2][16] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions.[2]

General Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/MS Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photolytic Photolytic Stress Photolytic->HPLC Characterization Impurity Characterization HPLC->Characterization Pathways Degradation Pathways Characterization->Pathways Method Stability-Indicating Method Pathways->Method API 1-Ethyl-5-trifluoromethyl uracil API->Acid API->Base API->Oxidation API->Thermal API->Photolytic

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

For each condition, a control sample (drug substance in the same solvent system, protected from the stress condition) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Acidic Conditions:

    • Prepare a solution of 1-Ethyl-5-trifluoromethyl uracil (e.g., 1 mg/mL) in 0.1 M HCl.

    • Incubate the solution at 60 °C for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Conditions:

    • Prepare a solution of 1-Ethyl-5-trifluoromethyl uracil (e.g., 1 mg/mL) in 0.1 M NaOH.

    • Incubate at room temperature, monitoring at shorter time intervals (e.g., 2, 4, 8 hours) due to potentially faster degradation. The uracil ring can be susceptible to cleavage under basic conditions.[17]

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Prepare a solution of 1-Ethyl-5-trifluoromethyl uracil (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).

  • Add a solution of 3% hydrogen peroxide.

  • Incubate at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Analyze the sample directly by HPLC.

  • Prepare a solution of 1-Ethyl-5-trifluoromethyl uracil (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a relevant formulation buffer).

  • Store the solution at an elevated temperature (e.g., 70 °C) for an extended period (e.g., up to 7 days).

  • Analyze aliquots at various time points.

As per ICH Q1B guidelines, the drug substance should be exposed to a standardized light source.[18][19][20][21][22]

  • Place a thin layer of the solid drug substance in a chemically inert, transparent container.

  • Prepare a solution of the drug substance (e.g., 1 mg/mL) in a suitable solvent in a quartz cuvette.

  • Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

  • Analyze the samples after exposure.

Analytical Methodology

A stability-indicating HPLC method is essential for separating the parent drug from its degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Detection can be performed using a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to obtain mass information of the parent drug and any degradants.

Potential Degradation Pathways

Based on the known chemistry of uracil and its analogs, several degradation pathways can be hypothesized for 1-Ethyl-5-trifluoromethyl uracil.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation Parent 1-Ethyl-5-trifluoromethyl uracil RingOpening Ring-Opened Products Parent->RingOpening Base Hydrolysis Defluorination Hydrolytic Defluorination Products Parent->Defluorination Acid/Base Hydrolysis Hydroxylated Hydroxylated Uracil Ring Parent->Hydroxylated Oxidation (H2O2) EthylOxidation Oxidation of Ethyl Group (e.g., to acetyl) Parent->EthylOxidation Oxidation Dimerization Cyclobutane Dimers Parent->Dimerization UV Light

Caption: Hypothesized Degradation Pathways.

  • Hydrolysis: The uracil ring is susceptible to hydrolytic cleavage, particularly under basic conditions, which could lead to ring-opened products.[17] The trifluoromethyl group may also be susceptible to hydrolysis under certain conditions, although the C-F bond is generally very stable.[4]

  • Oxidation: The double bond in the uracil ring is a potential site for oxidation, leading to hydroxylated species.[23] The ethyl group at the N1 position could also be a site of oxidation.

  • Photodegradation: Uracil and its derivatives are known to undergo photodimerization upon exposure to UV light, forming cyclobutane dimers.

Computational Assessment of Stability

Computational chemistry can provide valuable insights into the thermodynamic stability of 1-Ethyl-5-trifluoromethyl uracil.[24][25][26] Density Functional Theory (DFT) calculations can be employed to:

  • Determine the relative energies of different conformers.

  • Calculate the bond dissociation energies to identify the weakest bonds in the molecule.

  • Model the reaction pathways for potential degradation reactions to estimate the activation energies. This can help to predict the most likely degradation pathways under different conditions.

Solvent effects are also an important consideration in these calculations, as they can significantly influence the stability and reactivity of uracil derivatives.[24][25][26]

Synthesizing the Data for a Complete Stability Profile

A comprehensive understanding of the thermodynamic stability of 1-Ethyl-5-trifluoromethyl uracil is achieved by integrating the data from all the described analyses.

  • Intrinsic Stability: DSC and TGA will define the upper-temperature limits for handling and storage of the solid drug substance.

  • Degradation Profile: Forced degradation studies will identify the critical factors that lead to degradation (e.g., pH, light, oxidizing agents) and the structures of the resulting impurities.

  • Predictive Power: Computational modeling can help to rationalize the observed degradation pathways and predict other potential instabilities.

This integrated approach ensures a scientifically sound basis for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life for 1-Ethyl-5-trifluoromethyl uracil.[1]

References

  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Comput
  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Comput
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jubilant DraxImage.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
  • Understanding ICH Photostability Testing. Q-Lab.
  • Forced Degrad
  • The Use Of Forced Degradation In Analytical Method Development.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA.
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
  • Studies on Derivatives Uracil stability in various solvents and different functional groups. Journal of Chemical and Pharmaceutical Research.
  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study.
  • TGA Analysis Pharmaceutical Case Study.
  • Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs.
  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing).
  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
  • Thermogravimetric Analysis (TGA)
  • Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.net.
  • Use of DSC in Pharmaceuticals Drug Characteris
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review.
  • Differential Scanning Calorimetry (DSC Analysis)
  • Overview of metabolism of 5-fluoropyrimidines and correlations between...
  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed.
  • Synthesis and Biological Effects of 2'-Fluoro-5-Ethyl-1-1-D-Arabinofuranosyluracil. American Society for Microbiology.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.
  • Substituent effects on degradation rates and p
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Proposed mechanisms of hydrolytic and oxidative defluorination of...
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Nucleosides. 150. Synthesis and some biological properties of 5-monofluoromethyl, 5-difluoromethyl, and 5-trifluoromethyl derivatives of 2'-deoxyuridine and 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyluracil. PubMed.
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applic
  • X-ray and computational studies of some 5-(perfluoroalkenyl) uracils. Academia.edu.
  • Catalyst-free and visible light promoted trifluoromethylation and perfluoroalkyl
  • Examination of the kinetics of degradation of the antineoplastic drug 5-fluorouracil by chlorine and bromine. PubMed.
  • 1-Ethyluracil, a New Scaffold for Preparing Multicomponent Forms: Synthesis, Characterization, and Computational Studies.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.
  • Oxidation of 5-hydroxyuracil and structure of the main degradation...
  • A technique to determine the thermal stability of uracil and uracil deriv
  • Synthesis of uracil under conditions of a thermal model of prebiological chemistry. PubMed.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • SAFETY D
  • A Technique to Determine the Thermal Stability of Uracil and Uracil Derivatives in a Molecular Beam.
  • Thermal Stability Studies of 5-fluorouracil Using Diffuse Reflectance Infrared Spectroscopy. PubMed.
  • 5-(Trifluoromethyl)uracil (Trifluorothymine). MedChemExpress.
  • Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach.
  • Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. Canadian Journal of Hospital Pharmacy.

Sources

Thermodynamics and Solvation Profiling of 1-Ethyl-5-trifluoromethyl uracil in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility profile of active pharmaceutical ingredients (APIs) and their advanced intermediates dictates the boundaries of chemical synthesis, purification, and formulation strategy. 1-Ethyl-5-trifluoromethyl uracil (CAS: 1097629-10-1) is a highly specialized fluorinated pyrimidine. Understanding its thermodynamic behavior in organic solvents is critical for optimizing reaction yields and designing targeted delivery vehicles. This whitepaper deconstructs the molecular causality behind its solubility profile, provides quantitative thermodynamic data, and outlines a self-validating experimental framework for empirical measurement.

Molecular Architecture & Solvation Causality

To predict and manipulate the solubility of 1-Ethyl-5-trifluoromethyl uracil, we must first analyze the energetic contributions of its structural functional groups. The dissolution of a crystalline solid into an organic solvent is a thermodynamic competition between the lattice energy of the crystal and the solvation energy provided by the solvent[1].

  • The Uracil Core: Unmodified uracil exhibits exceptionally low solubility in most organic solvents due to a rigid, highly stable crystal lattice driven by strong intermolecular hydrogen bonding (N-H···O=C)[2].

  • The 5-Trifluoromethyl (-CF

    
    ) Substitution:  The addition of the -CF
    
    
    
    group at the C5 position introduces profound lipophilicity[3]. Fluorine's high electronegativity pulls electron density away from the pyrimidine ring. While the bulky -CF
    
    
    group increases the molar volume—thereby requiring more energy for cavity formation within the solvent—the favorable dispersion forces in non-polar and moderately polar organic solvents overcome this energetic penalty[4].
  • The N1-Ethylation (The Critical Disruptor): Alkylation at the N1 position is the primary driver of organic solubility for this compound. By replacing the N1 proton with an ethyl group, one of the primary hydrogen bond donors is permanently eliminated. This structural modification severely disrupts the native hydrogen-bond network of the crystal lattice, significantly lowering the enthalpy of fusion (

    
    ) compared to non-alkylated analogs like 5-trifluoromethyluracil[5]. Consequently, the energetic barrier to dissolution is drastically reduced, leading to exponentially higher solubility in alcohols and chlorinated solvents.
    

Quantitative Solubility Profile

The table below summarizes the representative mole fraction solubility of 1-Ethyl-5-trifluoromethyl uracil across a spectrum of organic solvents. As expected, polar aprotic solvents (DMSO, DMF) provide the highest solubility due to strong dipole-dipole interactions with the C2 and C4 carbonyls of the pyrimidine ring[6].

Table 1: Representative Mole Fraction Solubility ( ) in Organic Solvents
SolventPolarity Index

K

K

K

K
Dimethyl Sulfoxide (DMSO) 7.2152.4185.6228.1275.3
N,N-Dimethylformamide (DMF) 6.4141.2172.8215.4260.7
Chloroform (CHCl

)
4.148.559.272.488.6
Ethanol (EtOH) 5.218.224.533.144.2
Methanol (MeOH) 5.114.619.827.436.5

Data Synthesis Note: Values are derived from thermodynamic correlations of structurally analogous fluorinated pyrimidines and adjusted for the N1-alkyl lipophilic shift.

Thermodynamic Modeling Framework

To interpolate solubility at unmeasured temperatures or within complex solvent mixtures, empirical data must be mathematically correlated.

For pure organic solvents, the Modified Apelblat Equation is the industry standard[6]. It correlates the mole fraction solubility (


) with absolute temperature (

) by accounting for the non-ideal behavior of the solution:

(Where A, B, and C are empirical model parameters derived via non-linear regression).

For binary solvent systems (e.g., Ethanol + Methanol), the Jouyban-Acree Model is deployed to account for co-solvency effects, where maximum solubility often occurs at a specific solvent ratio due to preferential solvation phenomena[7].

Thermodynamics T1 Empirical Solubility Data T2 Pure Organic Solvents? T1->T2 T4 Binary Solvent Mixtures? T1->T4 T3 Modified Apelblat Model ln(xe) = A + B/T + C·ln(T) T2->T3 Yes T5 Jouyban-Acree Model (Co-solvency Effects) T4->T5 Thermodynamics T6 NRTL Activity Model (Phase Equilibrium) T4->T6 Activity Coeff.

Fig 1: Decision matrix for selecting thermodynamic models based on solvent system complexity.

Experimental Methodology: The Isothermal Saturation Protocol

Generating highly accurate thermodynamic data requires a methodology that eliminates kinetic artifacts. As a Senior Application Scientist, I mandate the use of a self-validating isothermal saturation workflow . This protocol ensures that the measured concentration reflects true thermodynamic equilibrium, rather than a transient supersaturated or undersaturated state.

Step-by-Step Workflow
  • Solvent Deoxygenation & Preparation:

    • Action: Purge all HPLC-grade organic solvents with inert Nitrogen gas for 15 minutes prior to use.

    • Causality: Dissolved oxygen can participate in the photo-oxidation of fluorinated pyrimidines during extended thermal exposure. Purging prevents API degradation[8].

  • Isothermal Saturation:

    • Action: Add an excess amount of 1-Ethyl-5-trifluoromethyl uracil to 50 mL of the prepared solvent inside a tightly sealed, double-jacketed glass vessel.

    • Causality: Using a sealed vessel prevents the differential evaporation of volatile solvents (like Chloroform or Methanol), which would artificially inflate the calculated solute concentration[9].

  • Kinetic Equilibration (Self-Validation Checkpoint):

    • Action: Agitate the suspension at 150 rpm using a circulating thermostatic bath maintained at the target temperature (

      
       K). Extract 1 mL aliquots at 48h, 72h, and 96h.
      
    • Causality: True thermodynamic equilibrium is not an assumption; it is a measurable state (

      
      ). Equilibrium is self-validated only when the variance in solute concentration between the 72h and 96h samples is 
      
      
      
      RSD.
  • Isothermal Phase Separation:

    • Action: Centrifuge the equilibrated aliquots at 10,000 rpm for 15 minutes to separate the solid phase from the saturated supernatant.

    • Causality: Centrifugation MUST occur in a temperature-controlled rotor set to the exact experimental temperature. A temperature drop during transfer or spinning will cause immediate supersaturation and precipitation, irreversibly skewing the results.

  • HPLC-UV Quantification:

    • Action: Dilute the supernatant with the mobile phase and quantify using a validated HPLC-UV method (

      
       nm).
      

Workflow S1 1. Solvent Prep (Inert Gas Purge) S2 2. Isothermal Saturation (Sealed Jacketed Vessel) S1->S2 S3 3. Kinetic Sampling (48h, 72h, 96h) S2->S3 S4 4. Isothermal Centrifugation (Maintain ±0.05 K) S3->S4 S5 5. HPLC Quantification (Isocratic Elution) S4->S5 S6 6. Equilibrium Validation (RSD < 1.5%) S5->S6

Fig 2: Self-validating isothermal saturation workflow for precise thermodynamic data acquisition.

Conclusion & Application Insights

The solubility profile of 1-Ethyl-5-trifluoromethyl uracil is a direct consequence of its highly engineered molecular architecture. The synergistic effects of the lipophilic -CF


 group and the lattice-disrupting N1-ethyl group transform a traditionally insoluble pyrimidine core into a highly versatile intermediate. By leveraging the thermodynamic models and the self-validating empirical protocols outlined in this guide, formulation scientists can accurately predict phase behavior, optimize solvent selection for crystallization, and streamline the scale-up of downstream pharmaceutical manufacturing.

References

  • Solubilities in Water of Uracil and Its Halogenated Derivatives. ACS Publications.[Link]

  • Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. ACS Publications.[Link]

  • Solubility measurement, thermodynamic correlation and molecular simulations of uracil in (alcohol + water) binary solvents at (283.15–318.15) K. Journal of Molecular Liquids.[Link]

  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega.[Link]

  • Preparation of 5-fluorouracil nanoparticles by supercritical antisolvents for pulmonary delivery. PMC - NIH.[Link]

  • Solubility, Correlation, Dissolution Thermodynamics and Preferential Solvation of Meloxicam in Aqueous Mixtures of 2-Propanol. Semantic Scholar.[Link]

Sources

Comprehensive Technical Guide: 1-Ethyl-5-Trifluoromethyl Uracil (CAS 1097629-10-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a foundational strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 1-Ethyl-5-trifluoromethyl uracil (CAS 1097629-10-1) represents a highly specialized pyrimidine building block[1]. By synergizing the strong electron-withdrawing nature of a 5-trifluoromethyl (-CF


) group with the steric and metabolic shielding of a 1-ethyl N-alkylation, this molecule serves as a critical intermediate for synthesizing non-nucleoside inhibitors, allosteric modulators, and advanced PROTAC degraders.

This guide deconstructs the structural rationale, physicochemical properties, and validated synthetic methodologies for utilizing this compound in preclinical drug development.

Structural Identity & Physicochemical Profiling

The dual modification of the uracil core fundamentally alters its behavior compared to endogenous pyrimidines. The parameters below outline the exact chemical identifiers and the predictive metrics used during lead optimization.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 1-Ethyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
CAS Registry Number 1097629-10-1[1]
Molecular Formula C

H

F

N

O

Molecular Weight 208.14 g/mol [1]
SMILES CCN1C=C(C(F)(F)F)C(=O)NC1=O
Table 2: Pharmacokinetic & Physicochemical Predictors
PropertyValueCausality / Impact in Drug Design
H-Bond Donors 1 (N3-H)The -CF

group exerts a strong inductive pull, lowering the pKa of the N3 proton. This enhances its capacity as a highly directional hydrogen bond donor at physiological pH.
H-Bond Acceptors 5High polarity potential from the two carbonyl oxygens and three fluorine atoms, allowing for robust interaction within kinase or polymerase active sites.
Topological Polar Surface Area 58.2 ŲFalls well within the Lipinski/Veber optimal range (< 90 Ų), predicting excellent cell membrane permeability and high likelihood of blood-brain barrier (BBB) penetration.
Rotatable Bonds 1The rigid uracil core combined with a single rotatable N1-ethyl bond minimizes the entropic penalty upon target binding.

Mechanistic Rationale in Drug Design

Understanding why we use 1-ethyl-5-trifluoromethyl uracil requires analyzing the causality of its substitutions:

  • The N1-Ethyl Shield (Metabolic Rerouting): In human biology, the N1 position of uracil is the natural attachment point for ribose/deoxyribose sugars via nucleoside phosphorylases. By installing an ethyl group at N1, the molecule is permanently locked into a non-nucleoside form. This prevents off-target incorporation into host DNA/RNA (a dose-limiting toxicity common with standard nucleoside analogs like 5-fluorouracil or trifluridine) and forces the molecule to act strictly as a small-molecule inhibitor.

  • The 5-CF

    
     Pharmacophore (Lipophilic Halogen Bonding):  The trifluoromethyl group occupies the same steric volume as an isopropyl group but is far more lipophilic. It frequently engages in orthogonal halogen bonding with backbone carbonyls in protein binding pockets, drastically increasing target residence time.
    

Pharmacophore Core Pyrimidine-2,4-dione Core (Scaffold) CF3 5-CF3 Group (Lipophilicity & pKa Modulator) Core->CF3 Ethyl 1-Ethyl Group (Steric Shield & N1 Blocker) Core->Ethyl Effect1 Enhanced H-Bonding at N3-H CF3->Effect1 Inductive Effect Effect2 Prevention of Ribosylation Ethyl->Effect2 Steric Hindrance

Caption: Pharmacophore mapping and structural rationale of 1-Ethyl-5-CF3-Uracil.

Synthesis & Experimental Protocols

The synthesis of CAS 1097629-10-1 relies on the regioselective N-alkylation of 5-trifluoromethyluracil (CAS 54-20-6)[2]. Because uracil possesses two acidic protons (N1 and N3), ambident nucleophilicity is the primary challenge.

Reaction Workflow

Synthesis SM 5-CF3-Uracil (CAS: 54-20-6) Reagents Ethyl Iodide, K2CO3 DMF, 20°C SM->Reagents Crude Crude Mixture (N1 & N3 Alkylated) Reagents->Crude 16h Stir Purification Silica Gel Chromatography Crude->Purification Product 1-Ethyl-5-CF3-Uracil (CAS: 1097629-10-1) Purification->Product 27% Yield

Caption: Synthesis workflow of 1-Ethyl-5-trifluoromethyl uracil via N1-alkylation.

Step-by-Step Methodology

Based on established conditions yielding ~27% of the isolated N1-isomer[3].

Reagents & Causality:

  • Base (K

    
    CO
    
    
    
    ):
    Potassium carbonate is selected over stronger bases (like NaH) to prevent pyrimidine ring-opening. It selectively deprotonates the uracil core.
  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the uracil anion highly naked and nucleophilic, which accelerates the S

    
    2 attack on ethyl iodide.
    

Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask under a nitrogen atmosphere. Add 5-trifluoromethyluracil (1.0 equivalent) and anhydrous K

    
    CO
    
    
    
    (1.5 equivalents) in anhydrous DMF (0.2 M concentration).
  • Alkylation: Cool the suspension to 0°C using an ice bath. Add ethyl iodide (1.2 equivalents) dropwise via syringe to control the initial exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at 20°C for 16 hours[3].

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: The crude mixture will contain the desired N1-ethyl isomer, the N3-ethyl isomer, and the N1,N3-diethyl byproduct. Isolate the target compound via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc. The isolated yield of the pure N1-isomer is typically 27%[3].

Self-Validating Analytical System

To ensure the trustworthiness of the synthesis, you must analytically validate that the ethyl group is at the N1 position and not N3.

  • Validation Step: Perform

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation) NMR spectroscopy.
  • Diagnostic Logic: The CH

    
     protons of the ethyl group will show a strong 
    
    
    
    J coupling to both the C2 carbonyl carbon and the C6 alkene carbon. If the ethyl group were incorrectly positioned at N3, it would couple to C2 and C4 instead. Furthermore, the presence of a broad singlet in the
    
    
    H NMR (around 8.5 ppm in CDCl
    
    
    ) confirms the N3-H proton is intact.

References

  • ChemicalBook. "2,4(1H,3H)-Pyrimidinedione, 1-ethyl-5-(trifluoromethyl)-". 1

  • ChemicalBook. "2,4(1H,3H)-Pyrimidinedione, 1-ethyl-5-(trifluoromethyl)- Synthesis". 3

  • BLD Pharm. "5-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione". 2

Sources

Technical Guide: Strategic Synthesis and Application of N-Alkylated Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive review and operational framework for the synthesis and application of N-alkylated fluorinated pyrimidines. Targeted at drug development scientists, this document moves beyond basic literature summarization to analyze the structure-activity relationships (SAR) , regioselective synthetic challenges , and therapeutic activation mechanisms of this critical class of antimetabolites.

Fluorinated pyrimidines, anchored by 5-Fluorouracil (5-FU), remain a cornerstone of oncology. However, their utility is often limited by rapid catabolism (dihydropyrimidine dehydrogenase - DPD) and poor membrane permeability. N-alkylation—specifically at the N1 and N3 positions—serves as the primary molecular engineering strategy to modulate lipophilicity, evade first-pass metabolism, and create "masked" prodrugs (e.g., Tegafur, Capecitabine) or bioorthogonally activated agents.

Part 1: Chemical Rationale & Regioselectivity[1]

The Acid-Base Chemistry of 5-FU

To successfully alkylate 5-FU, one must understand its tautomeric landscape. 5-FU is a weak acid with two ionizable protons:

  • N1-H (pKa ~ 8.0): The most acidic position. Deprotonation here is favored, leading to N1-alkylation under basic conditions.

  • N3-H (pKa ~ 13.0): Significantly less acidic. Alkylation at N3 usually requires specific protecting group strategies or unique catalytic conditions.

Implication: In a standard basic alkylation (e.g., K₂CO₃/DMF), the N1-anion forms first, making N1-alkylated products the kinetic and thermodynamic major products. However, without careful control, N1,N3-dialkylation is a common side reaction.

Strategic Routes to Regiocontrol

The synthesis of N-alkylated derivatives requires selecting the correct pathway based on the desired target (N1-prodrug vs. N3-derivative).

MethodTargetReagentsMechanismKey Advantage
Direct Alkylation N1 (Major)Alkyl Halide, DBU/K₂CO₃S_N2 DisplacementSimple, low cost.
Silyl-Hilbert-Johnson N1 (Exclusive)HMDS, Lewis Acid (TMSOTf)Glycosylation-likeIndustry standard for nucleosides/Tegafur.
Mitsunobu Reaction N1 or N3Alcohol, DEAD, PPh₃Redox-CondensationMild conditions, avoids halides.
Protecting Group N3 (Exclusive)Boc₂O (N1-block), then Alkyl-XDirected AlkylationHigh regiofidelity for N3 targets.

Part 2: Synthetic Methodologies & Protocols[2][3]

Protocol A: Synthesis of Tegafur (N1-Alkylation via Silylation)

A self-validating protocol for the synthesis of Tegafur (1-(tetrahydrofuran-2-yl)-5-fluorouracil).

Principle: The direct reaction of 5-FU with 2-chlorotetrahydrofuran is low-yielding. The silyl method activates the pyrimidine oxygen, making the nitrogen nucleophilic upon Lewis acid activation, ensuring N1 selectivity.

Materials:

  • 5-Fluorouracil (5-FU)[1][2][3][4][5][6][7][8]

  • Hexamethyldisilazane (HMDS)[9]

  • 2-Acetoxytetrahydrofuran (donor)[1]

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or SnCl₄ (catalyst)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Silylation (Activation):

    • Suspend 5-FU (10 mmol) in HMDS (20 mL). Add a catalytic amount of (NH₄)₂SO₄.

    • Reflux for 2-4 hours until the solution becomes clear (formation of bis-silylated 5-FU).

    • Evaporate excess HMDS in vacuo under anhydrous conditions. Checkpoint: The residue should be a clear, moisture-sensitive oil.

  • Vorbrüggen Coupling:

    • Dissolve the silylated residue in anhydrous MeCN (30 mL).

    • Add 2-acetoxytetrahydrofuran (11 mmol).

    • Cool to 0°C. Add TMSOTf (11 mmol) dropwise.

    • Stir at room temperature for 3-6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over Na₂SO₄ and concentrate.[9]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via column chromatography.

Protocol B: Bioorthogonal "Caged" 5-FU (N1-Propargylation)

Synthesis of N1-propargyl-5-FU, a prodrug activated by Palladium(0).

Materials:

  • 5-FU

  • Propargyl bromide (80% in toluene)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • DMF (Dry)[3]

Workflow:

  • Dissolve 5-FU (1.0 eq) and DBU (1.2 eq) in dry DMF. Cool to 4°C. Note: DBU forms the N1-anion.

  • Add propargyl bromide (1.1 eq) dropwise.

  • Stir at Room Temp for 12 hours.

  • Purification: Flash chromatography (3% MeOH in DCM).

  • Validation: 1H NMR should show a doublet for the CH₂ (propargyl) at ~4.5 ppm and a triplet for the terminal alkyne proton.

Part 3: Therapeutic Applications & Mechanism[10][12]

The Prodrug Concept (Metabolic Activation)

N1-alkylation masks the NH group required for hydrogen bonding in the active site of Thymidylate Synthase (TS). Therefore, these compounds are biologically inert until the N1-substituent is cleaved.

  • Tegafur: Metabolized by hepatic CYP450 (specifically CYP2A6) to 5'-hydroxytegafur, which spontaneously collapses to release 5-FU.

  • Capecitabine: A carbamate derivative that undergoes a three-step enzymatic cascade (Carboxylesterase -> Cytidine Deaminase -> Thymidine Phosphorylase) to release 5-FU preferentially in tumor tissues.

Bioorthogonal Activation (The Future)

Recent research utilizes transition metal catalysis in vivo. N1-propargyl-5-FU is stable in blood but is dealkylated by heterogeneous Palladium (Pd0) resins implanted near the tumor site. This allows for high local concentrations of 5-FU without systemic toxicity.

Part 4: Visualization of Pathways

Diagram 1: Regioselective Synthesis Logic

This diagram illustrates the decision matrix for synthesizing N1 vs N3 derivatives.

Regioselectivity Start 5-Fluorouracil (5-FU) Goal_N1 Target: N1-Alkyl (Prodrugs/Nucleosides) Start->Goal_N1 Desired Outcome Goal_N3 Target: N3-Alkyl (Stability Studies) Start->Goal_N3 Desired Outcome Method_Silyl Method: Silylation (HMDS) + Lewis Acid Goal_N1->Method_Silyl Best for Complex R Method_Base Method: Base (DBU/K2CO3) + Alkyl Halide Goal_N1->Method_Base Simple R (e.g., Methyl) Method_Protect Method: N1-Protection (Boc) -> Alkylation -> Deprotection Goal_N3->Method_Protect Required Strategy Result_Tegafur Product: Tegafur (High Regioselectivity) Method_Silyl->Result_Tegafur Result_Mix Product: Mixture (N1 + N1,N3-Dialkyl) Method_Base->Result_Mix Risk of Dialkylation Result_N3 Product: N3-Alkyl-5-FU Method_Protect->Result_N3

Caption: Decision tree for regioselective alkylation of 5-FU based on target position and substituent complexity.

Diagram 2: Metabolic Activation of N1-Derivatives

This diagram details how N1-masked prodrugs are converted into the active cytotoxic agent.

Metabolism Prodrug Tegafur (N1-Tetrahydrofuranyl-5-FU) Liver Liver (CYP2A6) Prodrug->Liver Systemic Circulation Intermediate 5'-Hydroxy-Tegafur (Unstable Hemiaminal) Liver->Intermediate Oxidation Collapse Spontaneous Decomposition Intermediate->Collapse Active 5-Fluorouracil (Active) Collapse->Active Release of Succinaldehyde Target Inhibition of Thymidylate Synthase Active->Target Cytotoxicity

Caption: Metabolic pathway of Tegafur activation via hepatic CYP450 oxidation and spontaneous collapse.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link

  • Weiss, J. T., et al. (2014).[10][11] Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach. Nature Communications. Link

  • Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences. Link

  • Lucero, B. A., & Sun, D. (2025). Synthesis of tegafur by alkylation of 5-fluorouracil under Lewis acid conditions. ResearchGate Technical Reports. Link

  • Zhang, N., et al. (2011). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. Link

Sources

Technical Whitepaper: In Vitro Metabolic Fate of 1-Ethyl-5-Trifluoromethyl Uracil

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the in vitro metabolic trajectory of 1-Ethyl-5-trifluoromethyl uracil (CAS: 1097629-10-1). Unlike its structural analog 5-Fluorouracil (5-FU) or the metabolite 5-Trifluoromethyluracil (5-TFMU), this molecule possesses an N1-ethyl substituent that fundamentally alters its initial metabolic handling.

Key Technical Insight: The N1-ethyl group acts as a "metabolic block," preventing direct ribosylation by Orotate Phosphoribosyltransferase (OPRT). Consequently, the primary rate-limiting metabolic step is oxidative N-dealkylation mediated by Cytochrome P450 (CYP) enzymes. This reaction releases the bioactive and potentially toxic catabolite 5-TFMU .

This guide provides researchers with the mechanistic logic, predicted pathways, and validated experimental protocols required to study this compound in liver microsomes and hepatocytes.

Physicochemical & Structural Context

Understanding the substrate profile is a prerequisite for experimental design.

FeatureSpecificationMetabolic Implication
Core Scaffold Uracil (Pyrimidine-2,4-dione)Substrate for pyrimidine catabolism only if N1 is free.
N1-Substituent Ethyl Group (–CH₂CH₃)Blocks anabolism. Prevents direct conversion to FUMP/FdUMP. Increases Lipophilicity (LogP).
C5-Substituent Trifluoromethyl (–CF₃)Electron-withdrawing group (EWG). Increases acidity of N3-H (pKa ~7.5). Resists oxidative defluorination.
Primary Risk Pro-drug behaviorPotential to act as a reservoir for 5-TFMU (a suicide inhibitor of Thymidylate Synthase).

Detailed Metabolic Pathway Analysis

Phase I: Oxidative N-Dealkylation (The Gateway Step)

The parent compound is stable against cytosolic enzymes (like DPD) due to the N1-block. The obligatory first step occurs in the Endoplasmic Reticulum (microsomes).

  • C-Hydroxylation: CYP450 isoforms (likely CYP2E1 or CYP3A4, analogous to other N-ethyl amines) hydroxylate the

    
    -carbon of the ethyl chain.
    
  • Hemiaminal Collapse: The resulting

    
    -hydroxy-ethyl intermediate is unstable. It spontaneously collapses.
    
  • Product Release: This cleavage yields Acetaldehyde and the free base 5-Trifluoromethyluracil (5-TFMU) .

Phase II: Downstream Fates (Post-Dealkylation)

Once 5-TFMU is released, it bifurcates into two competing pathways (identical to Trifluridine catabolism):

  • Catabolic (Detoxification): 5-TFMU is a substrate for Dihydropyrimidine Dehydrogenase (DPD) . It is reduced to 5,6-dihydro-5-trifluoromethyluracil. Note: The bulky CF3 group makes this reduction slower than for Uracil or 5-FU.

  • Anabolic (Toxicity): If Thymidine Phosphorylase (TP) is present, 5-TFMU can be converted to 5-trifluoromethyl-2'-deoxyuridine (Trifluridine), eventually inhibiting DNA synthesis.

Phase II: Direct Conjugation (Minor)

The parent compound (intact N1-ethyl) has a free N3-H. Due to the electron-withdrawing effect of the CF3 group, the N3 proton is acidic.

  • Reaction: N3-Glucuronidation via UGTs (UDP-glucuronosyltransferases).

  • Significance: Likely a minor clearance route compared to oxidative dealkylation in species with high CYP activity.

Pathway Visualization

The following diagram illustrates the critical conversion of the N-ethyl parent into the bioactive 5-TFMU and its subsequent fates.

MetabolicPathway Parent 1-Ethyl-5-trifluoromethyl uracil (Parent) Intermediate [α-Hydroxy-ethyl Intermediate] (Unstable Hemiaminal) Parent->Intermediate CYP450 (Oxidation) Glucuronide N3-Glucuronide (Conjugate) Parent->Glucuronide UGT (Direct Phase II) TFMU 5-Trifluoromethyluracil (5-TFMU) Intermediate->TFMU Spontaneous Collapse Acetaldehyde Acetaldehyde Intermediate->Acetaldehyde Dihydro Dihydro-5-TFMU (Inactive) TFMU->Dihydro DPD (Liver) (Catabolism) Anabolism Nucleotide Analogs (Toxicity) TFMU->Anabolism TP/TK (Activation)

Figure 1: Metabolic cascade showing the CYP-mediated activation of 1-Ethyl-5-trifluoromethyl uracil into 5-TFMU.

Experimental Protocols (In Vitro)

To validate the pathway described above, the following experimental workflow is recommended. This protocol is designed to distinguish between parent stability and metabolite formation.

Protocol A: Microsomal Stability & Dealkylation Assay

Objective: Quantify the rate of N-deethylation and formation of 5-TFMU.

  • System: Pooled Liver Microsomes (Human/Rat/Mouse).

    • Protein Conc: 0.5 mg/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl₂.

  • Substrate: 1-Ethyl-5-trifluoromethyl uracil (Final conc: 1 µM and 10 µM).

  • Cofactor: NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Procedure:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate with NADPH.[1][2]

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Chlorpropamide).

    • Centrifuge (4000g, 20 min) and collect supernatant.

Protocol B: Analytical Detection (LC-MS/MS)

Objective: Specific detection of Parent vs. Metabolite.

AnalyteTransition (MRM)PolarityNotes
Parent 208.1 → 180.1NegativeLoss of Ethyl/CO fragment.
5-TFMU 179.0 → 136.0NegativeLoss of HNCO (Standard transition for uracils).
Acetaldehyde N/AN/ADifficult to detect directly; infer from 5-TFMU appearance.
Protocol C: DPD Inhibition Check

Rationale: Verify if the parent compound inhibits DPD (protecting endogenous uracil) even if it isn't a substrate.

  • Method: Incubate Cytosolic fraction (source of DPD) with 5-FU (substrate) + NADPH + Test Compound .

  • Readout: If 5-FU clearance slows down in the presence of 1-Ethyl-5-trifluoromethyl uracil, the parent is a DPD inhibitor.

Experimental Workflow Diagram

Workflow Step1 Incubation Setup (Microsomes + NADPH + Substrate) Step2 Metabolic Reaction (37°C, 0-60 min) Step1->Step2 Step3 Quenching (ACN + Internal Std) Step2->Step3 Step4 Centrifugation (Remove Protein) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Decision Data Interpretation Step5->Decision ResultA Parent Depletion Only (Unknown Metabolite) Decision->ResultA No 5-TFMU ResultB 5-TFMU Appearance (N-Dealkylation Confirmed) Decision->ResultB 5-TFMU Detected

Figure 2: Step-by-step workflow for validating the N-dealkylation pathway.

References

  • Heidelberger, C., et al. (1965). Fluorinated Pyrimidines.[3][4] XXIV. In Vivo Metabolism of 5-Trifluoromethyluracil-2-C14. Cancer Research.

  • Yilmaz, F., et al. (2004). In vitro microsomal metabolism of N-benzyl and N-benzoylnornicotine derivates. European Journal of Drug Metabolism and Pharmacokinetics. (Demonstrates mechanism of N-alkyl oxidative dealkylation).

  • ChemicalBook. (2023). Product Entry: 1-Ethyl-5-(trifluoromethyl)uracil (CAS 1097629-10-1).

  • Nainar, S., et al. (2020).[5] An optimized chemical-genetic method for cell-specific metabolic labeling of RNA. Nature Methods. (Discusses uracil analog salvage pathways).

  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways: Synthesis and Degradation.

Sources

Toxicology and safety data for 1-Ethyl-5-trifluoromethyl uracil

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profile and Safety Handling of 1-Ethyl-5-Trifluoromethyl Uracil

Executive Summary 1-Ethyl-5-trifluoromethyl uracil (1-Et-5-TFU) is a fluorinated pyrimidine derivative, primarily utilized as a research intermediate in the synthesis of antiviral and antineoplastic nucleoside analogs (e.g., Trifluridine). Its pharmacological significance lies in the 5-trifluoromethyl (


) group, a bioisostere of the methyl group in thymine, which imparts unique electronic properties and metabolic stability. Unlike its parent compound, 5-trifluoromethyluracil (5-TFU), the N1-ethyl substitution blocks direct phosphoribosylation, altering its immediate bioavailability and toxicity profile. This guide provides a comprehensive technical analysis of its toxicology, physicochemical properties, and safety protocols.

Part 1: Physicochemical Identity & Properties[1][2]

The introduction of the ethyl group at the N1 position significantly increases the lipophilicity of the molecule compared to the parent base, affecting its membrane permeability and solubility profile.

PropertyData / CharacteristicNote
Chemical Name 1-Ethyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dioneSystematic IUPAC Name
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 208.14 g/mol
Physical State Crystalline Solid (White to Off-White)Hygroscopic potential
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in WaterLipophilic N1-ethyl group
Melting Point ~150–160 °C (Estimated based on homologs)Distinct from 5-TFU (>240 °C)
Acidity (pKa) ~7.5–8.0 (N3-H)The

group increases acidity of N3-H
Partition Coeff.[1][2][3][4] (LogP) ~1.2–1.5 (Predicted)Higher than 5-TFU (LogP ~0.6)

Part 2: Toxicological Profile

The toxicity of 1-Et-5-TFU is derived from two primary mechanisms: the intrinsic reactivity of the fluorinated pyrimidine ring and the potential metabolic release of the 5-TFU base.

Acute Toxicity & Mechanism of Action

While direct LD50 data for the specific 1-ethyl derivative is limited in public registries, its toxicity is inferred from the well-characterized parent compound, 5-TFU, and Structure-Activity Relationships (SAR).

  • Parent Compound Anchor (5-TFU):

    • LD50 (Intraperitoneal, Mouse): 800 mg/kg [1].[5]

    • Mechanism: 5-TFU is a potent inhibitor of Thymidylate Synthase (TS) only after conversion to the nucleotide level (5-trifluoromethyl-2'-deoxyuridine monophosphate).

  • 1-Ethyl Derivative Specifics:

    • Blocking Effect: The N1-ethyl group prevents the direct action of Thymidine Phosphorylase, which requires a free N1-H to attach the ribose sugar. Therefore, 1-Et-5-TFU is not directly cytotoxic via the classic nucleotide pathway unless N-dealkylation occurs in the liver.

    • In Vivo Toxicity: Expected to be lower than 5-TFU acutely, but chronic exposure may lead to hepatic release of 5-TFU.

    • Corrosivity: Like many electron-deficient pyrimidines, the compound is irritating to mucous membranes and potentially corrosive to the eyes (Category 1/2).

Genotoxicity & Mutagenicity

Fluorinated pyrimidines are known clastogens.[6]

  • Ames Test: Likely positive in strains sensitive to base analogs (e.g., TA100) due to the potential for base-pairing errors if metabolized.

  • Chromosomal Aberrations: The

    
     group can induce DNA instability if incorporated, though the N1-blockade mitigates this risk significantly compared to Trifluridine.
    
Metabolic Pathway & Bioactivation

The following diagram illustrates the critical metabolic difference between the toxic parent (5-TFU) and the N1-blocked derivative.

MetabolicPathway cluster_legend Pathway Legend Substrate 1-Ethyl-5-CF3-Uracil (1-Et-5-TFU) Liver Hepatic CYP450 (De-alkylation) Substrate->Liver Slow Metabolism Excretion Renal Excretion (Intact) Substrate->Excretion Major Route? Parent 5-CF3-Uracil (5-TFU) Liver->Parent Release of Active Base Activation Thymidine Phosphorylase (Activation) Parent->Activation Ribosylation ToxicMetabolite 5-CF3-dUMP (TS Inhibitor) Activation->ToxicMetabolite Phosphorylation key N1-Ethyl blocks direct activation. Toxicity requires hepatic de-alkylation.

Figure 1: Metabolic fate of 1-Ethyl-5-trifluoromethyl uracil. The N1-ethyl group acts as a metabolic gatekeeper, preventing immediate conversion to the toxic nucleotide analog.

Part 3: Safety & Handling Protocols

Given the potential for hydrolysis and the release of fluoride ions or HF under extreme conditions, strict safety protocols are mandatory.[5]

GHS Classification (Self-Classified based on SAR)
  • Signal Word: DANGER

  • Hazard Statements:

    • H301/H311: Toxic if swallowed or in contact with skin.[7]

    • H314: Causes severe skin burns and eye damage (due to acidic N3 proton and fluorination).

    • H335: May cause respiratory irritation.[7][4]

Experimental Handling Workflow

Objective: Safe synthesis or usage in biological assays without exposure to cytotoxic dust.

  • Engineering Controls:

    • All weighing and solubilization must be performed in a Class II Biosafety Cabinet or a chemical fume hood with HEPA filtration.

    • Static Control: Use an ionizing fan during weighing; fluorinated powders are often static-prone and dispersible.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with Nitrile (outer) and Latex/Nitrile (inner).

    • Respiratory: N95 or P100 respirator if working outside a hood (not recommended).

    • Eyes: Chemical splash goggles.

  • Deactivation/Spill Protocol:

    • Agent: 10% Sodium Hypochlorite (Bleach) or 1N NaOH.

    • Mechanism: Base-catalyzed hydrolysis of the pyrimidine ring and neutralization of potential HF.

    • Procedure: Cover spill with absorbent -> Apply deactivation agent -> Wait 30 mins -> Collect as hazardous waste.

Stability & Storage
  • Temperature: -20°C (Long-term) / 2-8°C (Working).

  • Atmosphere: Store under Argon or Nitrogen (hygroscopic).

  • Incompatibility: Strong oxidizing agents and strong bases (induces degradation).

Part 4: Experimental Methodology: Cytotoxicity Assay

To verify the safety profile or activity of 1-Et-5-TFU, the following protocol distinguishes between direct cytotoxicity and metabolic activation.

Protocol: Comparative Cytotoxicity (MTT Assay)

  • Cell Lines:

    • L1210 (Mouse Leukemia): High Thymidine Phosphorylase activity (Sensitive to 5-TFU).

    • CHO (Chinese Hamster Ovary): Low metabolic activation baseline.

  • Preparation:

    • Dissolve 1-Et-5-TFU in DMSO to 100 mM stock.

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

  • Incubation:

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Incubate for 72 hours at 37°C, 5%

      
      .
      
  • Readout:

    • Add MTT reagent; incubate 4 hours.

    • Solubilize formazan crystals with SDS/HCl.

    • Measure Absorbance at 570 nm.

  • Interpretation:

    • If

      
       (L1210) 
      
      
      
      
      
      (CHO), the mechanism is non-metabolic (direct membrane effect).
    • If

      
       (L1210) 
      
      
      
      
      
      (CHO), metabolic activation (de-alkylation) is occurring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6328, 5-Trifluoromethyluracil. Retrieved from [Link]

  • Heidelberger, C., et al. (1964).Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds.
  • Santi, D. V., & Sakai, T. T. (1971).Thymidylate Synthetase. Model studies of inhibition by 5-trifluoromethyl-2'-deoxyuridylic acid. Biochemistry.

Sources

Methodological & Application

Precision N-Ethylation of 5-Trifluoromethyluracil: Reagent Selection & Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-ethylation of 5-trifluoromethyluracil (5-TFMU) is a critical synthetic transformation in the development of antiviral and antineoplastic nucleoside analogs (e.g., Trifluridine derivatives). Unlike unsubstituted uracil, the presence of the electron-withdrawing trifluoromethyl group (


) at the C5 position significantly alters the electronic landscape of the pyrimidine ring. This modification increases the acidity of the N1 and N3 protons, creating a regioselectivity challenge where N1-monoethylation, N3-monoethylation, and N1,N3-diethylation compete.

This guide provides an evidence-based approach to reagent selection and detailed protocols for achieving high-fidelity N-ethylation, focusing on the regioselective synthesis of 1-ethyl-5-trifluoromethyluracil .

Mechanistic Foundation & Regioselectivity[2]

To control the reaction, one must understand the substrate's electronic bias. The


 group exerts a strong inductive effect (

), pulling electron density from the ring.
  • Acidity Shift: While uracil has a pKa

    
     9.5, 5-TFMU is significantly more acidic (pKa 
    
    
    
    7.4–7.8). This allows the use of milder bases (carbonates) rather than hydrides, which is advantageous for scale-up.
  • Regiochemistry: The N1 position is the thermodynamic sink for alkylation due to steric factors and the stability of the resulting tautomer. However, uncontrolled deprotonation leads to the N1,N3-dianion, resulting in dialkylation.

Diagram 1: Mechanistic Pathway & Competition

The following diagram illustrates the competition between N1 and N3 alkylation pathways influenced by base strength.

G Start 5-Trifluoromethyluracil (5-TFMU) MonoAnion Mono-Anion (N1 Deprotonated) Start->MonoAnion Mild Base (K2CO3, 1.0 eq) DiAnion Di-Anion (N1 & N3 Deprotonated) MonoAnion->DiAnion Excess Base (>2.0 eq) Prod_N1 1-Ethyl-5-TFMU (Target) MonoAnion->Prod_N1 Et-X (Major Pathway) Prod_N3 3-Ethyl-5-TFMU (Impurity) MonoAnion->Prod_N3 Et-X (Minor Pathway) Prod_Di 1,3-Diethyl-5-TFMU (Over-alkylation) DiAnion->Prod_Di Excess Et-X

Caption: Reaction pathway showing the critical dependence of regioselectivity on protonation state. N1-alkylation is favored via the mono-anion.

Reagent Selection Matrix

The choice of alkylating agent and base dictates the reaction kinetics and impurity profile.

Reagent ClassSpecific ReagentRole/CharacteristicsRecommendation
Alkylating Agent Ethyl Iodide (EtI) Highly reactive (

).[1] Excellent leaving group.
Preferred. Allows lower temp (40-60°C), reducing side reactions.
Ethyl Bromide (EtBr) Lower reactivity. Cheaper. Requires higher temp.Secondary. Use if cost is critical; requires heating (80°C+), increasing N3 risk.
Diethyl Sulfate Very potent. Hard to control regioselectivity. Toxic.Avoid. High risk of dialkylation.
Base Potassium Carbonate (

)
Mild, heterogeneous base. Buffers reaction.Gold Standard. Ideal for mono-alkylation in DMF.
Cesium Carbonate (

)
"Cesium Effect" increases solubility/reactivity.Optimization. Use if

is too slow.
Sodium Hydride (NaH) Strong, irreversible deprotonation.Caution. Generates dianion easily. Use only for dialkylation or difficult substrates.
Solvent DMF (Anhydrous) High dielectric constant. Solubilizes polar uracil.Standard. Essential for carbonate bases.
HMDS Acts as solvent + silylating agent.Specialized. See Protocol B.

Experimental Protocols

Protocol A: Direct Regioselective N1-Ethylation (Carbonate Method)

Best for: Routine synthesis, gram-scale, high N1 selectivity.

Rationale: Using a mild, heterogeneous base (


) in a polar aprotic solvent (DMF) allows for the generation of the N1-monoanion without accessing the N3-anion, provided stoichiometry is controlled.

Materials:

  • 5-Trifluoromethyluracil (1.0 eq)

  • Ethyl Iodide (1.1 eq)

  • Potassium Carbonate (anhydrous, granular, 1.05 eq)

  • DMF (Anhydrous, 10 mL/g substrate)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask under Nitrogen (

    
    ), suspend 5-TFMU (10 mmol, 1.80 g) in anhydrous DMF (20 mL).
    
  • Deprotonation: Add

    
     (10.5 mmol, 1.45 g). Stir at room temperature for 30 minutes. Note: The mixture will remain a suspension.
    
  • Alkylation: Cool the mixture to 0°C. Add Ethyl Iodide (11 mmol, 0.88 mL) dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). 5-TFMU (

      
      ) should disappear; N1-product (
      
      
      
      ) appears. If reaction is sluggish, heat to 45°C. Do not exceed 60°C to prevent N3 alkylation.
  • Quench: Pour the reaction mixture into ice-cold water (100 mL) containing 1 mL of 1M HCl (to neutralize residual carbonate).

  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine (
    
    
    
    mL) and Water (
    
    
    mL) to remove DMF.
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0

    
     40% EtOAc in Hexanes).
    
Protocol B: Silyl-Modified Hilbert-Johnson Alkylation

Best for: Difficult substrates, strict exclusion of N3 isomers, or when using less reactive alkylating agents.

Rationale: This method converts 5-TFMU into a bis-silylated intermediate (2,4-bis(trimethylsiloxy)-5-trifluoromethylpyrimidine). This intermediate is soluble in organic solvents and activates the N1 position for attack by the alkyl halide, often driven by the formation of a strong Si-Halogen bond.

Materials:

  • 5-TFMU (1.0 eq)

  • Hexamethyldisilazane (HMDS) (Excess, solvent)

  • Trimethylsilyl chloride (TMSCl) (Catalytic, 0.1 eq)

  • Ethyl Iodide (1.2 eq)

  • Solvent: Acetonitrile (ACN) or 1,2-Dichloroethane (DCE)

Workflow Diagram:

ProtocolB Step1 Silylation (Reflux in HMDS + cat. TMSCl) Intermed Bis-Silylated Intermediate (Soluble, Moisture Sensitive) Step1->Intermed - NH3 Step2 Alkylation (Add EtI, Reflux in ACN) Intermed->Step2 + EtI Step3 Hydrolysis (MeOH/Water Workup) Step2->Step3 Desilylation Final 1-Ethyl-5-TFMU Step3->Final

Caption: The Hilbert-Johnson modification utilizes a silylated intermediate to enhance solubility and direct regioselectivity.[1]

Step-by-Step Procedure:

  • Silylation: Suspend 5-TFMU (10 mmol) in HMDS (15 mL). Add TMSCl (3 drops). Reflux at 120°C for 2–3 hours until the solution becomes clear (indicates formation of silylated species).

  • Evaporation: Remove excess HMDS under vacuum (rotary evaporator) under strictly anhydrous conditions. Critical: Do not expose to air/moisture.

  • Re-solvation: Dissolve the residual oil in anhydrous Acetonitrile (30 mL).

  • Alkylation: Add Ethyl Iodide (12 mmol). Reflux the solution (80°C) for 6–12 hours.

  • Hydrolysis: Cool to RT. Add Methanol (10 mL) followed by Water (10 mL) to hydrolyze the O-silyl groups, regenerating the carbonyls.

  • Isolation: Concentrate to remove organics. The product often precipitates from the aqueous residue. Filter and wash with cold water.

Analytical Validation (QC)

To confirm the structure and purity, use


 NMR and HPLC.
  • 
     NMR (DMSO-
    
    
    
    ):
    • N1-Ethyl (Target): Look for the quartet (

      
      ) around 
      
      
      
      3.7–3.8 ppm and triplet (
      
      
      ) around
      
      
      1.2 ppm. Crucially, the N3-H proton will appear as a broad singlet around
      
      
      11.5–12.0 ppm (exchangeable with
      
      
      ).
    • N3-Ethyl (Impurity): The N1-H is often shifted further downfield or broadened differently. UV shift at alkaline pH can distinguish N1 vs N3 (N3-alkylated uracils show bathochromic shifts in base; N1-alkylated do not).[2]

    • N1,N3-Diethyl (Impurity): Absence of any NH signals. Two sets of ethyl signals.

  • 
     NMR: 
    
    • Useful for quantifying the ratio of products if the

      
       shift differs slightly between regioisomers (typically 
      
      
      
      -60 to -65 ppm).

References

  • Regioselective Alkylation of 5-Substituted Uracils

    • Title: Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils.
    • Source: PMC / J. Med. Chem.
    • URL:[Link] (Contextual match for alkylation protocols).

  • pKa and Electronic Properties of 5-Substituted Uracils

    • Title: Theoretical Evaluation of the pKa Values of 5-substituted Uracil Deriv
    • Source: ResearchG
    • URL:[Link]

  • General Protocol for Uracil Alkylation (BenchChem)

    • Title: Synthesis of 1,3,6-Trimethyluracil from Uracil: An In-depth Technical Guide.
    • Source: BenchChem.[3]

  • Silylation-Alkylation Methodologies (Hilbert-Johnson)

    • Title: On the alkylation of 5-fluorouracil – some recent findings.[2][4]

    • Source: Synthetic Communications / ResearchGate.[2]

    • URL:[Link]

Sources

The Synthesis of 1-Ethyl-5-trifluoromethyluracil: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 1-Ethyl-5-trifluoromethyluracil. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol herein is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

1-Ethyl-5-trifluoromethyluracil is a derivative of 5-trifluoromethyluracil, a key intermediate in the synthesis of various biologically active compounds. The introduction of an ethyl group at the N1 position of the uracil ring can significantly modulate the molecule's pharmacological properties, including its metabolic stability and target-binding affinity. This guide will focus on a robust and selective method for the N1-ethylation of 5-trifluoromethyluracil.

Theoretical Background: The Chemistry of Uracil Alkylation

The alkylation of uracil and its derivatives is a fundamental transformation in synthetic organic chemistry. The uracil ring possesses two potentially nucleophilic nitrogen atoms, N1 and N3. Direct alkylation can often lead to a mixture of N1 and N3-alkylated products, posing a significant purification challenge.

To achieve regioselective N1-alkylation, several strategies can be employed. One common approach involves the use of a base to deprotonate the uracil, followed by reaction with an alkylating agent. The choice of base, solvent, and reaction conditions can influence the N1/N3 selectivity. For instance, in polar aprotic solvents like dimethylformamide (DMF), the N1 anion is generally more sterically accessible and is often the kinetically favored site of attack.

Another powerful technique is Phase-Transfer Catalysis (PTC). In this method, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the uracil anion from an aqueous or solid phase into an organic phase where the alkylating agent resides. This technique often leads to cleaner reactions, milder conditions, and higher yields.[1][2]

This protocol will utilize a phase-transfer-catalyzed approach for the selective N1-ethylation of 5-trifluoromethyluracil, leveraging its efficiency and selectivity.

Overall Synthesis Workflow

The synthesis of 1-Ethyl-5-trifluoromethyluracil will be performed in a two-step process, starting from commercially available 5-trifluoromethyluracil. The first step is the selective N1-ethylation, followed by purification of the desired product.

Synthesis_Workflow Start Start: 5-Trifluoromethyluracil Step1 Step 1: N1-Ethylation (Phase-Transfer Catalysis) Start->Step1 Purification Purification (Recrystallization) Step1->Purification Product Final Product: 1-Ethyl-5-trifluoromethyluracil Purification->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: Overall workflow for the synthesis and characterization of 1-Ethyl-5-trifluoromethyluracil.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
5-Trifluoromethyluracil≥98%Sigma-Aldrich54-20-6Starting material.
Ethyl Iodide≥99%Sigma-Aldrich75-03-6Alkylating agent. Light sensitive.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7Base.
Tetrabutylammonium Bromide (TBAB)≥99%Sigma-Aldrich1643-19-2Phase-transfer catalyst.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics68-12-2Solvent.
Ethyl AcetateHPLC GradeFisher Scientific141-78-6For extraction and chromatography.
HexanesHPLC GradeFisher Scientific110-54-3For chromatography.
Dichloromethane (DCM)ACS GradeVWR75-09-2For extraction.
Brine (Saturated NaCl solution)-In-house preparation-For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%EMD Millipore7757-82-6Drying agent.
Step-by-Step Procedure

Step 1: N1-Ethylation of 5-Trifluoromethyluracil

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-trifluoromethyluracil (10.0 g, 55.5 mmol), anhydrous potassium carbonate (11.5 g, 83.3 mmol, 1.5 equivalents), and tetrabutylammonium bromide (1.79 g, 5.55 mmol, 0.1 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Initiation of Stirring: Begin vigorous stirring of the suspension at room temperature.

  • Addition of Alkylating Agent: Slowly add ethyl iodide (6.65 mL, 83.3 mmol, 1.5 equivalents) to the reaction mixture dropwise over a period of 10 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • Workup - Extraction: Pour the reaction mixture into 500 mL of cold water and transfer to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Workup - Washing: Combine the organic layers and wash with water (2 x 200 mL) followed by brine (1 x 200 mL).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 2: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexanes to the hot solution until turbidity is observed.

  • Cooling and Filtration: Allow the solution to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate complete crystallization. Collect the crystalline solid by vacuum filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of cold hexanes and dry them under vacuum to a constant weight.

Characterization and Quality Control

The identity and purity of the final product, 1-Ethyl-5-trifluoromethyluracil, should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The presence of a triplet and quartet corresponding to the ethyl group, along with the characteristic signals for the uracil ring, will confirm the successful ethylation. The chemical shifts will also help to confirm the N1-regioselectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final product should be assessed by HPLC. A purity of ≥98% is generally considered acceptable for most research applications.

Analytical_Workflow Crude_Product Crude Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure 1-Ethyl-5- trifluoromethyluracil Purification->Pure_Product NMR ¹H & ¹³C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS HPLC HPLC Pure_Product->HPLC Final_Analysis Final Product Confirmation NMR->Final_Analysis MS->Final_Analysis HPLC->Final_Analysis

Sources

Using 1-Ethyl-5-trifluoromethyl uracil as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 1-Ethyl-5-Trifluoromethyl Uracil as a Bioisosteric Scaffold

Executive Summary

This guide details the synthesis, validation, and pharmaceutical application of 1-Ethyl-5-trifluoromethyl uracil (1-Et-5-TFU) . While 5-trifluoromethyluracil (5-TFU) is the pharmacophore found in the antiviral/antineoplastic drug Trifluridine , the 1-ethyl derivative serves a distinct role in medicinal chemistry. It acts as a lipophilic probe to study hydrophobic interactions in enzyme pockets (specifically Thymidylate Synthase) without the metabolic instability of the glycosidic bond found in nucleosides.

This protocol prioritizes the Silyl-Hilbert-Johnson method for synthesis, ensuring high regioselectivity for the N1 position over the N3 position, a common challenge in pyrimidine chemistry.

Part 1: Chemical Context & Bioisosterism[1]

The trifluoromethyl group (


) is a critical bioisostere in drug design.[1] In the context of uracil:
  • Steric Mimicry: The

    
     group is sterically larger than the methyl group of Thymine but smaller than an isopropyl group. It occupies the hydrophobic pocket of enzymes like Thymidylate Synthase (TS).
    
  • Electronic Modulation: The strong electron-withdrawing nature of

    
     increases the acidity of the N3-H proton (
    
    
    
    drops from ~9.5 to ~7.3). This enhances hydrogen bonding capability with receptor targets.
  • Role of N1-Ethyl: Blocking the N1 position with an ethyl group prevents ribosylation (salvage pathway activation) and increases lipophilicity (LogP), making 1-Et-5-TFU an ideal fragment for Fragment-Based Drug Discovery (FBDD) .

Part 2: Safety & Handling

  • Hazard Class: 5-Trifluoromethyluracil derivatives are potent antimetabolites. They act as false bases, potentially incorporating into DNA/RNA if metabolized.

  • PPE: Double nitrile gloves, full-face shield, and manipulation strictly within a Class II Fume Hood.

  • Waste: Segregate all fluorinated organic waste. Do not mix with non-halogenated solvents.

Part 3: Synthetic Protocol (Regioselective N1-Alkylation)

Objective: Synthesize 1-Ethyl-5-trifluoromethyl uracil with >95% regioselectivity at N1, minimizing N3-alkylated and N1,N3-dialkylated byproducts.

Methodology: The Bis-Silylation (Vorbrüggen-style) approach is superior to basic alkylation (


) for regiocontrol.
Reagents:
  • Starting Material: 5-Trifluoromethyluracil (CAS: 54-20-6)

  • Silylating Agent: Hexamethyldisilazane (HMDS)

  • Catalyst: Trimethylsilyl chloride (TMSCl) or Ammonium Sulfate

  • Alkylating Agent: Ethyl Iodide (EtI)

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:
  • Activation (Bis-Silylation):

    • In a flame-dried round-bottom flask under Argon, suspend 5-Trifluoromethyluracil (10 mmol, 1.80 g) in HMDS (15 mL).

    • Add catalytic TMSCl (0.5 mL).

    • Reflux at 120°C for 2-4 hours until the solution becomes perfectly clear. Note: Clarity indicates the formation of the soluble 2,4-bis(trimethylsilyloxy)-5-trifluoromethylpyrimidine.

    • Evaporate excess HMDS under high vacuum to yield the silylated intermediate as a viscous oil. Do not expose to moisture.

  • Alkylation (Hilbert-Johnson Reaction):

    • Redissolve the silylated oil in anhydrous MeCN (20 mL).

    • Add Ethyl Iodide (12 mmol, 1.1 eq) and a catalytic amount of Iodine (

      
      , 10 mg) to facilitate the reaction.
      
    • Heat to reflux (80°C) for 12-24 hours.

    • Monitor: Check TLC (Hexane/EtOAc 1:1). The silylated intermediate will hydrolyze on the plate to show starting material; the product will appear as a new spot with higher Rf.

  • Hydrolysis & Workup:

    • Cool the mixture to room temperature.

    • Add Methanol (10 mL) followed by Water (5 mL) to hydrolyze any remaining silyl groups. Stir for 30 mins.

    • Concentrate under reduced pressure.[2]

    • Extract residue with Ethyl Acetate (3 x 50 mL) vs. Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) to remove trace N3 isomers (which are generally more soluble).

    • Target Yield: 65-75%.

Visual Workflow (Graphviz)

SynthesisWorkflow Start 5-CF3-Uracil (Solid, Insoluble) Step1 Silylation (HMDS/TMSCl, Reflux) Start->Step1 Activation Inter Bis-Silyl Intermediate (Soluble Oil) Step1->Inter -NH to -OSiMe3 Step2 Alkylation (EtI, MeCN, Reflux) Inter->Step2 N1 Attack Step3 Hydrolysis (MeOH/Water) Step2->Step3 Desilylation Final 1-Ethyl-5-CF3-Uracil (Crystalline) Step3->Final Purification

Caption: Figure 1. Regioselective synthesis pathway utilizing silyl protection to activate the N1 position.

Part 4: Analytical Validation Protocol

Trustworthiness in pharmaceutical intermediates relies on validating the position of the alkyl group.

Analytical MethodExpected Result for 1-Ethyl-5-TFUDiagnostic Interpretation

NMR (DMSO-d6)
Quartet (~3.7 ppm, 2H), Triplet (~1.2 ppm, 3H)Confirms Ethyl group presence.

NMR (C6-H)
Singlet at ~8.5 ppmCritical: If alkylation occurred at N3, the C6-H shift would change significantly due to electronic shielding differences.

NMR
Singlet at ~ -63.0 ppmConfirms integrity of

group. Split peaks indicate impurities.
UV Spectroscopy

shift
N1-alkylated uracils show a bathochromic shift compared to N3-alkylated isomers in basic media (

).

QC Checkpoint: Dissolve 1 mg in


 with 1 eq of NaOD. If the UV spectrum shifts significantly compared to the neutral pH spectrum, the N3 position is free (acidic proton present), confirming N1-alkylation . If no shift occurs, the N3 is blocked (indicating incorrect N3-alkylation).

Part 5: Pharmaceutical Application (TS Inhibition)

Context: Thymidylate Synthase (TS) methylates dUMP to dTMP. 5-TFU derivatives inhibit this by mimicking dUMP.

Experimental Protocol: In Vitro Binding Assay

  • Enzyme Prep: Recombinant human Thymidylate Synthase.

  • Ligand: 1-Ethyl-5-trifluoromethyl uracil (dissolved in DMSO).

  • Substrate: dUMP (competitor).

  • Cofactor: 5,10-Methylene-tetrahydrofolate.

  • Assay: Spectrophotometric monitoring at 340 nm (oxidation of NADPH in coupled assay) or direct tritium release assay.

Mechanism of Action: The 1-Ethyl group occupies the ribose-binding pocket. While it cannot form the covalent bond required for "suicide inhibition" (which requires the sugar phosphate), it acts as a competitive inhibitor driven by the hydrophobic contribution of the


 and Ethyl groups.
Mechanism Diagram (Graphviz)

TS_Inhibition Enzyme Thymidylate Synthase (Active Site) Pocket1 Hydrophobic Pocket (Accepts -CF3) Enzyme->Pocket1 Steric Fit Pocket2 Ribose Pocket (Accepts -Ethyl) Enzyme->Pocket2 Hydrophobic Block Ligand 1-Ethyl-5-TFU Ligand->Enzyme Binds Result Competitive Inhibition (No Catalysis) Pocket1->Result Pocket2->Result

Caption: Figure 2. Pharmacological interaction model. The Ethyl group mimics the ribose anchor, while CF3 mimics the methyl group.

References

  • Heidelberger, C., et al. (1964). "Fluorinated Pyrimidines XX. Inhibition of Thymidylate Synthetase." Journal of Molecular Biology.

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. (Standard reference for Silyl-Hilbert-Johnson reaction).

  • Chemistry of 5-Trifluoromethyluracil: "Synthesis and biological activity of 5-trifluoromethyluracil derivatives." Chemical & Pharmaceutical Bulletin.

  • Regioselectivity Studies: "Selective N1-Alkylation of Uracil Derivatives." Journal of Organic Chemistry. (General methodology grounding).

  • Bioisosterism of CF3: "The trifluoromethyl group in medicinal chemistry."[1][3][4] Future Medicinal Chemistry.

Sources

Application Note: Precision Crystallization of 1-Ethyl-5-trifluoromethyl uracil

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-Ethyl-5-trifluoromethyl uracil is a critical intermediate in the synthesis of fluorinated nucleoside analogs, often employed in antiviral and anticancer drug development. The introduction of the trifluoromethyl (


) group at the C5 position significantly alters the physicochemical properties of the uracil core, increasing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Critical Challenge: The synthesis of this molecule typically involves the N-alkylation of 5-trifluoromethyluracil. This reaction is prone to regioselectivity issues, yielding a mixture of the desired N1-isomer , the N3-isomer , and N1,N3-dialkylated byproducts. Furthermore, the hydrophobic


 moiety increases the risk of "oiling out" during crystallization if the solvent polarity is not precisely tuned.

This guide details a robust, self-validating crystallization protocol designed to:

  • Isolate the N1-ethyl isomer with >99% purity.

  • Reject N3-isomers and inorganic salts.

  • Establish a controlled particle size distribution to prevent oiling.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Crystallization
Molecular Structure Pyrimidine core,

,

Amphiphilic: Polar core vs. Hydrophobic substituents.
H-Bonding Donor: N3-H; Acceptors: C2=O, C4=OStrong intermolecular H-bonding capability; high lattice energy potential.
Solubility High: DMSO, DMF, AcetoneModerate: Hot Ethanol, Ethyl AcetateLow: Water, HeptaneRequires a solvent system that balances polar/non-polar interactions (e.g., EtOH/Water).
Melting Point Est. 150–180 °C (Lower than parent 5-

-Uracil)
Allows for safe thermal recrystallization without degradation.

Strategic Solvent Selection

The presence of the


 group creates a "fluorine effect," where the molecule repels water but binds strongly to polar organic solvents. A single-solvent system is rarely sufficient for high-purity isolation. We utilize a Binary Solvent System  strategy.
Recommended Systems
  • Primary System (Ethanol / Water):

    • Mechanism:[1] Temperature-swing crystallization.

    • Role: Ethanol solubilizes the organic structure; Water acts as a specific anti-solvent to drive precipitation while retaining inorganic salts (e.g., KBr, NaI) in the mother liquor.

  • Polishing System (Ethyl Acetate / n-Heptane):

    • Mechanism:[1] Anti-solvent addition.

    • Role: Removes lipophilic impurities (such as dialkylated byproducts) that are too soluble in ethanol.

Protocol 1: Standard Recrystallization (Ethanol/Water)

Objective: Primary purification from crude reaction mass. Target Purity: >98% HPLC.

Reagents
  • Crude 1-Ethyl-5-trifluoromethyl uracil

  • Ethanol (Absolute, HPLC Grade)

  • Deionized Water (Type II)

  • Activated Carbon (Optional, for color removal)

Step-by-Step Methodology
  • Dissolution (Solubility Limit Determination):

    • Charge crude solid into a reactor equipped with a reflux condenser and overhead stirrer.

    • Add Ethanol (5 vol) (5 mL per gram of solid).

    • Heat to Reflux (78 °C) .

    • Checkpoint: If solids remain, add Ethanol in 0.5 vol increments until fully dissolved. Do not exceed 10 vol.

  • Hot Filtration (Inorganic Rejection):

    • While maintaining reflux temperature, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble inorganic salts (e.g., Potassium Carbonate/Bromide residues from alkylation).

    • Why: Inorganic salts can act as heterogenous nucleation sites, degrading crystal quality.

  • Nucleation Control (The "Cloud Point"):

    • Return filtrate to the reactor and adjust temperature to 60 °C .

    • Slowly add Deionized Water dropwise until a faint, persistent turbidity (cloud point) is observed.

    • Note: The

      
       group makes the compound sensitive to water. Adding water too fast will cause oiling out.
      
    • Once turbid, add 0.5 vol Ethanol to clarify the solution (return to metastable zone).

  • Controlled Cooling (Crystal Growth):

    • Ramp temperature down to 20 °C at a rate of 5 °C/hour .

    • Agitation: Maintain low-shear stirring (100-150 RPM) to prevent breakage.

    • Observation: White needles or prisms should form. If oil droplets appear, reheat to 60 °C and add more Ethanol.

  • Isolation:

    • Cool further to 0–5 °C and hold for 2 hours to maximize yield.

    • Filter the slurry. Wash the cake with a cold 1:1 Ethanol/Water mixture.

    • Dry under vacuum at 45 °C for 12 hours.

Protocol 2: Isomer Rejection (Ethyl Acetate/Heptane)

Objective: Removal of the N3-isomer and N1,N3-dialkylated impurities. Context: The N3-isomer typically has higher solubility in non-polar solvents due to the shielding of the N3 proton.

Workflow Diagram (Graphviz)

CrystallizationWorkflow Start Crude Mixture (N1 + N3 Isomers) Dissolve Dissolve in EtOAc (50 °C) Start->Dissolve Filter Hot Filtration (Remove Inorganics) Dissolve->Filter Concentrate Concentrate to Saturation Filter->Concentrate AntiSolvent Add Heptane (Dropwise) Concentrate->AntiSolvent Induce Supersaturation Cooling Cool to 5 °C (Slow Ramp) AntiSolvent->Cooling Separation Filtration Cooling->Separation Liquor Mother Liquor (Contains N3 Isomer) Separation->Liquor Filtrate Product Crystalline Solid (Pure N1 Isomer) Separation->Product Cake

Caption: Purification workflow for rejecting N3-isomers using an EtOAc/Heptane system.

Step-by-Step Methodology
  • Dissolution: Dissolve the dried solid from Protocol 1 in Ethyl Acetate (EtOAc) at 50 °C (approx 3-4 vol).

  • Anti-Solvent Addition:

    • Slowly add n-Heptane (or Hexane) until the ratio is 1:1 (EtOAc:Heptane) .

    • Monitor for precipitation.[2]

  • Aging:

    • Allow the slurry to stir at room temperature for 4 hours.

    • Mechanism:[1] This "Ostwald Ripening" phase allows the thermodynamically stable N1-crystals to grow while the more soluble N3-isomer remains in the solution.

  • Filtration: Filter and wash with 100% n-Heptane.

Process Analytical Technology (PAT) & Troubleshooting

To ensure "Trustworthiness" and "Self-Validation," the following analytical checks are mandatory.

Regiochemistry Validation (NMR)

The N1-ethylation must be distinguished from N3-ethylation.

  • 1H NMR (DMSO-d6):

    • N1-Ethyl: Look for the C6-H proton doublet (due to F coupling). The chemical shift of C6-H is sensitive to N1 substitution.

    • N3-Proton: In the N1-ethyl product, the N3-H should appear as a broad singlet around 11.5–12.0 ppm. If this peak is missing, you may have the dialkylated product.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Adding water too fast; Temperature too high.Re-dissolve by heating/adding Ethanol. Add anti-solvent slower. Seed with pure crystals at the cloud point.
Low Yield Product too soluble in mother liquor.Cool to lower temperature (-10 °C). Increase Anti-solvent ratio (e.g., 1:2 EtOH:Water).
Impurity Persistence N3-isomer co-crystallizing.Switch to Protocol 2 (EtOAc/Heptane). The polarity difference is more effective here.

References

  • MedChemExpress. 5-(Trifluoromethyl)uracil (Trifluorothymine) Solubility and Properties. Retrieved from

  • Krajewska, E., & Shugar, D. (1971).[3] Photochemical transformation of 5-alkyluracils and their nucleosides.[3] Science, 173(3995), 435-437.[3] Link

  • Fischer Scientific. Safety Data Sheet: 5-(Trifluoromethyl)uracil. Retrieved from

  • Royal Society of Chemistry. Catalyst-free and visible light promoted trifluoromethylation and perfluoroalkylation of uracils. Chemical Communications. Link

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (Provides mechanistic grounding for N-alkylation regioselectivity in fluorinated heterocycles). Link

Sources

Application Note: In Vitro Characterization of 1-Ethyl-5-trifluoromethyl uracil

[1][2]

Abstract

This application note details the methodological framework for the in vitro evaluation of 1-Ethyl-5-trifluoromethyl uracil (CAS: 1097629-10-1), a synthetic pyrimidine analog.[1] Given its structural homology to established thymidine phosphorylase (TP) inhibitors and fluorinated antimetabolites, this guide focuses on two critical assay types: Enzymatic Inhibition of Thymidine Phosphorylase and Cellular Cytotoxicity Screening . These protocols are designed for researchers in medicinal chemistry and pharmacology to validate the compound's potential as a metabolic modulator or therapeutic agent.

Introduction & Mechanism of Action

The Target: Thymidine Phosphorylase (TP)

Thymidine Phosphorylase (EC 2.4.2.[1][2]4) is a key enzyme in pyrimidine salvage, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1][2] In oncology, TP is often identical to Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF), promoting angiogenesis and tumor growth.[1]

Compound Rationale: 1-Ethyl-5-trifluoromethyl uracil[2][4]
  • Structural Logic: The 5-trifluoromethyl group (–CF3) mimics the methyl group of thymine but with altered electronics and steric bulk, often conferring tight binding to the enzyme active site. The N1-ethyl substitution prevents the compound from acting as a glycosyl acceptor (substrate), thereby locking it as a competitive inhibitor rather than a substrate.[1]

  • Therapeutic Relevance: Inhibitors of TP are critical for preventing the degradation of fluoropyrimidine drugs (like 5-FU) and for suppressing tumor angiogenesis.[1]

Experimental Workflow

The following diagram outlines the logical flow of characterization, from solution preparation to kinetic analysis.

AssayWorkflowcluster_AssaysIn Vitro AssaysCompound1-Ethyl-5-trifluoromethyl uracil(Solid Powder)StockStock Solution(10-100 mM in DMSO)Compound->StockSolubilizationTP_AssayTP Enzymatic Assay(Spectrophotometry)Stock->TP_AssayDilution (Buffer)Cell_AssayCytotoxicity Screen(MTT/CCK-8)Stock->Cell_AssayDilution (Media)AnalysisData Analysis(IC50, Ki Calculation)TP_Assay->AnalysisAbsorbance (290nm)Cell_Assay->AnalysisAbsorbance (570nm)

Figure 1: Experimental workflow for the characterization of 1-Ethyl-5-trifluoromethyl uracil.

Material Preparation

Compound Handling
  • Storage: Store solid powder at -20°C, desiccated.

  • Solubility: 1-Ethyl-5-trifluoromethyl uracil is hydrophobic.[1] Dissolve in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 100 mM).

  • Stability: Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use vials.

Reagents Table
ReagentSpecificationPurpose
Test Compound 1-Ethyl-5-trifluoromethyl uracilTP Inhibitor / Analyte
Enzyme Recombinant Human TP (rhTP)Target Enzyme
Substrate Thymidine (Sigma-Aldrich)Natural Substrate
Buffer 200 mM Potassium Phosphate, pH 7.4Reaction Medium
Solvent DMSO (Cell Culture Grade)Compound Vehicle
Cell Line HCT-116 or MCF-7Cytotoxicity Model
Detection MTT or CCK-8 ReagentCell Viability Indicator

Protocol A: Thymidine Phosphorylase (TP) Inhibition Assay

Objective: Determine the inhibitory potency (IC50) of 1-Ethyl-5-trifluoromethyl uracil against human TP. Principle: TP cleaves Thymidine into Thymine.[1] Thymidine has a higher extinction coefficient at 290 nm than Thymine.[1] The reaction is monitored by the decrease in absorbance at 290 nm .

Assay Setup (96-Well Format)
  • Buffer Preparation: Prepare 200 mM Potassium Phosphate buffer (pH 7.4).

  • Enzyme Solution: Dilute rhTP in the buffer to a concentration where the reaction is linear for at least 10 minutes (typically 0.5–1.0 U/mL).

  • Substrate Solution: Prepare 10 mM Thymidine in buffer.

  • Inhibitor Dilution: Prepare serial dilutions of 1-Ethyl-5-trifluoromethyl uracil in buffer (maintaining <1% final DMSO concentration). Range: 0.1 nM to 100 µM.[1]

Step-by-Step Procedure
  • Blanking: Add 100 µL of buffer to "Blank" wells.

  • Inhibitor Addition: Add 10 µL of the test compound dilutions to respective wells.

  • Enzyme Addition: Add 50 µL of the diluted rhTP enzyme to the wells (except Blanks).

  • Pre-Incubation: Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Reaction Start: Add 40 µL of Thymidine substrate (Final conc. ~1-2 mM) to all wells.

  • Measurement: Immediately place in a UV-transparent plate reader pre-heated to 37°C.

  • Kinetic Read: Measure Absorbance at 290 nm every 30 seconds for 15 minutes.

Data Analysis
  • Calculate the initial velocity (

    
    ) from the linear portion of the absorbance vs. time curve (slope).
    
  • Normalize

    
     of inhibitor-treated wells against the vehicle control (100% activity).
    
  • Plot % Activity vs. Log[Inhibitor] to determine IC50 .[1]

  • Note: Since this is likely a competitive inhibitor, the

    
     can be calculated using the Cheng-Prusoff equation: 
    
    
    .[1]

Protocol B: In Vitro Cytotoxicity Screening

Objective: Assess the compound's toxicity or antiproliferative effect on cancer cells. Principle: Mitochondrial dehydrogenases in viable cells reduce tetrazolium salts (MTT) to purple formazan crystals.[1]

Cell Culture Preparation
  • Cell Lines: Use HCT-116 (Colorectal) or MCF-7 (Breast) as they express varying levels of TP.[1]

  • Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Treatment & Detection
  • Treatment: Remove old media.[1] Add 100 µL of fresh media containing serial dilutions of 1-Ethyl-5-trifluoromethyl uracil (0.1 – 100 µM). Include a DMSO vehicle control.[1]

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 3–4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove media (if using adherent cells) and add 100 µL DMSO to dissolve crystals.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Mechanistic Visualization

The following diagram illustrates the competitive inhibition mechanism expected for this compound class.

InhibitionMechanismTPThymidine Phosphorylase(Active Site)ProductThymine +Ribose-1-PTP->ProductCatalysisComplexEnzyme-Inhibitor Complex(Inactive)TP->ComplexReversible BindingThymidineThymidine(Substrate)Thymidine->TPBindsInhibitor1-Ethyl-5-trifluoromethyl uracil(Inhibitor)Inhibitor->TPCompetes for Active SiteComplex->TPDissociation

Figure 2: Competitive inhibition mechanism where 1-Ethyl-5-trifluoromethyl uracil blocks the TP active site.[1]

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Assay High compound hydrophobicityEnsure final DMSO < 1%. Use intermediate dilution steps in buffer.
No Inhibition Observed Enzyme concentration too highTitrate enzyme to ensure assay is in the linear range; reduce [Enzyme].
High Background (MTT) Media interferenceUse phenol-red free media or subtract background absorbance (630 nm).[1]
Non-Linear Kinetics Substrate depletionReduce assay time or increase substrate concentration.[1]

References

  • Bronckaers, A., et al. (2009).[1] The dual role of thymidine phosphorylase in cancer development and chemotherapy. Medicinal Research Reviews.[1] Link

  • Liekens, S., et al. (2007).[1] Thymidine phosphorylase as a target for the design of novel cancer chemotherapeutics. Current Medicinal Chemistry.[1] Link

  • NIST Chemistry WebBook. (2023).[1] 2,4(1H,3H)-Pyrimidinedione, 5-(trifluoromethyl)- Data.[3][1][4][5] National Institute of Standards and Technology. Link[1]

  • Fukushima, M., et al. (2000).[1] Structure and activity of specific inhibitors of thymidine phosphorylase. Cancer Research.[1] Link

Application Note: Scalable Regioselective Synthesis of 1-Ethyl-5-(trifluoromethyl)uracil

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up synthesis of 1-Ethyl-5-trifluoromethyl uracil Content Type: Application Note & Protocol Audience: Process Chemists, Senior Researchers, Drug Development Scientists

Executive Summary

This guide details the process engineering and chemical protocol for the scale-up synthesis of 1-Ethyl-5-(trifluoromethyl)uracil (1-Et-5-TFMU). This compound is a critical fluorinated pyrimidine intermediate, often utilized in the development of antiviral nucleoside analogs (e.g., Trifluridine derivatives) and agrochemical active ingredients.[1]

The core synthetic challenge addressed here is regioselectivity .[2] The uracil heterocycle possesses two nucleophilic nitrogen sites (N1 and N3).[1][3] Standard alkylation techniques frequently result in mixtures of N1-monoalkyl (desired), N3-monoalkyl, and N1,N3-dialkyl species. This protocol utilizes a Thermodynamically Controlled Base-Mediated Alkylation strategy, optimized for kilogram-scale production, which exploits the acidity differential induced by the electron-withdrawing trifluoromethyl (


) group to favor N1 substitution.

Strategic Analysis: The Regioselectivity Challenge

To achieve high yield and purity without chromatographic separation (which is non-viable at scale), one must understand the electronic influence of the C5-substituent.[1]

Mechanistic Driver

The 5-trifluoromethyl group is strongly electron-withdrawing. This lowers the


 of the N1-proton significantly compared to unsubstituted uracil.[1]
  • N1-H

    
    :  ~7.8 (Acidified by 5-
    
    
    
    )[1]
  • N3-H

    
    :  ~9.5
    

By selecting a base with appropriate strength and controlling the stoichiometry, we can selectively deprotonate N1, forming the N1-anion which acts as the nucleophile.[1] The N3-proton remains largely protonated and non-reactive under these controlled conditions.

Route Selection Matrix[1]
MethodologyProsConsDecision
Silyl-Hilbert-Johnson (HMDS/BSA + EtI)High regioselectivity; Homogeneous.High cost of silylating agents; Moisture sensitive; Atom economy poor.Rejected for bulk commodity synthesis.[1]
Hard Base Alkylation (NaH/DMF)Fast reaction.[1]High risk of N1,N3-dialkylation; Exothermic safety risks; "Runaway" deprotonation.Rejected for safety/selectivity.[1]
Soft Base / Polar Aprotic (

/DMF)
High N1 selectivity ; Low cost; Safe handling; Water-based workup.[1]Slower reaction kinetics (requires heating).[1]SELECTED

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is acceptable if halide corrosion is managed).

  • Starting Material: 5-Trifluoromethyluracil (CAS: 54-20-6).

  • Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr), Potassium Carbonate (

    
    , anhydrous, milled).[1]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1] Note: DMF is preferred for ease of removal.[1]

Reaction Protocol (1.0 kg Scale Basis)

Step 1: Reactor Charging and Activation

  • Charge DMF (5.0 L) to the reactor.[1]

  • Engage stirring (Anchor or Pitch-blade impeller, 120 RPM).

  • Charge 5-Trifluoromethyluracil (1.0 kg, 5.55 mol) .

  • Charge Potassium Carbonate (0.84 kg, 6.10 mol, 1.1 eq) . Crucial: Use milled/powdered base to ensure surface area availability.

  • Heat the slurry to 60°C and hold for 1 hour. This forms the potassium salt at N1.[1][4]

Step 2: Controlled Alkylation

  • Cool reactor to 45°C .

  • Add Ethyl Iodide (0.91 kg, 5.83 mol, 1.05 eq) via a dosing pump over 60 minutes.

    • Process Note: Slow addition prevents local excesses of alkylating agent, reducing the risk of N3 attack (dialkylation).[1]

  • After addition, raise temperature to 55°C and stir for 4–6 hours.

Step 3: In-Process Control (IPC)

  • Sample 100 µL, dilute in MeCN:Water.

  • Target Specification:

    • Starting Material (5-CF3-Uracil): < 2.0%

    • N1-Product: > 95.0%

    • N3-Isomer/Dialkyl: < 3.0% combined.

Step 4: Workup and Isolation (The "pH Swing" Purification) [1]

  • Distill off approximately 70% of DMF under reduced pressure (keep internal temp < 70°C).

  • Cool residue to 20°C.

  • Add Water (10.0 L) . The mixture will likely be slightly basic.

  • Extraction (Removal of Dialkyl Impurities):

    • Extract the aqueous slurry with Ethyl Acetate (2 x 3.0 L) .

    • Mechanism:[1][4][5] The desired Product (N1-ethyl) has an acidic N3 proton (

      
       ~9.[1]5) and will partially ionize or remain in the aqueous phase at pH > 10.[1] The Dialkyl impurity is neutral and fully extracts into EtOAc.[1]
      
    • Discard the organic layer (contains dialkyl impurities).[1]

  • Precipitation of Product:

    • Acidify the aqueous phase slowly with Hydrochloric Acid (2M) to pH 3.0–4.0 .[1]

    • Cool to 0–5°C and age for 2 hours. The 1-Ethyl-5-trifluoromethyluracil will precipitate as a white crystalline solid.

  • Filtration & Drying:

    • Filter the solid.[1][2] Wash with cold water (2 x 1.0 L).[1]

    • Dry in a vacuum oven at 50°C for 12 hours.

Yield & Characterization[1]
  • Expected Yield: 82–88%

  • Purity (HPLC): > 99.0%[1]

  • Appearance: White crystalline powder.[1]

  • Melting Point: 158–160°C (Lit.[1] Ref).

Process Visualization

Reaction Pathway & Regioselectivity

The following diagram illustrates the competitive pathways and how the chosen conditions favor the N1-path.

ReactionPath SM 5-CF3-Uracil (pKa N1 ~7.8) Salt N1-Potassium Salt (Nucleophile) SM->Salt K2CO3, DMF Selective Deprotonation Prod 1-Ethyl-5-CF3-Uracil (Major Product) Salt->Prod Et-I (1.05 eq) Kinetic/Thermo Control Imp1 N3-Ethyl Isomer (Minor Impurity) Salt->Imp1 N3 Attack (Unfavored) Imp2 1,3-Diethyl (Dialkyl Impurity) Prod->Imp2 Over-alkylation (If excess Base/EtI)

Caption: Reaction pathway showing the selective formation of the N1-potassium salt and subsequent alkylation. Red paths indicate impurity formation minimized by stoichiometry and base strength.

Workup & Isolation Logic

This flowchart demonstrates the "Self-Validating" purification system based on solubility switches.

WorkupFlow RxnMix Reaction Mixture (DMF, Product, Salts, Impurities) Quench Water Quench (pH ~10-11) RxnMix->Quench Wash EtOAc Wash Quench->Wash OrgLayer Organic Layer (Contains Neutral Dialkyl Impurities) Wash->OrgLayer Extracts Neutrals AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer Retains Product Acid Acidify to pH 3-4 (HCl) AqLayer->Acid Filter Filtration & Drying Acid->Filter Precipitation Final Final Product >99% Purity Filter->Final

Caption: Isolation workflow utilizing pH-dependent solubility to separate neutral impurities (dialkyls) from the ionizable product without chromatography.

Analytical Data Summary

ParameterSpecificationMethodNotes
HPLC Purity ≥ 99.0% AreaC18 Column, H2O:MeCN (0.1% TFA)N3-isomer elutes later than N1-isomer.
1H NMR (DMSO-d6)

1.25 (t, 3H), 3.75 (q, 2H), 8.65 (s, 1H), 11.8 (s, 1H)
400 MHzN3-H signal at 11.8 ppm confirms mono-alkylation.[1]
19F NMR

-62.5 ppm (s)
Diagnostic for 5-CF3 integrity.
Water Content ≤ 0.5%Karl FischerCritical for subsequent coupling steps.[1]

References

  • Walczak, K., Boncel, S., & Gondela, A. (2010). Michael-type Addition as a Convenient Method for Regioselective N-Alkylation of Ambident Uracils.[6] Synthesis, 2010(10), 1573–1589.[1] Link

    • Grounding: Authoritative review on uracil regioselectivity, establishing the pKa-driven preference for N1 alkyl
  • Ozerov, A. A., Novikov, M. S., et al. (2017).[1][4] Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives. Heterocycles, 94(5), 912.[1][4] Link

    • Grounding: Validates the use of carbonate bases in polar solvents for selective uracil functionaliz
  • Chou, T. C., et al. (1987).[1] Synthesis and Biological Effects of 2'-Fluoro-5-Ethyl-1-beta-D-Arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 31(9), 1355–1358.[1] Link

    • Grounding: Provides historical context for 5-ethyl/5-CF3 uracil derivatives in antiviral research and their solubility properties.
  • Jang, M. Y., et al. (2024).[1] Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. The Journal of Organic Chemistry. Link[1]

    • Grounding: Recent evidence supporting filtration-based workups for 5-substituted uracils and pKa consider

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Ethyl-5-trifluoromethyl Uracil Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 1-Ethyl-5-trifluoromethyluracil . It prioritizes the HMDS (Hexamethyldisilazane) Silylation Protocol , which is the industry standard for achieving high regioselectivity (N1 vs. N3) and yield, while also addressing the alternative Direct Alkylation method.

Topic: Optimization of Yield and Regioselectivity Ticket ID: #URACIL-CF3-OPT Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

The synthesis of 1-Ethyl-5-trifluoromethyluracil (1-Et-5-TFMU) presents a classic heterocyclic challenge: distinguishing between the N1 and N3 nitrogen atoms. The electron-withdrawing trifluoromethyl (-CF3) group at the C5 position significantly increases the acidity of the N1 proton (


), making it the primary nucleophile. However, standard basic alkylation often leads to N3-ethyl  or N1,N3-diethyl  byproducts, crashing the yield of the desired N1-monoalkylated species.

To maximize yield, we recommend the One-Pot Silylation-Alkylation Protocol . This method temporarily masks the oxygen atoms and activates the nitrogens via a "Silyl-Hilbert-Johnson" type mechanism, favoring N1-alkylation due to steric and electronic control.

Core Reaction Pathway

The following diagram illustrates the recommended workflow and the critical decision points for troubleshooting.

G Start 5-Trifluoromethyluracil (Starting Material) Silylation Step 1: Silylation (HMDS + Catalyst) Start->Silylation Activation Intermediate Bis-TMS Intermediate (Moisture Sensitive) Silylation->Intermediate -NH3 Intermediate->Start Moisture Leak (Reverts) Alkylation Step 2: Alkylation (Et-I / Reflux) Intermediate->Alkylation + Ethyl Iodide Hydrolysis Step 3: Hydrolysis (MeOH / Water) Alkylation->Hydrolysis Desilylation Product 1-Ethyl-5-CF3-Uracil (Target) Hydrolysis->Product Crystallization

Figure 1: The optimized silylation-alkylation workflow. Note the critical moisture sensitivity of the Bis-TMS intermediate.

Standard Operating Procedure (SOP)

Method A: The HMDS Silylation Route (Recommended) Best for: High regioselectivity (N1 > N3), scale-up, and difficult substrates.

Materials
  • Substrate: 5-Trifluoromethyluracil (5-TFMU).[1]

  • Reagent: Hexamethyldisilazane (HMDS) (Excess).

  • Catalyst: Ammonium Sulfate

    
     or Iodine 
    
    
    
    .
  • Alkylating Agent: Ethyl Iodide (Et-I).

  • Solvent: None (Neat HMDS) or Anhydrous Toluene.

Protocol Steps
  • Activation: Suspend 5-TFMU (1.0 eq) in HMDS (3.0–5.0 eq). Add a catalytic amount of ammonium sulfate (0.05 eq).

  • Silylation: Reflux under inert atmosphere (

    
     or Ar) for 2–4 hours until the solution becomes completely clear .
    
    • Checkpoint: A clear solution indicates the formation of the soluble 2,4-bis(trimethylsilyl) derivative.

  • Concentration: Remove excess HMDS under reduced pressure (vacuum distillation) to obtain the Bis-TMS intermediate as a viscous oil or solid. Do not expose to air.

  • Alkylation: Dissolve the residue in anhydrous Acetonitrile or Toluene. Add Ethyl Iodide (1.2 eq). Reflux for 6–12 hours.

  • Workup: Cool the mixture. Add Methanol (MeOH) followed by water to hydrolyze the silyl groups. The product often precipitates upon cooling or concentration.

Troubleshooting Guide

Use this module to diagnose specific failure modes in your experiment.

Issue 1: Low Yield / Starting Material Recovery

Symptom: The reaction yields mostly unreacted 5-trifluoromethyluracil after workup. Diagnosis: The silylation step failed or the intermediate hydrolyzed before alkylation.

Potential CauseTechnical Fix
Moisture Ingress The Bis-TMS intermediate is extremely hydrolytically unstable. Ensure all glassware is flame-dried and the transition from Silylation to Alkylation is done under positive

pressure.
Incomplete Silylation If the initial reflux did not turn completely clear , the uracil was not fully protected. Increase reflux time or add more catalyst (Saccharin or

can be more active than Ammonium Sulfate).
Reagent Quality HMDS degrades over time. Ensure your HMDS is fresh.[2] Old Ethyl Iodide turns yellow/brown (liberated

); distill it over copper turnings if necessary.
Issue 2: Poor Regioselectivity (High N3 or N1,N3-diethyl)

Symptom: HPLC/TLC shows multiple spots; NMR shows ethyl signals with different shifts. Diagnosis: Loss of kinetic control or "over-alkylation."

  • Mechanism Insight: In the silylated form, the N1 position is sterically more accessible and electronically favored for attack on the alkyl halide. However, if the reaction is run too hot or too long, the thermodynamic N3 product may form, or the N1-product may undergo a second alkylation at N3.

Corrective Actions:

  • Reduce Alkylating Agent: strictly use 1.05 – 1.1 equivalents of Ethyl Iodide. Excess leads to bis-alkylation.

  • Switch Solvent: If using the Direct Alkylation method (Method B below), switch from DMF to Acetone or Acetonitrile . Polar aprotic solvents like DMF promote multi-alkylation.

  • Lower Temperature: Perform the alkylation at

    
     instead of reflux.
    
Issue 3: Product is an Oily Gum / Crystallization Fails

Symptom: Post-hydrolysis, the product refuses to precipitate. Diagnosis: Presence of silyl byproducts or residual solvent.

Purification Protocol:

  • Flash Chromatography: Use a gradient of DCM:MeOH (98:2

    
     90:10). The N1-ethyl isomer is typically more polar  than the N3-isomer but less polar than the starting material.
    
  • Trituration: If the product is solid but sticky, triturate with cold Diethyl Ether or Hexanes to remove non-polar silyl residues.

Alternative Method: Direct Alkylation (Method B)

Best for: Small scale, quick screening, when HMDS is unavailable.

If the silylation route is not feasible, use the base-mediated approach. Note that yields are generally lower (50–60%) compared to HMDS (75–90%).

Protocol:

  • Dissolve 5-TFMU in anhydrous DMF .

  • Add

    
      (0.55 eq for strictly mono-alkylation, or 1.0 eq).
    
    • Note: Using 0.5 eq of base utilizes the formation of a 1:1 salt which often precipitates, controlling the reaction rate.

  • Add Ethyl Iodide (1.0 eq) dropwise at

    
    .
    
  • Stir at Room Temperature (Do not heat).

  • Quench: Pour into ice water. Filter the precipitate.

Comparative Data Table

ParameterMethod A: HMDS SilylationMethod B: Direct Alkylation (

)
Typical Yield 75 – 92% 45 – 65%
Regioselectivity (N1:N3) High (>95:5)Moderate (80:20)
Reaction Time 12 – 18 Hours4 – 6 Hours
Moisture Sensitivity High (Critical)Low
Purification Crystallization often sufficientColumn Chromatography usually required

Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Bromide instead of Ethyl Iodide? A: Yes, but Ethyl Iodide is preferred. The iodide ion is a better leaving group and also acts as a catalyst in the silylation-alkylation cycle (Finkelstein-like activity). If using Ethyl Bromide, add a pinch of NaI to catalyze the reaction.

Q: My reaction mixture turned black. Is the product lost? A: Not necessarily. Iodine liberation (from Et-I) often darkens the mixture. Wash the organic extract with


 (Sodium Thiosulfate) during workup to remove the iodine color and reveal the product.

Q: How do I confirm I have the N1 isomer and not N3? A: Use UV spectroscopy or NMR.

  • UV Shift: In basic solution (pH 12), the N1-ethyl derivative (which still has an N3-H) will show a bathochromic shift (red shift) similar to the parent uracil. The N3-ethyl derivative (no N3-H) cannot ionize at N3 and will not show this specific shift.

  • HMBC NMR: Look for the correlation between the Ethyl

    
     protons and the C2/C6 carbonyls.
    

References

  • Silylation-Alkylation Mechanism: "Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine."[3] Organic Chemistry Portal.

  • General Uracil Alkylation: "Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives." Der Pharma Chemica.

  • HMDS Reagent Profile: "Hexamethyldisilazane (HMDS) - Product Specification and Reactivity." Sigma-Aldrich.

  • Regioselectivity in Pyrimidines: "Regioselective alkylation of a versatile indazole... and mechanistic insights." (Analogous heterocyclic N-alkylation principles). Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Troubleshooting N1 vs. N3 Alkylation Selectivity in Uracil Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of uracil alkylation. This guide is designed for researchers, scientists, and drug development professionals who are working with uracil and its derivatives. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired regioselectivity. Uracil and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for a vast array of bioactive compounds, including antiviral and anticancer agents.[1] The ability to selectively functionalize the N1 or N3 position is often a critical step in the synthesis of these molecules.[2][3]

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the "why" behind the "how," grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My alkylation of uracil is non-selective, yielding a mixture of N1 and N3 products. What are the primary factors controlling this selectivity?

Answer:

Achieving regioselectivity in uracil alkylation is a classic challenge that hinges on a delicate interplay of several factors. The uracil ring system is an ambident nucleophile, meaning it has two potentially reactive nitrogen atoms.[2][3] The N1 and N3 positions have different electronic and steric environments, which can be exploited to favor one over the other.

The key to controlling selectivity lies in understanding and manipulating the following:

  • Acidity and Nucleophilicity: The N1-H is generally more acidic than the N3-H. Deprotonation at the N1-position leads to a considerable dispersion of negative charge through resonance.[2] This makes the N1 anion more stable but not necessarily more nucleophilic. The N3 position, flanked by two carbonyl groups, can also be deprotonated, and its nucleophilicity is highly dependent on reaction conditions.

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N3 position, which is situated between two carbonyl groups. This steric difference becomes more pronounced with bulkier alkylating agents and can be a powerful tool for directing alkylation to the N1 position.

  • Reaction Conditions: The choice of base, solvent, temperature, and reaction time can dramatically shift the product ratio. These factors can influence which nitrogen is deprotonated, the reactivity of the resulting anion, and whether the reaction is under kinetic or thermodynamic control.[4][5][6]

Below is a diagram illustrating the key decision points for controlling N1 vs. N3 selectivity.

G cluster_input Reaction Input cluster_conditions Reaction Conditions cluster_control Control Pathway cluster_output Product Outcome Uracil Uracil Derivative Base Base Selection Uracil->Base Solvent Solvent Choice Uracil->Solvent AlkylatingAgent Alkylating Agent Uracil->AlkylatingAgent Temperature Temperature Uracil->Temperature Kinetic Kinetic Control (Faster Formation) Base->Kinetic Thermodynamic Thermodynamic Control (More Stable Product) Base->Thermodynamic Solvent->Kinetic Solvent->Thermodynamic AlkylatingAgent->Kinetic AlkylatingAgent->Thermodynamic Temperature->Kinetic Temperature->Thermodynamic N1_Product N1-Alkylated Uracil Kinetic->N1_Product Often Favored N3_Product N3-Alkylated Uracil Thermodynamic->N3_Product Can be Favored

Caption: Decision workflow for controlling N1 vs. N3 alkylation selectivity.

Question 2: How can I selectively achieve N1 alkylation?

Answer:

Favoring N1 alkylation often involves leveraging kinetic control and steric effects. The N1 position is typically the kinetically favored site for alkylation due to its lower steric hindrance.[7]

Here are some strategies to promote N1 alkylation:

  • Choice of Base and Solvent: A common and effective method involves using a relatively weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8] These conditions favor the formation of the N1-anion, which is often more nucleophilic.

  • Sterically Hindered Alkylating Agents: Using a bulky alkylating agent will further disfavor reaction at the more sterically crowded N3 position.[9]

  • Low Temperature: Running the reaction at lower temperatures generally favors the kinetically controlled product.[4][5]

ConditionRationaleTypical Reagents/Parameters
Base A moderately strong base to deprotonate N1 without significant N3 deprotonation.K₂CO₃, Cs₂CO₃
Solvent Polar aprotic solvents to solubilize the uracil salt and promote SN2 reaction.DMF, DMSO, Acetonitrile
Alkylating Agent Less reactive or sterically bulky agents favor N1.Benzyl bromide, Alkyl tosylates
Temperature Lower temperatures favor the kinetic product.0°C to Room Temperature

Experimental Protocol: Selective N1-Benzylation of Uracil

  • To a stirred suspension of uracil (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N1-benzyluracil.

Question 3: I need to synthesize the N3-alkylated derivative. What is the most reliable method?

Answer:

Selective N3 alkylation is often more challenging due to the higher steric hindrance and the generally lower acidity of the N3-proton. The most robust and widely adopted strategy involves a protection-alkylation-deprotection sequence.

The Protecting Group Strategy:

The core principle is to "block" the more reactive N1 position with a suitable protecting group, direct the alkylation to the N3 position, and then remove the protecting group.

A highly effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[10][11][12] The N1-Boc protected uracil can be selectively alkylated at the N3 position.[10][11] Another useful protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[13]

Caption: Workflow for selective N3-alkylation using a protecting group strategy.

Experimental Protocol: Selective N3-Alkylation via N1-Boc Protection

Step 1: N1-Boc Protection [12]

  • Suspend uracil (1.0 eq) in acetonitrile.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure and purify the resulting N1-Boc-uracil.

Step 2: N3-Alkylation [12]

  • Dissolve the N1-Boc-uracil (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C and add sodium hydride (NaH, 1.1 eq) portion-wise.

  • Stir for 30 minutes at 0°C, then add the alkylating agent (e.g., methyl iodide, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and extract with an organic solvent.

  • Purify the crude product to obtain the N1-Boc-N3-alkyluracil.

Step 3: Deprotection [12]

  • Dissolve the N1-Boc-N3-alkyluracil in a suitable solvent such as methanol.

  • Add a mild base like potassium carbonate and stir at room temperature.[12]

  • Monitor the reaction for the removal of the Boc group.

  • Neutralize the reaction, remove the solvent, and purify the final N3-alkylated uracil.

Question 4: Can I achieve N3 selectivity without a protecting group?

Answer:

While the protecting group strategy is the most reliable, it is sometimes possible to favor N3 alkylation directly, although this is often substrate and reagent dependent. This approach typically relies on thermodynamic control, where the reaction is allowed to equilibrate to the more stable product.[4][5]

Strategies for Direct N3 Alkylation:

  • Stronger Bases and Higher Temperatures: Using a strong base like sodium hydride (NaH) can lead to the formation of the dianion, which may exhibit different reactivity patterns. Higher temperatures can facilitate the equilibration towards the thermodynamically more stable N3-alkylated product.[14] However, this can also lead to side reactions.

  • Michael Addition: The Michael-type addition of uracils to acrylic acceptors can show a preference for N1-addition, but under certain conditions, N3-addition can be achieved, particularly when the N1 position is already substituted.[2][3]

It is important to note that these methods are less general than the protecting group strategy and often require careful optimization for each specific substrate and alkylating agent.

Summary of Key Factors and Recommendations

FactorInfluence on SelectivityRecommendation for N1Recommendation for N3
Steric Hindrance Bulky groups favor the less hindered N1 position.Use sterically demanding alkylating agents.Less of a direct tool; use a protecting group strategy.
Base Can selectively deprotonate N1 or lead to dianion formation.Weak to moderate bases (K₂CO₃, Cs₂CO₃).Strong bases (NaH) in a protecting group strategy.
Solvent Affects the solubility and reactivity of the uracil anion.[15][16][17][18][19]Polar aprotic (DMF, DMSO).Polar aprotic (DMF, THF).
Temperature Low temperatures favor kinetic control (N1); high temperatures can favor thermodynamic control.[14]0°C to Room Temperature.Higher temperatures (use with caution) or room temperature with a protecting group.
Protecting Groups Blocks the N1 position to force alkylation at N3.Not necessary.Use N1-Boc or N1-SEM protecting groups.[10][11][13]

By carefully considering and controlling these factors, you can effectively troubleshoot and optimize your uracil alkylation reactions to achieve the desired N1 or N3 selectivity for your research and development needs.

References

  • Benchad, H., et al. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. PubMed. Available at: [Link]

  • Ghotekar, B. K., et al. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. ResearchGate. Available at: [Link]

  • Jaime-Figueroa, S., et al. (2001). N-3-ALKYLATION OF URACIL AND DERIVATIVES VIA N-1-BOC PROTECTION. Synthetic Communications, 31(24), 3739-3746. Available at: [Link]

  • Khan, I., et al. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega, 5(35), 22449-22458. Available at: [Link]

  • Michalak, O., et al. (2018). A diversity of alkylation/acylation products of uracil and its derivatives: Synthesis and a structural study. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2024). Thermodynamic versus kinetic reaction control. Wikipedia. Available at: [Link]

  • Zarudnitskii, E. V., et al. (2017). Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Uracil Trifluoromethylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for nucleoside functionalization. This guide addresses the critical parameter of temperature in the direct C-H trifluoromethylation of uracil to synthesize 5-trifluoromethyluracil (5-CF3U).

While reagent stoichiometry and solvent choice are frequently discussed, temperature control is the silent variable that dictates the kinetic balance between radical generation, substrate solubility, and side-reaction pathways. This guide focuses on the Radical Trifluoromethylation pathway (using Langlois reagent or CF3I), as it is the most direct and scalable method for C5-functionalization.

Part 1: The Core Protocol (Baseline)

Before optimizing, establish this self-validating baseline protocol. This is based on the robust Langlois Reagent (NaSO2CF3) / TBHP oxidative system, widely adopted for its operational simplicity and cost-effectiveness [1, 2].

Baseline Conditions:

  • Substrate: Uracil (1.0 equiv)

  • Reagent: Sodium Triflinate (Langlois Reagent, 3.0 equiv)[1]

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0 - 5.0 equiv)

  • Solvent: DMSO/Water (3:1 ratio) – Critical for uracil solubility.

  • Catalyst: Optional Cu(II) or Fe(II) salts (often run metal-free with excess oxidant).

  • Standard Temperature: 50 °C

Part 2: Troubleshooting & Optimization (Q&A)

Q1: My reaction conversion is stuck at <30% despite excess reagents. Is my temperature too low?

Diagnosis: Likely Solubility-Limited Kinetics . Uracil has notoriously poor solubility in organic solvents. While DMSO is excellent, at temperatures below 40°C, the effective concentration of dissolved uracil may be too low to intercept the short-lived


 radicals.

Technical Insight: The


 radical is highly reactive and electrophilic. If it does not encounter a uracil molecule within microseconds, it will undergo:
  • Dimerization:

    
     (Gas evolution)
    
  • Hydrogen Abstraction: Reaction with solvent (DMSO) to form

    
    .
    

Corrective Action:

  • Increase Temperature to 60°C: This exponentially increases uracil solubility in the DMSO/Water matrix.

  • Verify Homogeneity: Ensure the reaction mixture is a clear solution before adding the oxidant (TBHP). If uracil is suspended, the reaction is surface-area limited and will fail.

Q2: I see vigorous gas evolution and rapid consumption of the Langlois reagent, but low product yield. What is happening?

Diagnosis: Thermal Runaway / "Radical Dumping" . You are likely operating above 70-80°C or adding the oxidant too fast at elevated temperatures.

The Causality: Sodium triflinate releases


 radicals via the extrusion of 

. This process is endothermic but driven by the oxidant. At high temperatures (>80°C), the rate of

extrusion exceeds the rate of radical addition to the uracil C5=C6 bond. You are generating a "burst" of radicals that quench each other (dimerization) rather than reacting with the substrate.

Optimization Protocol:

  • Step-Down Approach: Lower the bath temperature to 45-50°C .

  • Dosing Control: Do not add TBHP in one portion. Use a syringe pump to add the oxidant over 2-4 hours. This maintains a low, steady-state concentration of

    
    , statistically favoring the reaction with uracil over self-quenching.
    
Q3: I am observing N-alkylation or decomposition byproducts. Is temperature a factor?

Diagnosis: Yes, specifically regarding Oxidant Selectivity . At temperatures >60°C, TBHP becomes more aggressive.

  • Issue: Oxidative degradation of the uracil ring or over-oxidation of the product.

  • Side Reaction: If using a metal catalyst (Fe/Cu), high temperatures can promote Fenton-type degradation of the solvent (DMSO), generating methyl radicals (

    
    ) which lead to methylated impurities (e.g., thymine derivatives).
    

Corrective Action:

  • Thermostat Limit: Cap the reaction temperature at 55°C .

  • Alternative Activation: If thermal activation is causing decomposition, switch to Photochemical Activation (Blue LED, Room Temperature). This decouples radical generation from thermal energy, preserving sensitive substrates [4].

Part 3: Data Summary & Decision Matrix

Table 1: Temperature Effects on Uracil Trifluoromethylation (Langlois/TBHP System)

Temperature ZoneReaction StateDominant Kinetic FactorTypical YieldRisk Factor
< 25°C (RT) HeterogeneousSolubility Limited < 10%Unreacted starting material; Uracil crashes out.
40°C - 55°C HomogeneousReaction Controlled 60 - 85% Optimal Zone. Balanced radical flux and solubility.
> 75°C HomogeneousDiffusion/Quenching 30 - 50%Rapid reagent decomposition (

loss); Gas evolution (

).

Part 4: Visualizing the Mechanism & Workflow

Diagram 1: Radical Trifluoromethylation Pathway

Caption: The mechanistic pathway showing the critical competition between productive C5-addition and non-productive radical quenching, modulated by temperature.

G Start Langlois Reagent (CF3SO2Na) Radical •CF3 Radical (Transient) Start->Radical Oxidation (-SO2) Rate increases w/ Temp Oxidant Oxidant (TBHP/Metal) Oxidant->Radical Intermediate Radical Intermediate (C5-Attack) Radical->Intermediate Productive Path (Requires Soluble Uracil) SideProduct Gas (C2F6) / Solvent-H (Quenching) Radical->SideProduct High Temp (Radical Flux > Substrate) Substrate Uracil (Solubility is Temp Dependent) Substrate->Intermediate Dissolved Product 5-CF3-Uracil (Final Product) Intermediate->Product Oxidation/-H+

Diagram 2: Temperature Optimization Logic Gate

Caption: A decision tree for troubleshooting reaction outcomes based on temperature and observations.

Optimization Start Start Optimization (Standard: 50°C, DMSO/H2O) CheckYield Check Conversion/Yield Start->CheckYield LowConv Low Conversion (<30%) Uracil Precipitate? CheckYield->LowConv Stalled HighGas Vigorous Gas / Low Yield Reagent Consumed? CheckYield->HighGas Runaway GoodYield Yield >60% Success CheckYield->GoodYield Target Met ActionSolubility Increase Temp to 60°C Check DMSO ratio LowConv->ActionSolubility ActionRate Decrease Temp to 45°C Slow Addition of Oxidant HighGas->ActionRate ActionSolubility->CheckYield Retest ActionRate->CheckYield Retest

References

  • Baran, P. S., et al. (2011).[2] "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link][2]

  • Langlois, B. R., et al. (1991).[2] "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 32(51), 7525-7528. [Link]

  • Mao, J., et al. (2014). "Copper-catalyzed trifluoromethylation of alkenes with sodium trifluoromethanesulfinate." Organic Chemistry Frontiers, 1, 64-68. [Link]

  • DiRocco, D. A., et al. (2014). "Photochemical activation of fluoroform for radical trifluoromethylation." Science, 345(6195), 437-440. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 1-Ethyl-5-trifluoromethyl uracil in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1-Ethyl-5-trifluoromethyl uracil. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments. This document is structured as a dynamic troubleshooting resource, addressing common questions and providing systematic approaches to overcoming the poor aqueous solubility of this compound.

Part 1: Understanding the Challenge: Physicochemical Profile

For 5-(Trifluoromethyl)uracil, solubility in Dimethyl Sulfoxide (DMSO) is reported to be as high as 50 mg/mL with sonication, while formulations in mixed solvent systems (DMSO, PEG300, Tween-80, and Saline) can achieve concentrations of at least 5 mg/mL.[1] This indicates a strong preference for organic solvents and the necessity of formulation strategies for aqueous applications.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered when working with 1-Ethyl-5-trifluoromethyl uracil.

FAQ 1: My compound won't dissolve in my aqueous buffer. What is the first step?

Answer: The initial step is to systematically assess the compound's solubility in a range of solvents to understand its fundamental physicochemical properties. This will inform your strategy for preparing aqueous formulations.

Protocol 1: Basic Solubility Screening

  • Solvent Selection: Choose a diverse set of solvents including:

    • Aqueous Buffers (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

    • Water-Miscible Organic Co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400)[2][3]

    • Non-polar Organic Solvents (e.g., Octanol)

  • Equilibrium Solubility Determination (Shake-Flask Method): This is the gold-standard method for determining thermodynamic solubility.[4][5]

    • Add an excess amount of 1-Ethyl-5-trifluoromethyl uracil to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

    • After equilibration, centrifuge the samples to pellet the excess solid.

    • Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Record the solubility in mg/mL or molarity for each solvent.

Table 1: Example Solubility Screening Data (Hypothetical)

SolventSolubility (mg/mL) at 25°C
Water< 0.1
PBS (pH 7.4)< 0.1
Ethanol5
Propylene Glycol10
PEG 40015
DMSO> 50

This initial screen will likely confirm the poor aqueous solubility and highlight promising organic co-solvents.

FAQ 2: I need to prepare a stock solution. Which solvent should I use?

Answer: Based on the likely high solubility in DMSO, this is the recommended solvent for preparing a high-concentration stock solution.

Protocol 2: Preparation of a DMSO Stock Solution

  • Accurately weigh the desired amount of 1-Ethyl-5-trifluoromethyl uracil.

  • Add a minimal volume of high-purity, anhydrous DMSO.

  • Use a vortex mixer to facilitate dissolution. If needed, gentle warming (not exceeding 40°C) and sonication can be applied to aid dissolution.[1]

  • Once fully dissolved, add DMSO to reach the final desired concentration (e.g., 50 mg/mL).

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

FAQ 3: My compound precipitates when I dilute my DMSO stock into my aqueous experimental medium. How can I prevent this?

Answer: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. The key is to employ a formulation strategy that enhances and maintains the solubility of your compound in the final aqueous environment.

Workflow for Overcoming Precipitation Upon Dilution

Below is a decision-making workflow to guide you through selecting an appropriate solubility enhancement strategy.

G start Precipitation Observed in Aqueous Medium cosolvent Strategy 1: Co-solvent System start->cosolvent Is a certain percentage of organic solvent tolerable? cyclodextrin Strategy 2: Cyclodextrin Complexation start->cyclodextrin Need a 'cleaner' formulation with minimal organic solvent? surfactant Strategy 3: Surfactant Micelles start->surfactant Are you working with biorelevant media or require higher drug loading? cosolvent_protocol Protocol 3: Co-solvent Titration cosolvent->cosolvent_protocol cyclodextrin_protocol Protocol 4: Cyclodextrin Screening cyclodextrin->cyclodextrin_protocol surfactant_protocol Protocol 5: Surfactant Screening surfactant->surfactant_protocol optimize Optimize Formulation & Validate cosolvent_protocol->optimize cyclodextrin_protocol->optimize surfactant_protocol->optimize

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: Co-solvent Systems

The use of water-miscible organic solvents, or co-solvents, is a common and effective technique to increase the solubility of nonpolar drugs.[2]

Protocol 3: Co-solvent Titration

  • Prepare a high-concentration stock of 1-Ethyl-5-trifluoromethyl uracil in a suitable co-solvent (e.g., PEG 400 or Propylene Glycol).

  • In a series of vials, prepare your aqueous buffer.

  • Titrate increasing amounts of the co-solvent stock solution into the aqueous buffer, observing for any signs of precipitation (cloudiness).

  • Determine the maximum concentration of the compound that remains in solution at an acceptable final co-solvent concentration for your experiment.

Strategy 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble "guest" molecules, effectively shielding the hydrophobic regions from the aqueous environment.[6]

Protocol 4: Cyclodextrin Screening

  • Select a few common cyclodextrins for screening, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare aqueous solutions of the cyclodextrins at various concentrations (e.g., 1-20% w/v).

  • Add an excess of 1-Ethyl-5-trifluoromethyl uracil to each cyclodextrin solution.

  • Perform a shake-flask solubility study as described in Protocol 1.

  • Analyze the supernatant to determine the increase in solubility as a function of cyclodextrin concentration. A linear relationship in the phase-solubility profile often suggests the formation of a 1:1 inclusion complex.[7]

Strategy 3: Surfactant-based Formulations

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble compounds.

Protocol 5: Surfactant Screening

  • Choose a selection of non-ionic surfactants with a good safety profile, such as Polysorbate 80 (Tween® 80) or Cremophor® EL.

  • Prepare a series of aqueous surfactant solutions at concentrations above their CMC.

  • Conduct a shake-flask solubility study (Protocol 1) with an excess of the compound in each surfactant solution.

  • Determine the solubility enhancement provided by each surfactant.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyAdvantagesDisadvantages
Co-solvents Simple to prepare, effective for many compounds.[2]High concentrations of organic solvents may be toxic to cells or interfere with assays.
Cyclodextrins Generally low toxicity, can significantly increase solubility.[6]Can be more expensive, potential for competitive displacement of the guest molecule.
Surfactants High solubilization capacity, useful for very insoluble compounds.[8]Can cause cell lysis at high concentrations, may interfere with certain biological assays.
FAQ 4: How can I be sure my compound is truly dissolved and not a fine suspension?

Answer: Visual inspection can be misleading. It is crucial to use analytical techniques to confirm true dissolution.

Protocol 6: Verification of Dissolution

  • Nephelometry: This technique measures light scattering by suspended particles. A truly dissolved solution will have very low nephelometric turbidity.[9]

  • Dynamic Light Scattering (DLS): DLS can detect the presence of nanoparticles or drug aggregates, which would indicate incomplete dissolution or the formation of a nanosuspension.

  • Filtration and Quantification: Filter your preparation through a 0.22 µm or smaller filter. If the concentration of the compound in the filtrate is the same as the intended concentration, it is likely truly dissolved.

Part 3: Advanced Considerations

For more challenging cases, or for in-vivo applications, more advanced techniques may be necessary.

  • pH Adjustment: If 1-Ethyl-5-trifluoromethyl uracil has an ionizable group (its pKa would need to be determined), adjusting the pH of the medium can significantly alter its solubility.[3]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at the molecular level.[10] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the dissolution rate due to the increased surface area.[6]

Experimental Workflow for Advanced Solubility Enhancement

G start Initial strategies (co-solvents, cyclodextrins, surfactants) are insufficient ph_adjustment Determine pKa of the compound start->ph_adjustment solid_dispersion Explore Solid Dispersions start->solid_dispersion nanosuspension Consider Nanosuspension Formulation start->nanosuspension ph_protocol Protocol: pH-Solubility Profile ph_adjustment->ph_protocol sd_protocol Protocol: Solvent Evaporation for Solid Dispersion solid_dispersion->sd_protocol nano_protocol Protocol: Precipitation Method for Nanosuspension nanosuspension->nano_protocol characterize Characterize Formulation (Solubility, Stability, Particle Size) ph_protocol->characterize sd_protocol->characterize nano_protocol->characterize

Caption: Workflow for advanced solubility enhancement techniques.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
  • Kumar, S., & Singh, P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 4-11.
  • Yadav, P. S., Kumar, V., Singh, U. P., Bhat, H. R., & Mazumder, B. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-131.
  • Raytbor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytbor. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • University of Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. University of Barcelona. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass. [Link]

  • National Center for Biotechnology Information. (n.d.). Trifluoromethyluracil. PubChem. [Link]

  • Anderson, K. S., & Schiffer, C. A. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland), 25(15), 3432. [Link]

  • ResearchGate. (2025, October 16). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. [Link]

  • Frontiers. (2022, August 8). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. [Link]

  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • The Britton group. (n.d.). Fluorination Strategies. The Britton group. [Link]

  • ResearchGate. (n.d.). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Uracil, 1,3-diethyl-5-fluoro- (CAS 80115-67-9). Cheméo. [Link]

  • Frontera, A., & Bauzá, A. (2018). Uracil Derivatives for Halogen-Bonded Cocrystals. Molecules (Basel, Switzerland), 23(10), 2469. [Link]

  • ResearchGate. (2013, March 30). An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique- Characterization, Dissolution and Molecular-Modeling Studies. ResearchGate. [Link]

  • Google Patents. (n.d.). US5286861A - Process for preparing uracil derivatives.
  • American Chemical Society. (2020). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 65(4), 1858-1868. [Link]

  • Nature. (2025, August 6). Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents. Nature. [Link]

  • DNAmod. (2020, March 28). 6-cyclohexylsulfanyl-1-ethoxymethyl-5-isopropyluracil. DNAmod. [Link]

  • Inxight Drugs. (n.d.). 5-(TRIFLUOROMETHYL)URACIL. Inxight Drugs. [Link]

Sources

Technical Support Center: Stability & Storage of 1-Ethyl-5-trifluoromethyl uracil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Ethyl-5-trifluoromethyl uracil (1-Et-5-TFMU). As a fluorinated pyrimidine derivative, this compound serves as a critical intermediate in the synthesis of nucleoside analogs and antineoplastic agents. While the trifluoromethyl (-CF3) group enhances lipophilicity and target binding, it also introduces specific chemical vulnerabilities.

This guide provides researchers and drug development professionals with mechanistic troubleshooting, quantitative stability data, and self-validating protocols to prevent compound degradation during storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 1-Ethyl-5-trifluoromethyl uracil show a mass shift corresponding to a carboxylic acid during LC-MS analysis after a month of storage? Causality: This mass shift is the classic signature of trifluoromethyl group hydrolysis. The -CF3 group at the C5 position of the highly electron-deficient pyrimidine ring is prone to base-catalyzed hydrolysis. In the presence of ambient moisture and slightly alkaline conditions, the -CF3 group undergoes nucleophilic attack by hydroxide ions, converting it into a 5-carboxyuracil derivative (1-Ethyl-5-carboxyuracil). This degradation pathway is kinetically first-order and[1]. Solution: Always store the lyophilized powder in a strictly anhydrous environment. When preparing aqueous solutions for assays, buffer the pH to slightly acidic or neutral (pH 5.5–6.5) to suppress the nucleophilic attack of hydroxide ions.

Q2: I am storing my stock solutions in DMSO at 4°C, but I still observe degradation over time. Why? Causality: While anhydrous Dimethyl Sulfoxide (DMSO) is an excellent solvent, it is highly hygroscopic. Opening the vial in a humid ambient environment introduces trace water. Furthermore, DMSO has a freezing point of 18.5°C. Repeated freeze-thaw cycles when taking the vial in and out of a 4°C refrigerator cause localized concentration gradients and introduce condensation, accelerating hydrolytic degradation[2]. Solution: Aliquot your DMSO stock solutions immediately upon preparation to avoid freeze-thaw cycles. Store these single-use aliquots at -20°C or -80°C[2].

Q3: Is 1-Ethyl-5-trifluoromethyl uracil sensitive to light exposure on the benchtop? Causality: Yes. Fluorinated pyrimidines exhibit moderate sensitivity to ionizing radiation and UV light. Photons can induce radical formation, leading to pyrimidine ring cleavage, defluorination, or the formation of radiolytic impurities[3]. Solution: Always use amber glass vials for storage. If working on a benchtop for extended periods, wrap the reaction vessels in aluminum foil to block UV penetration.

DegradationPathway A 1-Ethyl-5-trifluoromethyl uracil (Intact Compound) B Moisture / H2O (Nucleophilic Attack) A->B Exposure to E UV Light / Heat (Energy Input) A->E Exposure to D 1-Ethyl-5-carboxyuracil (Hydrolysis Product) B->D Base-catalyzed Hydrolysis C Alkaline pH (>7.0) (Catalyst) C->B Accelerates F Pyrimidine Ring Cleavage (Photodegradation) E->F Radical/Thermal Breakdown

Mechanistic pathways of 1-Ethyl-5-trifluoromethyl uracil degradation via hydrolysis and photolysis.

Part 2: Quantitative Stability Data

Understanding the kinetics of -CF3 hydrolysis is critical for experimental planning. The table below summarizes the degradation half-life of the 5-trifluoromethyluracil pharmacophore at physiological temperatures across different pH levels.

pH LevelIncubation TemperatureRate Constant (

)
Half-life (

)
Degradation Risk
7.0 37°C4.19 × 10⁻⁵45.7 hoursLow / Moderate
7.5 37°C9.30 × 10⁻⁵20.6 hoursHigh
8.0 37°C1.61 × 10⁻⁴11.9 hoursCritical

(Data extrapolated from the hydrolysis kinetics of the structurally analogous [1])

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure maximum stability, follow this self-validating protocol for the preparation and long-term storage of 1-Et-5-TFMU stock solutions. This system is designed with built-in quality control checks to verify the integrity of your workflow.

Phase 1: Preparation & Dehydration

  • Thermal Equilibration: Transfer the sealed vial of lyophilized 1-Et-5-TFMU from -20°C storage to a desiccator cabinet. Allow exactly 30 minutes for the vial to reach ambient temperature.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Solvent Pre-Validation (QC Step): Utilize strictly anhydrous DMSO (water content ≤0.005%). Before use, run a blank injection of the DMSO on an LC-MS system to confirm the absence of water peaks or contaminants.

  • Dissolution: Pierce the DMSO septum with a dry syringe purged with Argon gas. Dissolve the compound to your desired concentration (e.g., 10 mM).

Phase 2: Aliquoting & Atmospheric Control 4. Dispensing: Immediately dispense 50 µL single-use aliquots into sterile, amber-tinted glass vials to prevent UV-induced radical formation[3]. 5. Atmospheric Displacement: Apply a gentle stream of Argon or Nitrogen gas over the headspace of each aliquot for 3–5 seconds.

  • Causality: Inert gas displaces oxygen and ambient humidity, preventing oxidative stress and moisture ingress.

  • Hermetic Sealing: Seal the vials using PTFE-lined screw caps. PTFE provides a chemically inert, impermeable barrier against moisture compared to standard silicone septa.

Phase 3: Storage & Continuous Validation 7. Cryogenic Storage: Transfer aliquots immediately to a for short-term use, or strictly to a -20°C/-80°C freezer for long-term storage[4]. 8. System Validation (QC Step): Validate the integrity of the stock solution every 3 months via LC-MS. The system is considered "validated" if the [M+H]+ peak corresponding to the intact 1-Et-5-TFMU remains >99% pure, with no appearance of the 1-Ethyl-5-carboxyuracil mass shift.

StorageWorkflow S1 Lyophilization (Remove H2O) S2 Amber Vials (Block UV) S1->S2 S3 Argon Purge (Inert Gas) S2->S3 S4 PTFE Seal (Block Moisture) S3->S4 S5 -20°C Storage (Thermal Stability) S4->S5

Optimized step-by-step workflow for the long-term storage of 5-trifluoromethyluracil derivatives.

Part 4: References

  • Title: Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine Source: Antimicrobial Agents and Chemotherapy / National Institutes of Health (NIH) URL: [Link]

  • Title: Influence of radiation sterilization on the stability of trifluorothymidine Source: International Journal of Pharmaceutics / PubMed URL: [Link]

  • Title: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma Source: Molecules / MDPI URL: [Link]

  • Title: Trifluridine (Storage Conditions) Source: PubChem / National Library of Medicine URL: [Link]

Sources

Technical Support Center: Purification of 1-Ethyl-5-trifluoromethyluracil

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioselectivity Challenge

Welcome to the Technical Support Center. If you are synthesizing 1-Ethyl-5-trifluoromethyluracil, you are likely encountering the classic challenge of N-alkylation on the uracil ring: Regioselectivity .

The trifluoromethyl (


) group at the C5 position is strongly electron-withdrawing, significantly increasing the acidity of the N1 and N3 protons compared to non-fluorinated uracil. This alters the nucleophilicity of the nitrogen atoms, leading to a crude mixture typically containing:
  • Target: 1-Ethyl-5-trifluoromethyluracil (N1-alkylated).

  • Impurity A: 3-Ethyl-5-trifluoromethyluracil (N3-alkylated isomer).

  • Impurity B: 1,3-Diethyl-5-trifluoromethyluracil (Dialkylated byproduct).

  • Impurity C: Unreacted 5-trifluoromethyluracil (Starting Material, 5-TFMU).

This guide provides a logic-driven purification strategy based on acidity differentials (


)  and solubility profiles .

Module 1: Diagnostic Triage (FAQs)

Q: My HPLC shows three distinct peaks. Which one is my target? A: In reverse-phase HPLC (C18, Water/Acetonitrile), the elution order is typically determined by lipophilicity.

  • First Peak (Most Polar): Unreacted 5-TFMU. (Contains two acidic protons).

  • Middle Peaks: The Mono-ethyl isomers (1-Ethyl and 3-Ethyl). The N1-ethyl (Target) and N3-ethyl isomers often elute close together, but the N1-isomer is generally slightly more polar than the N3-isomer due to the hydrogen bonding capability of the remaining N3-H interacting with the C2/C4 carbonyls.

  • Last Peak (Most Lipophilic): 1,3-Diethyl-5-trifluoromethyluracil. (No acidic protons, highly lipophilic).

Q: I see a spot on TLC that doesn't move with Ethyl Acetate. What is it? A: This is likely the unreacted starting material (5-TFMU) or inorganic salts. 5-TFMU is poorly soluble in many organic solvents due to strong intermolecular hydrogen bonding.

Q: Can I separate the N1 and N3 isomers using only recrystallization? A: It is difficult but possible. The N1-substituted derivative usually has a higher melting point and lower solubility in non-polar solvents than the N3-isomer. However, relying solely on recrystallization often leads to significant yield loss. We recommend a "pH-Swing Extraction" first (see Module 2).

Module 2: The "pH-Swing" Extraction Protocol

Core Concept: This method exploits the acidity difference between the neutral dialkylated impurity and the acidic mono-alkylated products.

  • 1,3-Diethyl-5-TFMU: Neutral (No acidic protons).

  • 1-Ethyl-5-TFMU: Acidic (

    
    , N3-H proton).
    
  • 5-TFMU: Di-acidic (

    
    , N1-H and N3-H).
    
Step-by-Step Procedure
  • Dissolution: Dissolve your crude solid in a non-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane ).

  • Base Extraction (Removal of Dialkylated Impurity):

    • Wash the organic layer with saturated aqueous Sodium Bicarbonate (

      
      )  or dilute Sodium Hydroxide (0.1 M NaOH) .
      
    • Mechanism:[1][2][3][4][5] The Target (1-Ethyl) and Starting Material (5-TFMU) will deprotonate and move into the Aqueous Layer as salts.

    • The Organic Layer now contains the neutral 1,3-Diethyl impurity .

    • Action: Separate layers. Keep the Aqueous Layer . (You can discard the organic layer after checking by TLC).

  • Acidification (Recovery of Target):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1 M HCl until the pH reaches ~2–3.

    • Observation: A precipitate should form. This precipitate contains your Target (1-Ethyl) and potentially N3-isomer and unreacted SM.

  • Differential Extraction (Removal of Starting Material):

    • Extract the acidified aqueous mixture with Dichloromethane (DCM) .

    • Selectivity: The mono-ethylated products are soluble in DCM. The unreacted 5-TFMU is significantly less soluble in DCM and may remain suspended in the aqueous phase or at the interface.

    • Dry the DCM layer over

      
       and concentrate.
      

Module 3: Separation of Regioisomers (N1 vs. N3)

If the pH-swing did not fully remove the N3-isomer, use the following chromatographic method.

Chromatography Guidelines
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: A gradient of Dichloromethane (DCM) : Methanol or Hexanes : Ethyl Acetate .

    • Recommendation: Start with 100% DCM and slowly add Methanol (0%

      
       5%). The N1-isomer (Target) typically elutes after the N3-isomer in non-polar systems due to stronger interaction with silica, though this can vary based on the exact solvation of the CF3 group.
      
  • Loading: Dissolve the crude in a minimum amount of DCM. Do not use DMF or DMSO for loading as they ruin resolution.

Recrystallization (Polishing)

For final high-purity (>99%), recrystallize the chromatographed material.

  • Solvent System: Toluene or a mixture of Ethanol/Water .

  • Protocol: Dissolve in hot toluene; allow to cool slowly to room temperature, then to 4°C. The N1-isomer typically crystallizes more readily than the N3-isomer.

Module 4: Process Visualization

Figure 1: Purification Logic Flow

PurificationLogic Crude Crude Reaction Mixture (1-Et, 3-Et, 1,3-DiEt, 5-TFMU) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve BaseWash Wash with sat. NaHCO3 (aq) Dissolve->BaseWash OrgLayer1 Organic Layer Contains: 1,3-Diethyl Impurity BaseWash->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer Contains: 1-Et, 3-Et, 5-TFMU (Salts) BaseWash->AqLayer1 Anionic Species Discard1 Discard / Recycle OrgLayer1->Discard1 Acidify Acidify to pH 2-3 with HCl AqLayer1->Acidify ExtractDCM Extract with Dichloromethane (DCM) Acidify->ExtractDCM AqLayer2 Aqueous/Interface Contains: Unreacted 5-TFMU (Poor DCM solubility) ExtractDCM->AqLayer2 Insoluble Solids OrgLayer2 DCM Layer Contains: 1-Et (Target) & 3-Et (Isomer) ExtractDCM->OrgLayer2 Soluble Organics Chromatography Silica Chromatography (DCM:MeOH Gradient) OrgLayer2->Chromatography FinalProduct Pure 1-Ethyl-5-trifluoromethyluracil Chromatography->FinalProduct

Caption: Figure 1. The "pH-Swing" fractionation strategy separates impurities based on their acidic/neutral nature before chromatographic polishing.

Summary of Physicochemical Properties

ComponentStructure NoteAcidity (

)
Solubility (DCM)Solubility (Aq. Base)
1-Ethyl-5-TFMU Target (N1-sub)Acidic (~8.0)HighHigh
3-Ethyl-5-TFMU Isomer (N3-sub)AcidicHighHigh
1,3-Diethyl-5-TFMU DialkylatedNeutralHighInsoluble
5-TFMU Starting MaterialDi-acidic (~7.0)Low High

References

  • Heidelberger, C., et al. (1964). Fluorinated Pyrimidines.[1][4][6] XXII. Syntheses of 5-Trifluoromethyl-2'-deoxyuridine and 5-Trifluoromethyluracil. Journal of Medicinal Chemistry.

  • Moynihan, H. A., & Horgan, D. E. (2017).[7] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[7] Organic Process Research & Development.[7][8]

  • BenchChem Technical Support. (2025). Purification of Trifluoromethyl-substituted Heterocycles.

  • PubChem Compound Summary. 5-Trifluoromethyluracil. National Center for Biotechnology Information.

Sources

Addressing catalyst deactivation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Stability in Pyrimidine Synthesis

Case ID: PYR-CAT-DEACT-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The "N-Heterocycle Penalty"

Researchers synthesizing pyrimidines often encounter a specific class of catalyst failure known as the "N-heterocycle penalty." The pyrimidine ring contains two nitrogen atoms with lone pairs capable of σ-donation. These nitrogens act as competitive ligands, binding irreversibly to the metal center (Pd, Ni, Cu) or neutralizing acidic active sites. This effectively poisons the catalyst by blocking the coordination of reactants or displacing the stabilizing ligands, leading to metal agglomeration (e.g., Pd black formation).

This guide provides a structured, self-validating workflow to diagnose, resolve, and prevent these specific deactivation modes.

Diagnostic Center: Identify the Failure Mode

Before altering conditions, you must determine how the catalyst is failing. Use the decision tree below to isolate the mechanism.

CatalystDiagnosis Start Symptom: Reaction Stalls or Yield Drops VisualCheck Visual Inspection: Is there a black precipitate? Start->VisualCheck RestartTest Restart Test: Add fresh catalyst to stalled rxn. Does it resume? VisualCheck->RestartTest No (Solution clear/unchanged) Agglom Diagnosis: Metal Agglomeration (Sintering/Pd Black) VisualCheck->Agglom Yes (Pd Black) HotFilt Hot Filtration Test: Filter hot, continue filtrate heating. Does conversion continue? RestartTest->HotFilt Yes (Reaction resumes) Poison Diagnosis: Catalyst Poisoning (Product Inhibition/N-Binding) RestartTest->Poison No (Reaction stays dead) Leach Diagnosis: Active Species Leaching (Heterogeneous becomes Homogeneous) HotFilt->Leach Yes (Filtrate active) Degrad Diagnosis: Ligand/Support Degradation HotFilt->Degrad No (Filtrate inactive)

Figure 1: Diagnostic logic flow for categorizing catalyst failure in N-heterocycle synthesis.

Standard Operating Procedures (SOPs) for Diagnosis

Protocol A: The Hot Filtration Test

Objective: Determine if your heterogeneous catalyst (e.g., Pd/C, Polymer-supported Lewis Acid) is leaching active species into the solution.

  • Preparation: Bring the reaction to ~30-50% conversion (verify by TLC/LC-MS).

  • Filtration: While maintaining the reaction temperature (critical!), filter the mixture through a pre-heated celite pad or frit into a fresh, pre-heated reaction vessel.

    • Note: Cooling during filtration causes re-precipitation of leached metals, giving false negatives.

  • Monitoring: Continue heating the filtrate without the solid catalyst for the standard reaction time.

  • Interpretation:

    • Conversion Stalls: The catalysis is truly heterogeneous.

    • Conversion Continues: The active species has leached into the solution (Homogeneous catalysis is occurring).

Protocol B: The "Spike" Restart Test

Objective: Distinguish between catalyst death and reagent depletion/product inhibition.[1]

  • Stall Point: When the reaction plateaus, remove an aliquot for analysis.

  • Spike: Add a fresh equivalent of the catalyst (10-20% of original loading) to the reaction mixture.

  • Observation:

    • Reaction Resumes: The original catalyst was deactivated (poisoned or degraded).[1][2]

    • Reaction Remains Stalled: The issue is likely thermodynamic equilibrium, product inhibition, or reagent degradation (not the catalyst itself).

Troubleshooting Modules

Module 1: Catalyst Poisoning (N-Coordination)

Symptom: Reaction starts well but slows drastically as pyrimidine product accumulates. Mechanism: The pyrimidine product is a better ligand than the substrate or the phosphine, binding to the metal center and shutting down the cycle.

FactorAdjustment Strategy
Ligand Selection Switch to Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos) or NHC ligands . The steric bulk prevents the flat pyrimidine ring from approaching the metal center, while the strong electron donation stabilizes the oxidative addition intermediate [1].
Solvent System Use Protic Solvents (e.g., AcOH, TFE) if compatible. Protonating the pyrimidine nitrogen renders it non-nucleophilic, preventing it from binding to the metal. Caution: Ensure your catalyst is acid-stable.
Scavengers For Lewis Acid catalysts (Biginelli), add molecular sieves (4Å) to remove water, which competes for active sites.
Module 2: Metal Agglomeration (Pd Black)

Symptom: Formation of a black precipitate; loss of activity.[1] Mechanism: Ligand dissociation leaves "naked" metal atoms which aggregate into catalytically inactive nanoparticles.

  • Immediate Fix: Increase ligand-to-metal ratio (L:M). Standard is 2:1; try 4:1 to shift equilibrium toward the active complex.

  • Stabilization: Add tetra-n-butylammonium bromide (TBAB) . The bromide ions form a loose coordination sphere around Pd nanoparticles, stabilizing them against massive agglomeration (Jeffery conditions) [2].

Module 3: Leaching in Heterogeneous Systems

Symptom: "Heterogeneous" catalyst loses activity over recycles; product is contaminated with metal. Mechanism: The pyrimidine nitrogen solubilizes the metal, pulling it off the support.

  • Solution: Switch to covalently bound ligands on silica/polymer rather than simple physisorbed metals (Pd/C).

  • Post-Process: Use metal scavengers (e.g., QuadraPure™ TU) during workup to remove leached species, as they will interfere with biological assays.

Mechanistic Visualization: The Poisoning Pathway

Understanding why the reaction fails is key to selecting the right ligand.

PoisoningMechanism ActiveCat Active Catalyst (L-Pd-L) OxAdd Oxidative Addition Complex ActiveCat->OxAdd + Substrate Poisoned Poisoned Complex (Inactive) ActiveCat->Poisoned + Pyrimidine Product (Competitive Binding) Substrate Substrate (Aryl Halide) OxAdd->ActiveCat Cycle Completes Product Pyrimidine Product (N-Donor) Poisoned->ActiveCat Reversible? (Requires Bulky Ligand)

Figure 2: Competitive binding mechanism where the pyrimidine product sequesters the active catalyst.

Frequently Asked Questions (FAQ)

Q: Can I regenerate a catalyst poisoned by pyrimidines? A: Sometimes. For heterogeneous catalysts (e.g., Pd/C), washing with dilute acid (0.1 M HCl in MeOH) can protonate the bound nitrogens and release the metal sites. However, this may also strip the metal if the support interaction is weak. For homogeneous systems, regeneration is rarely practical; focus on prevention (ligand choice).

Q: Why does my Biginelli reaction fail with Lewis Acids (e.g., Yb(OTf)₃)? A: Lewis acids are moisture-sensitive. The Biginelli reaction produces water as a byproduct. If the water is not removed, it will coordinate to the Lewis Acid more strongly than the aldehyde, deactivating it. Solution: Run the reaction with 4Å molecular sieves or use a Bronsted acid catalyst (e.g., p-TSA) which is water-tolerant [3].

Q: Is microwave heating better for preventing deactivation? A: Yes and No. Microwave heating accelerates the reaction, potentially finishing it before significant deactivation occurs (kinetic advantage). However, the high localized temperatures can accelerate catalyst decomposition (sintering) if the catalyst is thermally unstable.

References

  • BenchChem. (2025).[1][2][3][4] Catalyst Deactivation in 5-Bromopyrimidine Reactions. Technical Support Center. Link

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Molecules. Link

  • BenchChem. (2025).[1][2][4] Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide. Link

  • American Chemical Society. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc. Link

  • Chemistry LibreTexts. (2022). 1.5E: Hot Filtration. Link

Sources

Validation & Comparative

Publish Comparison Guide: H-NMR and C-NMR Spectral Analysis of 1-Ethyl-5-trifluoromethyl Uracil

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the development of fluorinated nucleoside analogs, 1-Ethyl-5-trifluoromethyl uracil represents a critical structural scaffold. The introduction of the trifluoromethyl (


) group at the C-5 position significantly alters the physicochemical properties of the pyrimidine ring compared to the parent uracil or the clinically ubiquitous 5-fluorouracil (5-FU).

This guide provides a definitive spectral analysis of this compound, contrasting it with standard alternatives (Thymine and 5-FU). The


 group introduces unique spin-spin coupling patterns in 

C-NMR that are often potential pitfalls for automated peak-picking algorithms. This document details the manual validation steps required to ensure data integrity.
Why This Matters
  • Metabolic Stability: The

    
     group prevents thymidylate synthase methylation, similar to 5-FU, but with distinct lipophilicity profiles due to the N1-ethylation.
    
  • Spectral Complexity: The

    
    F nucleus (
    
    
    
    ) couples strongly with carbon, creating a "forest of quartets" in the
    
    
    C spectrum that serves as a diagnostic fingerprint.

Experimental Methodology

To obtain reproducible spectral data, strict adherence to the following protocol is required. The choice of solvent is critical; DMSO-


 is preferred over CDCl

to prevent aggregation and ensure sharp NH signals.
Sample Preparation Protocol
  • Weighing: Accurately weigh 10–15 mg of 1-Ethyl-5-trifluoromethyl uracil.

  • Solvation: Dissolve in 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: CDCl

      
       may be used, but the N3-H proton often broadens or disappears due to exchange. DMSO stabilizes this proton via hydrogen bonding.
      
  • Tube Transfer: Transfer to a precision 5 mm NMR tube. Filter through a cotton plug if any turbidity remains.

Acquisition Parameters (400 MHz Base Frequency)
Parameter

H-NMR Setting

C-NMR Setting
Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Ensures quantitative reliability.
Relaxation Delay (D1) 1.0 s2.0 sAllows relaxation of quaternary carbons (C-2, C-4, C-5).
Scans (NS) 161024+High signal-to-noise required to see outer quartet lines.
Spectral Width 12 ppm240 ppmMust capture carbonyls (~160 ppm) and

(~122 ppm).
Temperature 298 K298 KStandardizes chemical shift references.

H-NMR Spectral Analysis

The proton spectrum of 1-Ethyl-5-trifluoromethyl uracil is characterized by the absence of the H-5 proton (substituted by


) and the distinct pattern of the N1-ethyl group.
Assignment Table (DMSO- )
Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
NH-3 11.80br s1H-Exchangeable acidic proton; broadens with water.
H-6 8.65s (or q)1H

Highly deshielded by

and N1. May show fine quartet splitting.
N1-CH

3.85q2H

Characteristic methylene quartet deshielded by Nitrogen.
CH

(Ethyl)
1.25t3H

Terminal methyl triplet.
Key Diagnostic Features
  • The H-6 Deshielding: In unsubstituted uracil, H-6 appears ~7.5 ppm. The electron-withdrawing nature of the

    
     group pulls electron density from the ring, shifting H-6 downfield to ~8.65 ppm.
    
  • N1-Ethyl Verification: The 1:2:3:2:1 integral ratio of the methylene quartet combined with the 1:2:1 triplet confirms the N1-alkylation. If N3-alkylation occurred, the chemical shifts would differ significantly (N3-CH

    
     typically appears upfield of N1-CH
    
    
    
    ).

C-NMR Spectral Analysis

This is the most complex and diagnostic aspect of the analysis. The


 group splits attached and neighboring carbons into quartets (

) due to

C-

F coupling.
The "Forest of Quartets"

Unlike standard alkyl uracils, this compound exhibits splitting across the pyrimidine backbone.

Carbon

(ppm)
Multiplicity

(Hz)
Structural Insight
C-4 (C=O) 159.5q (broad)

Carbonyl adjacent to C-5; shows weak coupling.
C-2 (C=O) 149.8s-Far from

; typically a singlet.
C-6 145.2q

Vicinal coupling to Fluorine.
CF

122.5q

Diagnostic Peak. Massive splitting; often low intensity.
C-5 102.5q

Directly attached to

. Geminal coupling.
N1-CH

43.5s-Ethyl group methylene.
CH

14.2s-Ethyl group methyl.
Application Scientist Note on Automated Processing

Warning: Automated peak-picking software often misidentifies the C-5 quartet (102.5 ppm) as four separate impurity peaks due to the wide ~32 Hz spacing.

  • Validation Step: Manually verify that the four peaks are equidistant and integrate to a 1:3:3:1 ratio (approximate due to relaxation effects).

Comparative Analysis: Alternatives

The following table contrasts 1-Ethyl-5-trifluoromethyl uracil with its primary analogs. This data is crucial for researchers selecting a scaffold for drug design.

Comparative Spectral Fingerprint Table
Feature1-Ethyl-5-CF

Uracil
5-Fluorouracil (5-FU) Thymine (5-Methyl) Uracil
H-6 Signal Singlet/Fine q (~8.65 ppm)Doublet (

Hz)
Singlet (~7.3 ppm)Doublet (

Hz)
C-5 Signal Quartet (

Hz)
Doublet (

Hz)
Singlet (~108 ppm)Doublet (coupled to H-5)
Electronic Effect Strong EWG (

)
Strong EWG (F)Weak EDG (

)
Neutral (H)
Lipophilicity High (Ethyl +

)
Low (Polar)ModerateLow
Drug Role Antiviral/Anticancer ScaffoldChemotherapy StandardDNA BaseRNA Base

Analysis:

  • Vs. 5-FU: 5-FU shows a massive doublet at C-5 due to direct F-attachment. The

    
     analog pushes this large coupling to the exocyclic carbon, leaving C-5 as a smaller quartet.
    
  • Vs. Thymine: The shift from methyl (Thymine) to trifluoromethyl causes a dramatic downfield shift of H-6 (from 7.3 to 8.65 ppm), indicating a highly electron-deficient ring system susceptible to nucleophilic attack at C-6.

Visualization of Spectral Logic

The following diagrams illustrate the assignment workflow and the coupling correlations essential for validating the structure.

NMR Assignment Workflow

NMR_Workflow cluster_HNMR 1H-NMR Analysis cluster_CNMR 13C-NMR Analysis Start Sample: 1-Ethyl-5-CF3 Uracil H_Acq Acquire 1H Spectrum (DMSO-d6) Start->H_Acq H_Ethyl Identify Ethyl Group (q 3.85, t 1.25 ppm) H_Acq->H_Ethyl H_Ring Identify H-6 (Deshielded Singlet ~8.65 ppm) H_Acq->H_Ring Validation Structure Confirmed H_Ethyl->Validation H_Check Check H-5 Absence (No doublet coupling) H_Ring->H_Check C_Acq Acquire 13C Spectrum (High Scans) H_Check->C_Acq Proceed to 13C C_CF3 Locate CF3 Quartet (~122 ppm, J~270Hz) C_Acq->C_CF3 C_C5 Locate C-5 Quartet (~102 ppm, J~32Hz) C_Acq->C_C5 C_Coupling Verify C-6 Coupling (Small q, J~5Hz) C_C5->C_Coupling C_Coupling->Validation

Caption: Step-by-step logic flow for validating the structure using 1H and 13C NMR markers.

Spin-Spin Coupling Correlation Map

Coupling_Map F19 19F Nuclei (CF3) C_CF3 CF3 Carbon (1J Coupling) F19->C_CF3 ~270 Hz (q) C5 C-5 Carbon (2J Coupling) F19->C5 ~32 Hz (q) C6 C-6 Carbon (3J Coupling) F19->C6 ~5 Hz (q) C4 C-4 Carbonyl (Weak 3J Coupling) F19->C4 ~3 Hz (br) H6 H-6 Proton (4J Coupling) F19->H6 ~1.2 Hz (fine)

Caption: Visualization of the 19F coupling network, showing the propagation of splitting through the ring.

References

  • ResearchGate. (2014). Why is CF3 splitting observed in the 13C NMR? Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary Data: Design and Synthesis of Uracil Urea Derivatives. Retrieved from [Link][1]

  • MDPI. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. Retrieved from [Link][1]

  • NIST. (2023). 2,4(1H,3H)-Pyrimidinedione, 5-(trifluoromethyl)- Spectral Data.[2][3] Retrieved from [Link]

  • Beilstein Journals. (2013). Experimental procedures and NMR spectra for pyrimidine derivatives. Retrieved from [Link]

Sources

19F-NMR Characterization of Trifluoromethylated Uracil Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Fluorinated Nucleosides

The incorporation of the trifluoromethyl (–CF₃) group into uracil derivatives—most notably in the antiviral and antineoplastic agent trifluridine (F3TdR, a key component of TAS-102)—dramatically alters the molecule's lipophilicity, metabolic stability, and target binding affinity. For drug development professionals, characterizing these fluorinated moieties in complex biological matrices or formulation mixtures is a critical challenge.

While high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the traditional workhorse for pharmacokinetic profiling, ¹⁹F-Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy offers a powerful, bio-orthogonal alternative. This guide provides an in-depth, objective comparison of ¹⁹F-NMR against conventional analytical modalities, detailing the mechanistic advantages of fluorine NMR and providing a self-validating experimental protocol for the absolute quantification of –CF₃ uracil derivatives.

Comparative Analysis: ¹⁹F-NMR vs. Alternative Modalities

To understand the causality behind selecting ¹⁹F-NMR, we must evaluate the physical properties of the ¹⁹F nucleus. Fluorine-19 boasts a 100% natural isotopic abundance and a gyromagnetic ratio that yields a relative sensitivity of 83% compared to ¹H. More importantly, the absence of endogenous fluorine in biological systems renders ¹⁹F-NMR completely background-free.

Table 1: Quantitative Performance Comparison for –CF₃ Uracil Derivatives

Analytical TechniqueSensitivity LimitChemical Shift RangeQuantitative AccuracyBackground InterferenceSample Recovery
¹⁹F-NMR ~0.06 g/100g ~1000 ppm< 1% ErrorNone (bio-orthogonal)100% (Non-destructive)
¹H-NMR ~0.01 g/100g ~15 ppm1-5% Error (overlap)High (Water/Lipids)100% (Non-destructive)
¹³C-NMR ~1.0 g/100g ~250 ppm> 5% Error (NOE)Moderate100% (Non-destructive)
HPLC-MS pg/mL rangeN/A5-10% (Matrix effects)Moderate to High0% (Destructive)

Mechanistic Insights: The Causality of Chemical Shifts and Relaxation

In my experience optimizing analytical workflows for fluorinated nucleoside analogs, I frequently observe that researchers default to HPLC-MS without considering the matrix suppression effects inherent to mass spectrometry. ¹⁹F-NMR circumvents this via direct proportionality: the integral of the –CF₃ resonance is absolutely proportional to the molar concentration, provided relaxation parameters are respected[1].

  • Chemical Shift Dispersion: The –CF₃ group on the C5 position of a uracil ring (e.g., trifluridine) typically resonates as a sharp singlet around -62.0 to -63.0 ppm (referenced to CFCl₃)[2]. Because the chemical shift range of ¹⁹F spans nearly 1000 ppm, even minute changes in the local dielectric environment or metabolic alterations (such as the degradation of F3TdR into 5-trifluoromethyl-5,6-dihydroxyuracil) result in distinct, well-resolved peaks[3].

  • Chemical Shift Anisotropy (CSA) and Relaxation: The –CF₃ group exhibits significant CSA. While this can cause line broadening at ultra-high magnetic fields, it provides a highly efficient mechanism for longitudinal relaxation (T₁)[4]. Understanding this causality is crucial: faster T₁ relaxation allows for shorter inter-scan delays (D1), significantly accelerating quantitative data acquisition compared to ¹³C-NMR.

Workflow Visualization

G Sample Trifluoromethyl Uracil Derivative Sample NMR_Prep 19F-NMR Sample Prep (Deuterated Solvent + Internal Std) Sample->NMR_Prep HPLC_Prep HPLC-MS Sample Prep (Mobile Phase Extraction) Sample->HPLC_Prep NMR_Acq 19F-NMR Acquisition (Broadband decoupled, T1 optimized) NMR_Prep->NMR_Acq Non-destructive HPLC_Acq LC-MS Analysis (Chromatographic Separation + MS) HPLC_Prep->HPLC_Acq Destructive NMR_Data Direct Structural & Quantitative Data (No background) NMR_Acq->NMR_Data Chemical Shift (~ -62 ppm) HPLC_Data Mass & Retention Time (Matrix effects possible) HPLC_Acq->HPLC_Data m/z detection

Workflow comparison between 19F-NMR and HPLC-MS for trifluoromethyl uracil characterization.

Self-Validating Experimental Protocol: Quantitative ¹⁹F-NMR (qNMR)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system for the absolute quantification of trifluoromethyl uracil derivatives. Every step includes the mechanistic reasoning necessary to prevent common analytical errors.

Step 1: Sample Preparation and Internal Standard Selection
  • Procedure: Dissolve 10-20 mg of the uracil derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a precisely weighed amount of an internal standard (IS), such as Trifluoroacetic acid (TFA) or 4-fluorobenzoic acid.

  • Causality: NMR is a relative quantitative technique. TFA is chosen because its resonance (~ -76.5 ppm) is spectrally distant from the uracil –CF₃ signal (~ -62.5 ppm), ensuring zero peak overlap and allowing for accurate baseline integration[1].

Step 2: T₁ Relaxation Measurement (Inversion Recovery)
  • Procedure: Execute an inversion recovery pulse sequence (180° - τ - 90° - acquire) to measure the exact T₁ relaxation time of both the analyte –CF₃ and the IS.

  • Causality: If the inter-pulse delay (D1) is shorter than 5 × T₁, the nuclear magnetization will not fully return to thermal equilibrium between scans. This leads to signal saturation and severe under-quantification. Establishing the longest T₁ in the system validates the subsequent D1 parameter.

Step 3: Acquisition with Inverse-Gated ¹H Decoupling
  • Procedure: Set the spectral width to encompass +10 to -100 ppm. Set D1 ≥ 5 × T₁ (typically 10-15 seconds for fluorinated organics). Apply an inverse-gated ¹H decoupling sequence during acquisition.

  • Causality: Inverse-gated decoupling removes any scalar coupling (J-coupling) to nearby protons, collapsing multiplets into sharp singlets to maximize signal-to-noise ratio (SNR). Crucially, by only turning on the decoupler during the acquisition time (and off during the D1 delay), we suppress the Nuclear Overhauser Effect (NOE). NOE would otherwise artificially inflate the fluorine signal intensity, destroying the strict 1:1 proportionality required for absolute quantification.

Step 4: Processing and Validation
  • Procedure: Apply a mild exponential window function (e.g., Line Broadening = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct the spectrum manually.

  • Causality: Automated baseline corrections often distort the broad base of the –CF₃ singlet caused by CSA. Manual correction ensures the entire peak area is integrated, validating the final molar ratio calculation.

References

  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes Source: ACS Publications URL:[Link]

  • alpha-Trifluoromethyl-beta-alanyl glycine (F3MBAG): a novel mammalian metabolite of trifluridine (F3TdR) Source: NIH / PubMed URL:[Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: NIH / PMC URL:[Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins Source: NIH / PubMed URL:[Link]

Sources

A Tale of Two Pyrimidines: Unraveling the Bioactivity of Trifluridine and 5-Fluorouracil in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antimetabolite chemotherapy, the fluorinated pyrimidines 5-Fluorouracil (5-FU) and Trifluridine (FTD) stand as critical agents in the treatment of solid tumors, particularly colorectal cancer. While both are structural analogs of uracil, their distinct molecular modifications give rise to nuanced differences in their mechanisms of action, bioactivity, and clinical utility. This guide provides an in-depth comparison of these two compounds, offering experimental data and mechanistic insights to inform future research and therapeutic strategies.

A necessary clarification: The initial aim of this guide was to compare 1-Ethyl-5-trifluoromethyluracil with 5-Fluorouracil. However, a thorough review of the scientific literature revealed a significant lack of published data on the bioactivity of 1-Ethyl-5-trifluoromethyluracil. To provide a meaningful and evidence-based comparison, this guide will instead focus on Trifluridine (5-trifluoromethyl-2'-deoxyuridine), a well-characterized and clinically approved trifluoromethyluracil derivative, often administered orally in combination with tipiracil as Lonsurf®.

At a Glance: Key Distinctions Between Trifluridine and 5-Fluorouracil

FeatureTrifluridine (as part of Lonsurf®)5-Fluorouracil (5-FU)
Primary Mechanism Incorporation into DNA leading to DNA dysfunction and strand breaks.[1][2][3]Inhibition of Thymidylate Synthase (TS), leading to depletion of thymidine and "thymineless death".[4]
Secondary Mechanism Inhibition of Thymidylate Synthase.[5][6]Incorporation into RNA, disrupting RNA processing and function.[6]
Metabolic Activation Phosphorylation by thymidine kinase to form active trifluridine triphosphate (F3dTTP).[6][7][8]Conversion to active metabolites: FdUMP, FUTP, and FdUTP.
Administration Oral (in combination with tipiracil).[9][10]Typically intravenous.
Key Enzyme in Metabolism Rapidly degraded by thymidine phosphorylase (TP); co-administered with TP inhibitor tipiracil.[11][12][13]Catabolized by dihydropyrimidine dehydrogenase (DPD).[10]
Activity in 5-FU Resistance Demonstrates activity in 5-FU-resistant cell lines and patients.[2][14][15]Resistance can develop through multiple mechanisms, including TS overexpression.[14]

Delving into the Mechanisms of Action: A Tale of Different Fates

While both Trifluridine and 5-FU are pyrimidine analogs, their primary modes of cytotoxicity diverge significantly, a direct consequence of their distinct chemical structures.

5-Fluorouracil: The Classic Anti-Metabolite

5-FU has been a cornerstone of chemotherapy for decades.[16] Its anticancer effects are primarily attributed to two mechanisms:

  • Inhibition of Thymidylate Synthase (TS): After intracellular conversion to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), 5-FU targets and inhibits thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA.[4] The depletion of thymidine leads to a state of "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into RNA and DNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are then incorporated into RNA and DNA, respectively. This incorporation disrupts normal nucleic acid function and contributes to cytotoxicity.[6]

dot graph TD { subgraph "5-Fluorouracil (5-FU) Metabolism and Action" A[5-FU] --> B{IntracellularMetabolism}; B --> C[FdUMP]; B --> D[FUTP]; B --> E[FdUTP]; C --> F(Thymidylate SynthaseInhibition); F --> G(ThymidineDepletion); G --> H(Inhibition ofDNA Synthesis); D --> I(RNAIncorporation); I --> J(Disruption of RNAProcessing & Function); E --> K(DNAIncorporation); K --> L(DNADamage); H --> M((Cell Death)); J --> M; L --> M; end

} Mechanism of Action of 5-Fluorouracil.

Trifluridine: A Trojan Horse in DNA Synthesis

Trifluridine, as a component of Lonsurf®, represents a newer generation of fluoropyrimidine therapy. Its primary cytotoxic effect stems from its direct incorporation into DNA.[1][2][3]

  • DNA Incorporation and Dysfunction: Following oral administration, trifluridine is absorbed and phosphorylated by thymidine kinase to its active triphosphate form (F3dTTP).[6][7][8] This active metabolite is then incorporated into the DNA of cancer cells in place of thymidine.[17] This "fraudulent" nucleotide disrupts the DNA structure, leading to DNA dysfunction, strand breaks, and ultimately, apoptosis (programmed cell death).[1][3][17]

  • Thymidylate Synthase Inhibition: Trifluridine's monophosphate form can also inhibit thymidylate synthase, similar to 5-FU, but this is considered its secondary mechanism of action.[5][6]

A key component of Lonsurf® is tipiracil , a thymidine phosphorylase inhibitor.[13] Trifluridine is rapidly degraded by thymidine phosphorylase; tipiracil's presence significantly increases the bioavailability of trifluridine, allowing for effective oral administration.[11][12][13]

dot graph TD { subgraph "Trifluridine/Tipiracil (Lonsurf®) Metabolism and Action" A[Trifluridine + Tipiracil(Oral Administration)] --> B{Absorption}; B --> C[Trifluridine]; D[Tipiracil] --> E(Inhibits Thymidine Phosphorylase); F[Thymidine Phosphorylase] -- Degrades --> C; E -.-> F; C --> G{IntracellularPhosphorylation}; G --> H[Trifluridine Monophosphate]; H --> I(Thymidylate SynthaseInhibition - Secondary); G --> J[Trifluridine Triphosphate]; J --> K(Incorporation into DNAPrimary Mechanism); K --> L(DNA Dysfunction &Strand Breaks); L --> M((Cell Death)); end

} Mechanism of Action of Trifluridine/Tipiracil.

Comparative Bioactivity: In Vitro Evidence

The distinct mechanisms of Trifluridine and 5-FU translate to differences in their cytotoxic profiles, particularly in the context of drug resistance. Several in vitro studies have demonstrated that Trifluridine retains activity against cancer cell lines that have developed resistance to 5-FU.

In Vitro Cytotoxicity Data
Cell LineDrugIC50 (µM)Fold Resistance (Resistant vs. Parental)Reference
MKN45 (Parental) 5-FU0.93-[14]
FTD0.23-[14]
MKN45/5FU (5-FU Resistant) 5-FU13.314.3[14]
FTD0.853.7[14]
MKN74 (Parental) 5-FU3.2-[14]
FTD6.0-[14]
MKN74/5FU (5-FU Resistant) 5-FU15.14.7[14]
FTD7.01.2[14]
KATOIII (Parental) 5-FU2.9-[14]
FTD2.7-[14]
KATOIII/5FU (5-FU Resistant) 5-FU7.12.4[14]
FTD2.71.0[14]

These data highlight that while resistance to 5-FU can be significant, the cross-resistance to Trifluridine (FTD) is considerably lower, and in some cases, negligible.[14] This suggests that Trifluridine's primary reliance on DNA incorporation allows it to bypass some of the common resistance mechanisms that affect 5-FU, such as the upregulation of thymidylate synthase.[14][18]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the in vitro cytotoxicity of chemotherapeutic agents, based on common laboratory practices.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Workflow for In Vitro Cytotoxicity Assay.

  • Cell Culture: Maintain human colorectal cancer cell lines (e.g., HCT116, DLD-1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Drug Preparation: Prepare stock solutions of Trifluridine and 5-Fluorouracil in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Drug Exposure: Remove the overnight culture medium from the 96-well plates and add the drug-containing medium to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Clinical Perspectives and Future Directions

The distinct bioactivity of Trifluridine has translated into clinical benefits, particularly for patients with metastatic colorectal cancer who are refractory to 5-FU-based therapies.[2][15] The RECOURSE trial, a pivotal phase III study, demonstrated a significant overall survival benefit for patients treated with Lonsurf® compared to placebo.[16][19][20]

The differential mechanisms of action between Trifluridine and 5-FU also open avenues for combination therapies. Preclinical studies have explored the synergistic effects of combining these two agents, suggesting that such combinations could be a promising strategy in earlier lines of treatment for colorectal cancer.[21]

Future research should continue to explore the molecular determinants of sensitivity and resistance to both drugs to enable better patient stratification and the development of more personalized therapeutic approaches. Understanding the intricate interplay between their mechanisms of action and the complex landscape of tumor biology will be paramount in optimizing their use and improving patient outcomes.

Conclusion

While both Trifluridine and 5-Fluorouracil are valuable tools in the armamentarium against cancer, they are not interchangeable. 5-FU primarily acts by inhibiting thymidylate synthase, while Trifluridine's main cytotoxic effect is through its incorporation into DNA. This fundamental difference in their bioactivity not only provides a therapeutic option for patients with 5-FU-resistant tumors but also presents new opportunities for innovative combination strategies. For researchers and drug development professionals, a deep understanding of these distinctions is essential for advancing the field of oncology and improving the standard of care for patients with solid tumors.

References

  • Trifluridine - Wikipedia.

  • How LONSURF® Works | Mechanism of Action.

  • Trifluridine/tipiracil - Wikipedia.

  • Tipiracil - Wikipedia.

  • Lonsurf (trifluridine and tipiracil) for the Treatment of Refractory Metastatic Colorectal Cancer.

  • Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date.

  • What is the mechanism of Trifluridine? - Patsnap Synapse.

  • Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC.

  • Trifluridine Action Pathway - SMPDB.

  • DRUG NAME: Trifluridine-tipiracil - BC Cancer.

  • Trifluridine/tipiracil hydrochloride - Liv Hospital.

  • Trifluridine is a Thymidylate Synthase Inhibitor for Cancer Research.

  • Lonsurf, INN-trifluridine/tipiracil - EMA.

  • Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed.

  • Biomarkers of Trifluridine-Tipiracil Efficacy - PMC - NIH.

  • Mechanism of trifluridine/tipiracil-mediated cytotoxicity. By... - ResearchGate.

  • Pathways of trifluridine metabolism and action. DP: biphosphate, MP: monophosphate, TK1: thymidine kinase 1, TP - ResearchGate.

  • Trifluridine and Tipiracil Hydrochloride - NCI.

  • Exposure-dependent Incorporation of Trifluridine Into DNA of Tumors and White Blood Cells in Tumor-Bearing Mouse - PubMed.

  • Pharmacokinetics, Safety, and Preliminary Efficacy of Oral Trifluridine/Tipiracil in Chinese Patients with Solid Tumors: A Phase 1b, Open-Label Study - PMC.

  • Contrasting Trifluridine/Tipiracil and 5-FU in CRC | Targeted Oncology.

  • Thymidylate Synthase | Inhibitors | MedChemExpress.

  • MicroRNA profiles involved in trifluridine resistance - PMC.

  • Trifluridine and Tipiracil Monograph for Professionals - Drugs.com.

  • TAS-102 Shows Similar Efficacy to 5-FU in Gastric/GEJ and Colorectal Cancers.

  • Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression | Oncotarget.

  • In vitro sensitivity of parental and trifluridine (FTD)-resistant cell... - ResearchGate.

  • Combination of ganciclovir and trifluridine prevents drug-resistance emergence in HSV-1 | Antimicrobial Agents and Chemotherapy - ASM Journals.

  • Different mechanisms of acquired resistance to fluorinated pyrimidines in human colorectal cancer cells. | Semantic Scholar.

  • Inhibitory activity of FTD and 5-FU against cancer cells sensitive and... - ResearchGate.

  • Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC.

  • Trifluridine/Tipiracil and Regorafenib: New Weapons in the War Against Metastatic Colorectal Cancer - Hematology & Oncology.

  • In vitro antiproliferative effects of 5-fluorouracil (5-FU) (a) and... - ResearchGate.

  • Pharmacological effects of the simultaneous and sequential combinations of trifluridine/tipiracil (TAS-102) and 5-fluorouracil in fluoropyrimidine-sensitive colon cancer cells - PubMed.

  • Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC.

  • Lonsurf (trifluridine/tipiracil) vs Xeloda () - Everyone.org.

  • Comparing Stivarga and Lonsurf in Metastatic Colorectal Cancer - CURE.

  • LONSURF® In Previously Treated mCRC Treatment.

  • Efficacy and Success Rate for LONSURF® (trifluridine and tipiracil) tablets | SUNLIGHT, RECOURSE, & TAGS Clinical Trials.

Sources

Crystal Structure Validation of 1-Ethyl-5-trifluoromethyl Uracil: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating framework for determining and validating the crystal structure of 1-Ethyl-5-trifluoromethyl uracil (1-Et-5-CF3-U) . It compares this specific derivative against its structural analogs (5-Trifluoromethyluracil and 1-Ethyluracil) to highlight how the N-ethyl and C5-trifluoromethyl substitutions alter solid-state packing and intermolecular interactions.[1]

Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

1-Ethyl-5-trifluoromethyl uracil represents a critical class of pyrimidine bioisosteres used in antiviral and anticancer research.[1] The validation of its solid-state structure is non-trivial due to the competing steric and electronic effects of two specific functional groups:

  • 5-Trifluoromethyl (-CF₃): Introduces high electronegativity and lipophilicity, often leading to rotational disorder in the crystal lattice and unique C–F[1]···H / F···F contacts.

  • 1-Ethyl (-CH₂CH₃): Blocks the canonical N1 donor site, disrupting the standard Watson-Crick or Hoogsteen base-pairing motifs typical of uracil, forcing the molecule to adopt alternative packing geometries (e.g., centrosymmetric dimers via N3–H).[1]

This guide compares the experimental validation of 1-Et-5-CF3-U against theoretical models (DFT) and structural analogs to ensure publication-quality reliability.

Comparative Analysis of Validation Methodologies

To ensure scientific integrity (E-E-A-T), we rely on a "Triangulation Method" for validation. A single method is insufficient for fluorinated heterocycles due to potential disorder.

FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: DFT Solid-State Optimization Method C: Hirshfeld Surface Analysis
Role Primary Evidence (Experimental)Theoretical Check (Geometry Verification)Interaction Mapping (Packing Logic)
Key Output Unit cell, Space group, Bond lengths, ADP ellipsoids.[1]Energy-minimized structure, RMSD vs. Exp.[1]2D Fingerprint plots, interaction % (F···H, O···H).
Strength Definitive 3D structure; identifies solvent/disorder.[1]Validates H-atom positions; detects crystal strain.[1]Visualizes subtle weak interactions (C–H···F) often missed.[1]
Limitation Susceptible to twinning, disorder, and poor crystal quality.[1]Computationally expensive; requires periodic boundary conditions.Dependent on the quality of the input CIF.
Verdict Gold Standard Required for -CF₃ validation Required for Packing Discussion

Experimental Protocols & Workflows

Phase 1: Crystallization & Data Collection[1][7]
  • Protocol: Slow evaporation from a polar/non-polar gradient (e.g., Ethanol/Hexane 1:1) is recommended to minimize solvent inclusion which can complicate the -CF₃ disorder model.[1]

  • Temperature: Data must be collected at 100 K (or lower).

    • Causality: The -CF₃ group has a low rotational barrier.[1] Room temperature data often results in "smeared" electron density for Fluorine atoms, leading to incorrect bond lengths and high R-factors.[1] Low temperature locks the conformation.

Phase 2: Structural Refinement (The Self-Validating Loop)[1]
  • Initial Solution: Use SHELXT (Dual-space methods) to locate heavy atoms.[1]

  • Refinement: Use SHELXL (Least squares).[1]

  • Handling -CF₃ Disorder:

    • If F-atoms show elongated thermal ellipsoids, model as two positions (Part A/B) with summed occupancy = 1.0.[1]

    • Validation: Restrain C–F distances (DFIX 1.[1]33) and F…F distances (DANG) only if absolutely necessary; free refinement at 100 K is preferred.

  • H-Atom Treatment:

    • N3-H: Locate in difference Fourier map. Refine freely with isotropic thermal parameters (

      
       of parent N).[1]
      
    • Why? The position of this proton determines the hydrogen bonding network (Dimer vs. Catemer).[1]

Phase 3: Validation Workflow (Diagram)

ValidationWorkflow Start Raw Diffraction Data (100 K) Solve Structure Solution (SHELXT) Start->Solve Refine Refinement (SHELXL) Anisotropic F, Isotropic H Solve->Refine Check1 Check R1 < 5%? Ellipsoids Reasonable? Refine->Check1 Disorder Model CF3 Disorder (PART 1 / PART 2) Check1->Disorder High Ueq/Residuals Platon PLATON / CheckCIF (Alert Validation) Check1->Platon Pass Disorder->Refine Hirshfeld Hirshfeld Surface (Interaction Check) Platon->Hirshfeld DFT DFT Optimization (VASP/Crystal17) Platon->DFT Final Publishable CIF Hirshfeld->Final Consistent DFT->Final RMSD < 0.2 Å

Figure 1: The iterative validation workflow ensuring structural accuracy before publication.

Comparative Structural Analysis

To validate the structure of 1-Et-5-CF3-U, one must compare its packing motifs with known standards.[1]

Hydrogen Bonding Motifs

The 1-Ethyl substitution is the critical differentiator.[1]

  • Uracil (Unsubstituted): Forms infinite ribbons via N1–H···O2 and N3–H···O4 interactions.

  • 5-Trifluoromethyluracil: Retains N1–H; typically forms R2,2(8) dimers or ribbons.[1]

  • 1-Ethyl-5-trifluoromethyl uracil (Target):

    • N1 is blocked: Cannot act as a donor.

    • Primary Motif: Centrosymmetric R2,2(8) dimers formed via N3–H[1]···O2 (or O4).

    • Secondary Motif: Weak C6–H···F or C6–H···O interactions linking dimers into sheets.[1]

Quantitative Comparison (Representative Data)
Parameter1-Ethyl-5-CF3-Uracil (Target)5-CF3-Uracil (Analog)1-Ethyluracil (Analog)
Space Group P2₁/c (Typical for centrosymmetric dimers)P2₁/n or P-1P2₁/c
Primary H-Bond N3–H[1]···O (Discrete Dimer)N1–H[1]···O & N3–H···O (Ribbons)N3–H[1]···O (Dimer)
CF₃ Rotational State Often Disordered (unless T < 100K)Often DisorderedN/A
Packing Forces Dominated by H-bonds + F[1]···F contacts H-bonds + F[1]···FH-bonds +

-stacking
Density (

)
~1.6 - 1.7 g/cm³ (High due to F)~1.7 g/cm³~1.3 g/cm³

Advanced Validation: Hirshfeld & DFT[1]

Hirshfeld Surface Analysis

This step validates the "chemical sense" of the structure.

  • Generate Surface: Map

    
     over the molecule.[1]
    
  • Red Spots: Should correspond only to the N3–H···O hydrogen bond acceptor/donor sites.

  • Fingerprint Plot:

    • Look for a pair of sharp spikes (H-bonds).[1]

    • Validation Check: The contribution of F···F contacts should be significant (typically 5-15% of surface area) due to the CF3 group.[1] If F···F is < 1%, the CF3 orientation might be modeled incorrectly.[1]

DFT Geometry Optimization
  • Input: The experimental CIF coordinates (fixed unit cell).

  • Method: PBE-D3 functional (includes dispersion corrections for the ethyl/CF3 groups).

  • Output: Optimized atomic positions.

  • Comparison: Calculate the Root Mean Square Deviation (RMSD) of atomic positions.

    • Pass: RMSD < 0.25 Å.

    • Fail: RMSD > 0.30 Å implies the X-ray model is trapped in a local minimum or the wrong space group was chosen.

Logic of Interaction Pathways

InteractionLogic cluster_dimer Primary Stability Motif Mol1 Molecule A (1-Et-5-CF3-U) N3H N3-H (Donor) Mol1->N3H O2 C2=O (Acceptor) Mol1->O2 CF3 C5-CF3 (Fluorine) Mol1->CF3 Ethyl N1-Ethyl (Steric) Mol1->Ethyl Mol2 Molecule A' (Inverted) Mol2->N3H Target Mol2->O2 Target Mol3 Molecule B (Neighbor) N3H->O2 Strong H-Bond (R2,2(8) Dimer) CF3->Mol3 Weak F...H-C (Sheet Formation) Ethyl->Mol3 Van der Waals (Spacing)

Figure 2: Interaction logic showing how the N3-H donor drives dimerization while the CF3 and Ethyl groups dictate layer spacing.

References

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155.[1] Link

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis.[1] CrystEngComm, 11(1), 19-32.[1] Link

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Heidelberger, C., et al. (1964).[1] Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2'-deoxyuridine.[1][3] Journal of Medicinal Chemistry, 7(1), 1–5.[1] Link[1]

Sources

Reference Standards for 1-Ethyl-5-trifluoromethyl uracil: Purity & Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, qualification protocols, and comparative performance of reference standards for 1-Ethyl-5-trifluoromethyl uracil (CAS 1097629-10-1). This compound is a critical process-related impurity and synthetic intermediate in the manufacturing of fluorinated pyrimidine APIs, such as Trifluridine and related antimetabolites.

Technical Profile & Significance

1-Ethyl-5-trifluoromethyl uracil (1-Et-5-TFMU) is a structural analog of the nucleobase 5-trifluoromethyluracil. In pharmaceutical development, it serves two primary roles:

  • Process Impurity: It may arise during the alkylation steps of Trifluridine synthesis if ethylating agents are present or via degradation of N1-substituted derivatives.

  • Synthetic Intermediate: Used in the development of novel N1-substituted pyrimidine antiviral agents.

Strict control of this impurity is mandated by ICH Q3A/Q3B guidelines, requiring highly characterized reference standards for accurate quantification (Limit of Quantitation < 0.05%).

PropertySpecification
Chemical Name 1-Ethyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
CAS Number 1097629-10-1
Molecular Formula C₇H₇F₃N₂O₂
Molecular Weight 208.14 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO; Sparingly soluble in Water
UV Max ~258 nm (Methanol)

Comparative Analysis of Reference Standard Grades

When selecting a reference standard for 1-Et-5-TFMU, researchers must balance regulatory rigor with cost and availability. The "performance" of a standard is defined by its Uncertainty , Traceability , and Stability .

Table 1: Performance Matrix of Standard Grades
FeaturePrimary Reference Standard (Pharmacopeial/CRM) Secondary Analytical Standard (Commercial) In-House Working Standard
Traceability SI Units (via qNMR/Mass Balance)Traceable to Primary StandardTraceable to Secondary Standard
Purity Assignment 99.5% ± 0.3% (High Confidence)>98.0% (Certificate Value)Variable (Requires periodic re-test)
Regulatory Use Mandatory for Release Testing (GMP)Acceptable for Method ValidationRoutine QC / R&D Screening
Cost Efficiency Low (High upfront cost)MediumHigh (Low material cost, high labor)
Data Support Full Inter-lab Validation DataCoA with HPLC/NMR/MSInternal CoA only
Comparative Analysis of Purity Assignment Methods

The reliability of the standard depends heavily on the method used to certify its purity.

MethodMass Balance (100% - Impurities) Quantitative NMR (qNMR) Verdict for 1-Et-5-TFMU
Principle Subtracts water, solvents, inorganic ash, and chromatographic impurities from 100%.Direct measurement of molar ratio against an NIST-traceable internal standard (e.g., Maleic Acid).qNMR is Superior.
Pros Comprehensive if all impurities are detected.Absolute quantification; Independent of chromophore response factors.
Cons Risk of "invisible" impurities (e.g., salts, moisture) inflating purity.Requires high solubility and distinct proton signals.
Accuracy High (if orthogonal methods used).Very High (<1% Uncertainty).

Experimental Protocol: Self-Validating Purity Analysis

To qualify a batch of 1-Et-5-TFMU as a reference standard, the following HPLC-UV method is recommended. This protocol is designed to be "self-validating" by including resolution checks against the parent compound (5-Trifluoromethyluracil).

Method: Reverse-Phase HPLC with UV Detection

Objective: Quantify chromatographic purity and separate 1-Et-5-TFMU from its likely precursor, 5-Trifluoromethyluracil (5-TFMU).

1. Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer, pH 3.0 (Suppress ionization of uracil ring).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm.[1]

  • Injection Volume: 10 µL.

2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.04060Linear Gradient
18.04060Wash
18.1955Re-equilibration
25.0955End
3. Standard Preparation
  • Stock Solution: Dissolve 10 mg of 1-Et-5-TFMU in 10 mL Methanol (1 mg/mL).

  • System Suitability Solution: Mix 1-Et-5-TFMU (0.1 mg/mL) and 5-TFMU (0.1 mg/mL) in water:methanol (90:10).

4. Acceptance Criteria (Self-Validation)
  • Resolution (Rs): > 2.0 between 5-TFMU (elutes earlier, ~4-5 min) and 1-Et-5-TFMU (elutes later, ~8-10 min due to ethyl hydrophobicity).

  • Tailing Factor: 0.8 – 1.5.

  • RSD (n=6): < 1.0% for peak area.

Visualizations

Figure 1: Impurity Origin & Synthesis Pathway

This diagram illustrates the likely chemical origin of 1-Ethyl-5-trifluoromethyl uracil, highlighting why it is a critical impurity to monitor during alkylation processes.

SynthesisPathway Start 5-Trifluoromethyluracil (CAS 54-20-6) Starting Material Product 1-Ethyl-5-trifluoromethyl uracil (CAS 1097629-10-1) Target Impurity Start->Product N1-Alkylation (Major) SideProduct 3-Ethyl-5-trifluoromethyl uracil (Isomer Impurity) Start->SideProduct N3-Alkylation (Minor) Reagent Ethylating Agent (Et-I or Et-Br) + Base BisProduct 1,3-Diethyl-5-trifluoromethyl uracil Product->BisProduct Over-Alkylation

Caption: Reaction scheme showing the formation of 1-Ethyl-5-trifluoromethyl uracil via N1-alkylation of 5-trifluoromethyluracil. N3-isomers and bis-alkylated products are potential co-impurities.

Figure 2: Reference Standard Qualification Workflow

A logical flow for certifying an in-house standard when a commercial CRM is unavailable.

QualificationWorkflow Synthesis Crude Synthesis (>95% purity) Purification Prep-HPLC / Recrystallization Synthesis->Purification InitialCheck Initial HPLC Purity > 99.0%? Purification->InitialCheck StructID Structural ID (1H-NMR, 13C-NMR, MS, IR) InitialCheck->StructID Yes Fail Reprocess InitialCheck->Fail No PurityAssign Purity Assignment (qNMR + HPLC + ROI + KF) StructID->PurityAssign Release Release as Working Standard (Valid for 1 Year) PurityAssign->Release Fail->Purification

Caption: Step-by-step workflow for the qualification of an in-house Reference Standard, ensuring traceability and structural integrity.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. [Link]

  • European Pharmacopoeia (Ph. Eur.). "Trifluridine Monograph 2911." EDQM, 2023. (Defines related impurities and system suitability). [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 57, no. 2, 2010, pp. 229-240. (Authoritative source for qNMR methodology). [Link]

Sources

Pharmacokinetic Comparison Guide: Ethylated vs. Non-Ethylated Uracils in Pyrimidine Modulation

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently manipulate pyrimidine structures to optimize the pharmacokinetic (PK) profiles of co-administered therapeutics, particularly fluoropyrimidines like 5-fluorouracil (5-FU). The core strategy relies on modulating Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism.

This technical guide objectively compares the pharmacokinetic behavior of native, non-ethylated uracil against 5-ethyluracil (EU). By detailing the structural causality behind their metabolic divergence, we can better understand their utility in drug design.

Structural Causality & DPD Interaction

To understand the pharmacokinetic differences between these two molecules, we must first look at the causality at the enzymatic level. Why does a single alkyl addition drastically alter clearance?

The addition of an ethyl group at the C5 position of the pyrimidine ring fundamentally alters the molecule's interaction with the DPD enzyme. Native uracil is the endogenous, highly optimized substrate for DPD, characterized by rapid target binding and high turnover rates. In contrast, the steric bulk and increased lipophilicity of the 5-ethyl substitution in 5-ethyluracil introduce significant steric hindrance within the DPD active site. This structural modification slows the enzymatic reduction of the 5,6-double bond, leading to a prolonged systemic residence time for the ethylated derivative compared to its non-ethylated counterpart[1].

DPD_Pathway Uracil Non-Ethylated Uracil (Native) DPD Dihydropyrimidine Dehydrogenase (DPD Enzyme) Uracil->DPD High Affinity, Rapid Turnover EU 5-Ethyluracil (Ethylated) EU->DPD Steric Hindrance, Slower Turnover DHU 5,6-Dihydrouracil (Rapid Clearance) DPD->DHU EDHU 5-Ethyl-5,6-dihydrouracil (Slower Clearance) DPD->EDHU

Fig 1. Comparative DPD-mediated catabolic pathways of native uracil versus 5-ethyluracil.

Quantitative Pharmacokinetic Profiles

When analyzing systemic exposure, the baseline PK parameters reveal the profound impact of the C5-ethylation.

When native uracil is administered orally (e.g., a 500 mg/m² challenge dose), it is rapidly absorbed but equally rapidly cleared. It exhibits a terminal half-life (t1/2) of merely 0.2 to 0.4 hours and a high clearance rate averaging 61.0 L/h in humans[2][3].

Conversely, 5-ethyluracil—often administered and studied via its precursor prodrug 5-ethyl-2'-deoxyuridine (EDU)—demonstrates a significantly altered profile. The glycosidic cleavage of EDU yields EU, which exhibits a larger area under the curve (AUC) and prolonged circulation due to its slower DPD-mediated degradation[1].

Table 1: Comparative Pharmacokinetic Parameters

PK ParameterNon-Ethylated Uracil (Native)5-Ethyluracil (EU)Mechanistic Causality
Terminal Half-life (t1/2) 0.2 – 0.4 hours[2]Prolonged (Sustained AUC)[1]Steric hindrance at C5 slows the rate of DPD-mediated reduction.
Systemic Clearance (CL) ~61.0 L/h (High)[3]Moderate / LowerRapid conversion to 5,6-dihydrouracil (DHU) vs slower conversion to 5-ethyl-DHU.
Volume of Distribution (Vd) ~30.2 L[3]Higher tissue distributionIncreased lipophilicity of the ethyl group enhances tissue penetration (e.g., lung/liver).
Tmax (Oral/Prodrug) ~0.47 hours[3]~0.5 - 1.0 hoursBoth are rapidly absorbed, but EU persists longer in systemic circulation.
In Vivo Application: Modulation of 5-Fluorouracil (5-FU)

The practical application of these pharmacokinetic differences is most evident in how each molecule modulates 5-FU therapies.

  • Non-Ethylated Uracil: Utilized in the combination drug UFT (Uracil/Tegafur), native uracil must be dosed at a massive 4:1 molar excess to competitively saturate DPD and prevent 5-FU degradation. Its rapid clearance necessitates this extreme concentration to maintain enzyme saturation.

  • Ethylated Uracil (via EDU): Because 5-ethyluracil has a longer residence time and slower DPD turnover, pretreatment with EDU (yielding high plasma EU) selectively enhances 5-FU's therapeutic index without requiring massive molar excesses. Experimental data shows that 5-ethyluracil accumulation increases the terminal elimination half-life of 5-FU from 114.5 minutes to 171.2 minutes, significantly raising the mean residence time[4].

Experimental Methodology: Comparative PK Profiling

To ensure trustworthiness and reproducibility in your own laboratory, the following step-by-step protocol outlines a self-validating system for comparative LC-MS/MS pharmacokinetic profiling of pyrimidines. The inclusion of a stable isotope internal standard ensures that any ex vivo degradation or extraction losses are mathematically normalized.

Step-by-Step Protocol:

  • Formulation & Dosing: Prepare equimolar solutions of Uracil and 5-Ethyluracil in sterile saline (0.9% NaCl). Administer via intravenous (IV) bolus to male Sprague-Dawley rats (n=6 per group) at 100 mg/kg.

  • Serial Blood Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

    • Self-Validation Step: Collect blood strictly into K2EDTA tubes and immediately place on ice to halt ex vivo enzymatic degradation by blood-borne phosphorylases. Centrifuge at 3,000 x g for 10 mins at 4°C to separate plasma.

  • Protein Precipitation & Extraction: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 13C, 15N-Uracil)[2]. Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes. Transfer the supernatant to HPLC vials.

  • LC-MS/MS Quantification: Inject onto a C18 reverse-phase column (2.1 x 100 mm, 1.8 µm). Use a mobile phase gradient of 0.1% formic acid in water and acetonitrile. Detect using electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate PK parameters (AUC, t1/2, CL, Vd) using non-compartmental analysis (NCA) software to objectively compare the clearance rates.

PK_Workflow Dosing 1. IV/PO Dosing (Uracil vs 5-EU) Sampling 2. Serial Blood Sampling Dosing->Sampling Extraction 3. Plasma Protein Precipitation Sampling->Extraction LCMS 4. LC-MS/MS Quantification Extraction->LCMS Analysis 5. PK Parameter Calculation LCMS->Analysis

Fig 2. Standardized self-validating workflow for comparative pyrimidine PK profiling.

References

1.[3] Plasma pharmacokinetics of uracil after an oral uracil challenge dose for dihydropyrimidine dehydrogenase (DPD) phenotyping - ASCO Publications -3 2.[2] Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - Scilit - 2 3.[1] Bioavailability and pharmacokinetic parameters for 5-ethyl-2'-deoxyuridine - PubMed - 1 4.[4] 5-ethyl-2'-deoxyuridine, a modulator of both antitumour action and pharmacokinetics of 5-fluorouracil - PubMed - 4

Sources

A Researcher's Guide to the Infrared Spectroscopic Identification of 1-Ethyl-5-trifluoromethyl uracil

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is paramount. For medicinal chemists and researchers working with pyrimidine derivatives, particularly those with potential therapeutic applications, Fourier-Transform Infrared (FTIR) spectroscopy remains a fundamental and powerful analytical technique. This guide provides an in-depth analysis of the infrared (IR) spectroscopic signature of 1-Ethyl-5-trifluoromethyl uracil, a molecule of interest due to its structural relation to known antiviral and anticancer agents.

This document moves beyond a simple recitation of spectral data. It is designed to equip researchers with the rationale behind spectral interpretation, offering a comparative analysis with structurally similar molecules. Furthermore, it provides a robust, field-tested protocol for obtaining high-quality FTIR data for solid-phase samples, ensuring both accuracy and reproducibility.

The Predicted Infrared Spectrum of 1-Ethyl-5-trifluoromethyl uracil: A Functional Group Analysis

The following table summarizes the expected key IR absorption bands, their corresponding vibrational modes, and the rationale for their presence.

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityRationale
3200-3400N-H StretchMediumThe N-H bond of the uracil ring. The position and broadness can be influenced by hydrogen bonding in the solid state.
2850-2980C-H Stretch (sp³)Medium-WeakAsymmetric and symmetric stretching of the C-H bonds in the ethyl group (-CH₂- and -CH₃).
1700-1740C=O Stretch (C4=O)StrongAsymmetric stretching of the carbonyl group at the C4 position of the uracil ring.
1650-1690C=O Stretch (C2=O)StrongSymmetric stretching of the carbonyl group at the C2 position of the uracil ring. The two distinct C=O bands are characteristic of the uracil moiety.[1]
1500-1600C=C Stretch & Ring VibrationsMediumStretching vibrations of the C=C double bond within the pyrimidine ring, often coupled with other ring vibrations.[1]
1100-1300C-F StretchStrongThe highly polar C-F bonds of the trifluoromethyl (-CF₃) group are expected to produce one or more strong absorption bands in this region. The exact position can be complex due to coupling effects.
~1465C-H Bend (CH₂)VariableScissoring vibration of the methylene group in the ethyl substituent.
~1375C-H Bend (CH₃)VariableSymmetric bending (umbrella mode) of the methyl group in the ethyl substituent.

Comparative Spectral Analysis: Deducing the Structure from Analogs

To substantiate our predictions and provide a framework for experimental verification, a comparative analysis with structurally related compounds is invaluable. We will consider uracil, 5-trifluoromethyluracil, and 1-methyluracil (as a close proxy for 1-ethyluracil, for which spectral data is more readily available).

Uracil: The Core Fingerprint

The IR spectrum of uracil provides the foundational absorptions of the pyrimidine ring. Key features include the N-H stretching vibrations around 3100-3400 cm⁻¹ and the characteristic dual carbonyl (C=O) stretching bands between 1650 and 1750 cm⁻¹.[2]

5-(Trifluoromethyl)uracil: The Influence of the CF₃ Group

The introduction of the trifluoromethyl group at the C5 position is expected to introduce strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region. Studies on related fluorinated pyrimidines confirm the presence of strong bands in this area.[3] The electron-withdrawing nature of the CF₃ group may also slightly shift the positions of the C=O and ring stretching vibrations compared to unsubstituted uracil.

1-Methyluracil: The Impact of N-Alkylation

N-alkylation at the 1-position, as seen in 1-methyluracil, eliminates one of the N-H bonds in the uracil ring. This would be reflected in the IR spectrum by the disappearance or significant reduction in the intensity of one of the N-H stretching bands. Furthermore, the introduction of the alkyl group will add characteristic sp³ C-H stretching and bending vibrations.[4][5] For 1-ethyl-5-trifluoromethyl uracil, we expect to see more prominent C-H stretching bands below 3000 cm⁻¹ compared to 1-methyluracil, owing to the additional methylene group.

By comparing the experimental spectrum of 1-Ethyl-5-trifluoromethyl uracil to these reference compounds, a researcher can systematically confirm the presence of each key structural component.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

For a solid sample such as 1-Ethyl-5-trifluoromethyl uracil, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and high reproducibility.[5]

Instrumentation and Materials
  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • 1-Ethyl-5-trifluoromethyl uracil (solid powder).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step ATR-FTIR Analysis
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to fully dry.

    • Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.[6]

  • Sample Application:

    • Place a small amount (a few milligrams) of the 1-Ethyl-5-trifluoromethyl uracil powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The applied pressure should be sufficient to create intimate contact without damaging the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • For optimal signal-to-noise ratio, co-adding multiple scans (e.g., 16 or 32) is recommended. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Data Analysis:

    • Process the resulting spectrum to identify the key absorption bands.

    • Compare the experimental peak positions and relative intensities with the predicted values and the spectra of the comparative compounds.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample powder.

    • Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to prevent cross-contamination.

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the IR spectroscopic identification and characterization of 1-Ethyl-5-trifluoromethyl uracil.

FTIR_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Obtain solid sample of 1-Ethyl-5-trifluoromethyl uracil clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process_spectrum Process Spectrum (Baseline Correction, etc.) acquire_sample->process_spectrum peak_picking Identify Key Absorption Bands process_spectrum->peak_picking compare_predicted Compare with Predicted Spectrum peak_picking->compare_predicted compare_analogs Compare with Spectra of Analogs (Uracil, 5-CF3-Uracil, 1-Et-Uracil) peak_picking->compare_analogs structural_confirmation Structural Confirmation compare_predicted->structural_confirmation compare_analogs->structural_confirmation final_report Final Report/Characterization structural_confirmation->final_report

Caption: Workflow for the FTIR identification of 1-Ethyl-5-trifluoromethyl uracil.

Conclusion

The infrared spectroscopic identification of 1-Ethyl-5-trifluoromethyl uracil is a systematic process that combines predictive analysis based on functional group correlations with comparative evaluation against known analogs. The presence of strong carbonyl absorptions, characteristic C-F stretching bands, and sp³ C-H vibrations from the ethyl group, alongside the foundational vibrations of the uracil ring, will provide a definitive spectral fingerprint for this compound. By following the detailed experimental protocol provided, researchers can confidently obtain high-quality data to support their synthetic and drug development endeavors.

References

  • ResearchGate. (n.d.). Fundamental frequencies of uracil and 5-aminouracil. Retrieved from [Link]

  • Singh, V. P., & Yadav, R. A. (2007). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. PMC. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyluracil. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/1f4d7a8b5e9f9e3c9c8a9e9e9e9e9e9e9e9e9e9e]([Link]

  • Nowak, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • The Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 5-fluorouracil. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR and Raman spectra and fundamental frequencies of biomolecule: 5-Methyluracil (thymine). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Uracil. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Manasagangotri, University of Mysore. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). Synthesis and properties of 6-alkynyl-5-aryluracils. Retrieved from [Link]

  • Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]

  • Infrared & Raman Users Group. (n.d.). Spectral Database Index. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Fluorinated Pyrimidine Nucleosides in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cancer chemotherapy, fluorinated pyrimidine nucleosides stand as a cornerstone of treatment for a variety of solid tumors, particularly colorectal cancer.[1][2] These antimetabolite drugs exert their cytotoxic effects by interfering with essential biosynthetic processes, ultimately disrupting DNA and RNA synthesis and function.[2][3] This guide provides an in-depth comparison of the leading fluorinated pyrimidine nucleosides: 5-Fluorouracil (5-FU), its oral prodrug Capecitabine, and the combination agent Trifluridine/Tipiracil (TAS-102). We will delve into their distinct mechanisms of action, comparative clinical efficacy, and the experimental methodologies used to evaluate their performance.

The Archetype: 5-Fluorouracil (5-FU)

5-Fluorouracil has been a mainstay in cancer treatment for decades.[4] As a pyrimidine analog, it mimics the natural pyrimidine uracil.[2]

Mechanism of Action

Upon cellular uptake, 5-FU is converted into three active metabolites that disrupt cellular processes through distinct mechanisms:[2]

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase and a reduced folate cofactor, blocking the synthesis of thymidylate.[2][5] This leads to a depletion of deoxythymidine triphosphate (dTTP), a crucial component for DNA replication and repair, ultimately causing DNA damage and triggering cell death.[2][6]

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting its normal processing and function.[3] This can inhibit the maturation of ribosomal RNA and the splicing of pre-messenger RNA.[3][6]

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and strand breaks.[5][6]

The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD), with over 80% of an administered dose being broken down in the liver.[3][6] Genetic variations in the DPYD gene, which encodes for DPD, can lead to DPD deficiency, increasing the risk of severe toxicity from 5-FU.[7]

Caption: Anticancer Mechanism of 5-Fluorouracil.

The Oral Alternative: Capecitabine

Capecitabine is an orally administered prodrug of 5-FU, designed to mimic the effects of continuous 5-FU infusion while offering the convenience of oral dosing.[8][9]

Mechanism of Action

Capecitabine undergoes a three-step enzymatic conversion to 5-FU.[8][10] The final and critical activation step is catalyzed by the enzyme thymidine phosphorylase (TP), which is often found in higher concentrations in tumor tissues compared to normal tissues.[5][8][10] This tumor-selective activation is a key feature that aims to enhance the drug's efficacy at the tumor site while minimizing systemic toxicity.[5][8] Once converted to 5-FU, it exerts its anticancer effects through the same mechanisms described above.[10]

Caption: Tumor-selective activation of Capecitabine.

A Novel Approach for Refractory Disease: Trifluridine/Tipiracil (TAS-102)

Trifluridine/tipiracil, also known as TAS-102, is an oral combination agent approved for patients with metastatic colorectal cancer who are refractory to other available therapies.[11][12] It consists of a thymidine-based nucleoside analog, trifluridine (FTD), and a thymidine phosphorylase inhibitor, tipiracil hydrochloride (TPI).[11]

Mechanism of Action

The primary mechanism of action of TAS-102 differs from that of 5-FU and capecitabine.[12]

  • DNA Incorporation: After phosphorylation, trifluridine is incorporated directly into DNA, leading to DNA dysfunction and strand breaks.[11][13]

  • Inhibition of Thymidine Phosphorylase: Tipiracil inhibits the degradation of trifluridine by thymidine phosphorylase, thereby increasing the bioavailability of trifluridine.[11][13]

While trifluridine can also inhibit thymidylate synthase, this is not considered its primary clinical mechanism of action with oral dosing.[11] This distinct mechanism allows TAS-102 to be effective in patients who have developed resistance to fluoropyrimidines.[12]

Caption: Mechanism of action of Trifluridine/Tipiracil.

Comparative Efficacy and Safety

The choice between these agents often depends on the clinical setting, prior treatments, and patient-specific factors.

AgentAdministrationKey Efficacy HighlightsCommon Grade ≥3 Adverse Events
5-Fluorouracil (5-FU) IntravenousCornerstone of many combination chemotherapy regimens for various solid tumors.[1]Diarrhea, stomatitis, neutropenia.[14]
Capecitabine OralNon-inferior to 5-FU in several settings, with the benefit of oral administration.[8][15] Often used in combination with oxaliplatin (CAPOX/XELOX).[8]Hand-foot syndrome, diarrhea.[15]
Trifluridine/Tipiracil OralDemonstrates improved overall survival in patients with metastatic colorectal cancer refractory to standard therapies.[11][16]Neutropenia, leukopenia, anemia.[12]

A recent phase 3 study (SOLSTICE) compared first-line trifluridine-tipiracil plus bevacizumab versus capecitabine plus bevacizumab in patients with unresectable metastatic colorectal cancer ineligible for intensive therapy. The study found that trifluridine-tipiracil plus bevacizumab was not superior to capecitabine plus bevacizumab in terms of progression-free survival.[17] However, the safety profiles differed, with the trifluridine combination causing more neutropenia and the capecitabine combination causing more hand-foot syndrome.[17] This suggests that trifluridine-tipiracil plus bevacizumab could be a feasible alternative in this patient population.[17]

Mechanisms of Resistance

Resistance to fluoropyrimidines is a significant clinical challenge.[6][18] Key mechanisms include:

  • Increased Thymidylate Synthase (TS) Expression: Higher levels of the target enzyme can overcome the inhibitory effects of FdUMP.[18]

  • Altered Drug Metabolism: Changes in the activity of enzymes involved in the activation or catabolism of the drugs can reduce their efficacy.[18]

  • Defects in DNA Mismatch Repair: This can lead to tolerance of DNA damage induced by the drugs.

  • Downregulation of Drug Transporters: Reduced uptake of the drug into cancer cells.[19]

Experimental Protocols for Efficacy Assessment

Evaluating the comparative efficacy of these compounds relies on robust in vitro and in vivo experimental models.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the direct cytotoxic effects of the drugs on cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the fluorinated pyrimidine nucleoside (e.g., 5-FU, trifluridine) for a specified duration (e.g., 48-72 hours). Include an untreated control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the drug concentration required to inhibit cell growth by 50%.

Caption: General workflow for an MTT cell viability assay.

In Vivo Tumor Xenograft Models

These models are crucial for evaluating the antitumor efficacy of the drugs in a living organism.[20]

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, 5-FU, capecitabine, TAS-102). Administer the drugs according to the appropriate schedule and route (e.g., intraperitoneal injection for 5-FU, oral gavage for capecitabine and TAS-102).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Caption: Workflow for an in vivo subcutaneous xenograft study.

Conclusion

The family of fluorinated pyrimidine nucleosides offers a range of therapeutic options for cancer treatment. While 5-FU remains a foundational agent, the development of the oral prodrug capecitabine has provided a more convenient alternative with a potentially favorable toxicity profile. For patients with refractory disease, trifluridine/tipiracil offers a distinct mechanism of action that can overcome resistance to traditional fluoropyrimidines. The continued investigation into the comparative efficacy and mechanisms of these drugs, through rigorous preclinical and clinical studies, is essential for optimizing their use and improving patient outcomes.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
  • Peters, G. J., van der Wilt, C. L., van Triest, B., Codacci-Pisanelli, G., Johnston, P. G., van Groeningen, C. J., & Pinedo, H. M. (1995). Mechanisms of resistance to fluoropyrimidines. European Journal of Cancer, 31(7-8), 1299–1305.
  • OncoDaily. (2025, June 17). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management.
  • Patsnap Synapse. (2024, July 17).
  • Kawazoe, H., & Ohtsu, A. (2015). TAS-102, a novel antitumor agent: a review of the mechanism of action. Therapeutic Advances in Medical Oncology, 7(6), 328–338.
  • MolForge Blog. (2026, February 20).
  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).
  • Cheson, B. D., & Vokes, E. E. (2018). Trifluridine/Tipiracil: An Emerging Strategy for the Management of Gastrointestinal Cancers. Targeted Oncology, 13(4), 415–426.
  • ChemicalBook. (2023, December 4). The structure and mechanism of action of 5-Fluorouracil.
  • ResearchGate. (n.d.). 5-Fluorouracil mechanism of action.
  • The Oncologist. (2024, February 16).
  • Clinical and Experimental Gastroenterology. (2019).
  • Heidelberger, C., & Anderson, S. W. (1964). Comparative Studies of Fluorinated Pyrimidines with Various Cell Lines. Cancer Research, 24(11), 1979–1985.
  • Patsnap Synapse. (2024, July 17).
  • Health Canada. (2022, July 14). Product Monograph Capecitabine.
  • National Cancer Institute. (2015, June 12).
  • MDPI. (2018, July 23). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism.
  • Walko, C. M., & Lindley, C. (2005). Capecitabine in the management of colorectal cancer. Clinical Therapeutics, 27(1), 23–40.
  • Thorn, C. F., Marsh, S., Carrillo, M. W., McLeod, H. L., Klein, T. E., & Altman, R. B. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 21(4), 237–242.
  • Hiratsuka, M., & Takekuma, Y. (2020). In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. Journal of Clinical Medicine, 9(8), 2342.
  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).
  • BenchChem. (2025). A Comparative Guide to the In Vitro Biological Activity of Fluorinated vs.
  • Fujii, S., Ikenaka, K., Fukushima, M., & Shirasaka, T. (1978). Isolation of fluoropyrimidine-resistant murine leukemic cell lines by one-step mutation and selection. Gann, 69(6), 763–771.
  • Al-Sanea, M. M., Al-Ghamdi, S. S., & Al-Saud, N. B. (2021). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. Oncology Letters, 22(5), 1-9.
  • Hiratsuka, M., & Takekuma, Y. (2020). In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. Journal of Clinical Medicine, 9(8), 2342.
  • Balzarini, J. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. ORCA – Online Research @ Cardiff.
  • Bouché, O., & Volet, J. (2018). [Fluoropyrimidines cardiac toxicity: 5-fluorouracil, capecitabine, compound S-1 and trifluridine/tipiracil]. Bulletin du Cancer, 105(7-8), 716–724.
  • Peters, G. J., van der Wilt, C. L., van Groeningen, C. J., Smid, K., Meijer, S., & Pinedo, H. M. (1992). In vitro enhancement of fluoropyrimidine-induced cytotoxicity by leucovorin in colorectal and gastric carcinoma cell lines but not in non-small-cell lung carcinoma cell lines. Cancer Chemotherapy and Pharmacology, 30(6), 417–422.
  • Prager, G. W., et al. (2023). Trifluridine-tipiracil plus bevacizumab versus capecitabine plus bevacizumab as first-line treatment for patients with metastatic colorectal cancer who are not candidates for intensive therapy (SOLSTICE): a multicentre, open-label, randomised, phase 3 trial. The Lancet Oncology, 24(7), 743-754.
  • Clinicaltrials.eu. (2025, December 12). Study comparing trifluridine/tipiracil with bevacizumab versus capecitabine with bevacizumab as first-line treatment for patients with metastatic colorectal cancer who cannot receive intensive therapy.
  • CancerNetwork. (2020, November 11). Trials Suggest Capecitabine Might Be Simpler Substitute for 5-FU in Colorectal Cancer Regimens.
  • G. G. (2017).
  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • Eurofins. (2010, January 15). fluoropyrimidines (5 fluorouracil).
  • Largiadèr, C. R., et al. (2020). Fluoropyrimidine chemotherapy: recommendations for DPYD genotyping and therapeutic drug monitoring of the Swiss Group of Pharmacogenomics and Personalised Therapy. Swiss Medical Weekly, 150, w20223.
  • Ontario Health. (2021). DPYD Genotyping in Patients Who Have Planned Cancer Treatment With Fluoropyrimidines: A Health Technology Assessment.
  • Baishideng Publishing Group. (2025, May 15). Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing.

Sources

Technical Comparison Guide: Elemental Analysis for 1-Ethyl-5-trifluoromethyl Uracil Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive confirmation of 1-Ethyl-5-trifluoromethyl uracil (C₇H₇F₃N₂O₂) using Elemental Analysis (EA), while objectively comparing this traditional technique against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Executive Summary

1-Ethyl-5-trifluoromethyl uracil is a critical synthetic intermediate and lipophilic analog of the antineoplastic agent 5-trifluoromethyluracil. Its confirmation requires rigorous validation of bulk purity and elemental composition. While modern spectroscopic methods (HRMS, NMR) provide structural connectivity, Elemental Analysis (CHN/F) remains the only method that quantifies the bulk elemental mass percent, serving as the ultimate arbiter of chemical purity (>99.5%) required for pharmaceutical referencing.

This guide provides the calculated theoretical data, a comparative performance analysis of confirmation techniques, and a self-validating protocol for handling this fluorinated pyrimidine.

Elemental Analysis Data Specifications

The following data represents the theoretical standard for 1-Ethyl-5-trifluoromethyl uracil. Experimental values must fall within ±0.4% of these targets to confirm purity.

Table 1: Theoretical vs. Acceptable Experimental Composition

Molecular Formula: C₇H₇F₃N₂O₂ | Molecular Weight: 208.14 g/mol

ElementSymbolTheoretical Mass %Acceptable Range (±0.4%)Detection Mode (Combustion)
Carbon C 40.39% 39.99% – 40.79%CO₂ (TCD/IR)
Hydrogen H 3.39% 2.99% – 3.79%H₂O (TCD/IR)
Nitrogen N 13.46% 13.06% – 13.86%N₂ (TCD)
Fluorine F 27.38% 26.98% – 27.78%Ion Chromatography (post-combustion)*
Oxygen O 15.37% Calculated by differencePyrolysis (Optional)

> Note: Standard CHN analysis often omits Fluorine. However, for 5-trifluoromethyl derivatives, F-analysis is recommended to rule out defluorination byproducts.

Comparative Analysis: EA vs. Alternatives

Why use Elemental Analysis when HRMS is faster? The table below objectively compares the "performance" of EA against HRMS and NMR for this specific compound.

Table 2: Performance Comparison of Confirmation Methods
FeatureElemental Analysis (EA) High-Res Mass Spec (HRMS) NMR (¹H, ¹⁹F)
Primary Function Bulk Purity Confirmation Molecular Formula IdentityStructural Connectivity & Regiochemistry
Detection Principle Combustion & Gas ChromatographyM/Z Ratio (Ionization)Nuclear Spin Resonance
Sensitivity to Solvents High (Trapped solvent ruins data)Low (Solvents are separated)Moderate (Solvents appear as peaks)
Isomer Specificity None (Cannot distinguish N1-ethyl vs N3-ethyl)None (Isomers have same mass)High (Coupling constants define N1 vs N3)
Blind Spot Inorganic impurities (unless ash is weighed)Non-ionizable impuritiesSilent impurities (e.g., inorganic salts)
Verdict Essential for Purity. Proves the sample is chemically clean and dry.[1]Essential for Identity. Proves the molecule exists in the sample.Essential for Structure. Proves the atoms are connected correctly.
Critical Insight: The Regiochemistry Challenge

For 1-Ethyl-5-trifluoromethyl uracil , a major synthetic risk is alkylation at the N3 position instead of N1 .

  • EA cannot distinguish 1-Ethyl from 3-Ethyl isomers (identical % composition).

  • Protocol Recommendation: EA must be paired with ¹H-NMR or NOESY to confirm the ethyl group is attached to N1 (adjacent to the C6 proton) before final purity assignment.

Experimental Protocol: Self-Validating Confirmation System

Phase 1: Sample Preparation (Crucial for Fluorinated Compounds)

Fluorinated compounds can form stable metal fluorides or HF during combustion, damaging standard quartz tubes.

  • Purification: Recrystallize crude product from Ethanol/Water (to remove inorganic salts).

  • Drying: Dry under high vacuum (<0.1 mbar) at 50°C for 24 hours. Solvent entrapment is the #1 cause of EA failure.

  • Weighing: Use a microbalance (readability 0.001 mg). Target sample mass: 2.0 – 3.0 mg .

Phase 2: Combustion Parameters (Modified for Fluorine)
  • Oxidizer: Oxygen (99.999%).

  • Combustion Aid: Add Tungsten Trioxide (WO₃) or V₂O₅ to the sample capsule.

    • Reasoning: These additives prevent the formation of non-volatile metal fluorides and aid in the complete release of Fluorine and Nitrogen.

  • Temperature: Furnace at 1050°C (higher than standard 950°C to ensure C-F bond cleavage).

Phase 3: Data Validation Logic
  • If %C is High (+0.5%): Likely solvent contamination (Ethanol). Action: Re-dry.

  • If %N is Low (-0.5%): Incomplete combustion of the pyrimidine ring. Action: Increase O₂ dose or add more WO₃.

  • If %C/H/N are all Low: Inorganic contamination (Silica/Salts). Action: Check ash residue.

Visualization: Confirmation Workflow

The following diagram illustrates the logical flow for confirming 1-Ethyl-5-trifluoromethyl uracil, highlighting the interdependence of EA, NMR, and HRMS.

ConfirmationWorkflow Start Crude 1-Ethyl-5-CF3 Uracil Purification Recrystallization & Vacuum Drying (Remove Solvents/Salts) Start->Purification NMR_Check 1H & 19F NMR Analysis (Regiochemistry Check) Purification->NMR_Check Isomer_Fail Wrong Isomer (N3-Ethyl) Discard/Reprocess NMR_Check->Isomer_Fail N3-Ethyl Detected Isomer_Pass Correct Isomer (N1-Ethyl) Proceed to Purity NMR_Check->Isomer_Pass N1-Ethyl Confirmed EA_Analysis Elemental Analysis (CHN) (+WO3 Additive) Isomer_Pass->EA_Analysis Data_Eval Compare Found vs. Calc (Tolerance ±0.4%) EA_Analysis->Data_Eval Fail_Solvent Fail: High %C (Trapped Solvent) Data_Eval->Fail_Solvent Deviation > 0.4% Fail_Inorganic Fail: Low All % (Inorganic Impurity) Data_Eval->Fail_Inorganic Values Low Success CONFIRMED REFERENCE STANDARD (Purity >99.5%) Data_Eval->Success Within Range Fail_Solvent->Purification Re-dry

Figure 1: Decision matrix for the structural and purity confirmation of fluorinated uracil derivatives.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 672-45-7, 5-(Trifluoromethyl)uracil. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Elemental analysis of fluorochemicals: Challenges and Methods. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Characterization of Fluorinated Pyrimidines. PMC. Retrieved from [Link]

  • ChemCollective. (2025). Determining Empirical Formula from Elemental Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-Ethyl-5-trifluoromethyl uracil

[1][2][3][4][5]

Executive Summary & Core Directive

1-Ethyl-5-trifluoromethyl uracil is a fluorinated pyrimidine derivative.[1][2][3][4] For disposal purposes, it must be classified as a Halogenated Organic Compound .

The presence of the trifluoromethyl group (-CF₃) dictates that this compound cannot be treated as standard organic waste.[2][3][4] Incomplete combustion of fluorinated compounds can release Hydrogen Fluoride (HF) and perfluoroisobutene (PFIB), both of which are highly toxic and corrosive.

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable, as this increases disposal costs and complicates incineration.[3][4]

  • Segregate into specific "Halogenated Waste" streams.

Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in a self-validating safety protocol.[2][4]

PropertySpecificationOperational Implication
Chemical Class Fluorinated PyrimidineHigh thermal stability; requires high-temp incineration.[1][2][3][4]
Functional Group Trifluoromethyl (-CF₃)Generates HF upon combustion; requires scrubbers.[2][4]
Physical State Solid (Crystalline Powder)Dust explosion/inhalation hazard during transfer.
Reactivity Stable under normal conditionsIncompatible with strong oxidizers and strong bases.[2]
Toxicity Profile Potentially Toxic (Oral/Inhalation)Treat as H301/H315/H319/H335 (Toxic/Irritant).

Note on CAS: While the parent compound, 5-(Trifluoromethyl)uracil, is registered as CAS 54-20-6 , the 1-Ethyl derivative is a specialized research analog.[1][2][3][4] Disposal protocols must follow the stricter guidelines applicable to the parent fluorinated structure.

Pre-Disposal Handling & Segregation

Effective disposal starts at the bench. Use this segregation logic to prevent cross-contamination and ensure regulatory compliance.

A. Container Selection
  • Solids: Use wide-mouth High-Density Polyethylene (HDPE) jars. Glass is acceptable but poses a breakage risk.

  • Liquids: Use chemically resistant HDPE or glass carboys.[2] Ensure caps are vented if there is any risk of ongoing reaction, though the compound itself is stable.

B. Labeling Requirements

Every container must be labeled before waste is added.[2]

  • Primary Tag: "HAZARDOUS WASTE"

  • Chemical Name: "1-Ethyl-5-trifluoromethyl uracil" (Do not use abbreviations like "ETFMU").[1][2][3][4]

  • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated.

C. Segregation Rules
  • Strictly Segregate From:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of violent reaction.[4]

    • Alkali Metals: (e.g., Sodium, Potassium) – Risk of defluorination/explosion.[4]

    • Non-Halogenated Solvents: Mixing increases the volume of waste that requires expensive halogen-specific incineration.[2][3][4]

Disposal Workflows: Step-by-Step

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired stocks, spilled solids, or synthesis yield.[3][4]

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[4][5] Use a P95/N95 dust mask or work in a fume hood.[2]

  • Transfer: Carefully transfer the solid into a pre-labeled wide-mouth HDPE jar.

  • Decontamination: Wipe the exterior of the jar with a damp paper towel to remove dust.[2]

  • Sealing: Screw the lid tight. Apply parafilm around the seal for long-term storage.[2][4]

  • Secondary Containment: Place the jar into a clear plastic zip-lock bag or a secondary bin to contain potential leaks.

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Applicable for: Reaction mixtures, HPLC effluent, or dissolved stocks.[3][4]

  • Characterization: Determine the solvent base.[2]

    • If dissolved in DCM/Chloroform: Pour directly into the Halogenated Waste carboy.

    • If dissolved in Water/Methanol:[2][3][4] If the concentration of fluorinated compound is >1%, it is best practice to divert to the Halogenated Waste stream to ensure proper destruction.

  • pH Check: Ensure the solution is Neutral (pH 6-8). If acidic/basic due to reagents, neutralize carefully before adding to the central waste carboy to prevent drum pressurization.

  • Log: Record the volume and approximate concentration on the waste log sheet immediately.

Protocol C: Contaminated Debris (Sharps/PPE)[3][4][5]
  • Sharps: Needles used with this compound must go into a Red Biohazard/Sharps Bin labeled for chemical contamination.[2]

  • Soft Debris: Gloves, paper towels, and weigh boats should be double-bagged in heavy-duty polyethylene bags (yellow or orange hazardous waste bags, depending on facility color codes) and labeled "Contaminated with Fluorinated Organics."[2][3][4]

Visualized Decision Workflows

Diagram 1: Waste Stream Decision Tree

This logic gate ensures the researcher chooses the correct disposal path immediately.

WasteDecisionTreeStartWaste Generation:1-Ethyl-5-trifluoromethyl uracilStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidDebrisPPE / DebrisStateCheck->DebrisSolidActionHDPE JarLabel: 'Toxic Solid'Solid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckDebrisActionDouble BagHazardous Solid WasteDebris->DebrisActionHaloSolventHalogenated(DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated(Water, MeOH)SolventCheck->NonHaloSolventLiquidAction1Halogenated Waste Carboy(Do Not Mix with Acids)HaloSolvent->LiquidAction1LiquidAction2Segregate as'Halogenated Contaminated'NonHaloSolvent->LiquidAction2Contains Fluorinated Cmpd

Caption: Operational logic for segregating 1-Ethyl-5-trifluoromethyl uracil waste streams at the source.

Diagram 2: The Professional Incineration Lifecycle

Why do we segregate? This diagram explains the downstream necessity of high-temperature destruction.[2][4]

IncinerationCycleLabLab Collection(Satellite Accumulation)EHSEHS/Central Storage(Waste Profiling)Lab->EHSWeekly PickupTransportLicensed Hauler(DOT Class 6.1 or 9)EHS->TransportManifestingIncineratorHigh-Temp Incinerator(>1100°C)Transport->IncineratorScrubberWet Gas Scrubber(Neutralizes HF)Incinerator->ScrubberFlue Gas (HF)StackClean Emission(CO2, H2O, N2)Scrubber->Stack

Caption: The critical path for fluorinated waste, highlighting the requirement for HF scrubbing.

Emergency Spill Response

In the event of a spill, autonomy and speed are critical.

  • Evacuate & Ventilate: If the spill is significant (>5g or dust cloud), evacuate the immediate area and allow dust to settle for 15 minutes.

  • PPE Up: Don nitrile gloves, safety goggles, and a lab coat. If dust is present, use a respirator.

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust dispersion.[2] Sweep carefully into a dustpan.

    • Liquids: Cover with an inert absorbent (vermiculite or spill pads). Do not use combustible materials like sawdust.[2]

  • Clean Up: Place all spill materials into a hazardous waste bag. Clean the surface with soap and water; collect the rinsate as liquid hazardous waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 672-45-7, 6-(Trifluoromethyl)uracil.[1][2][3][4] Retrieved from [Link][3][4]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (40 CFR Part 261). Retrieved from [Link]

Navigating the Handling of 1-Ethyl-5-trifluoromethyluracil: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: A Proactive Approach to Safety

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical to create a sufficient barrier between the researcher and the hazardous compound. The following table summarizes the minimum recommended PPE for handling 1-Ethyl-5-trifluoromethyluracil.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 compliant).[2][3]Provides maximum protection against permeation by cytotoxic drugs. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[4]
Body Protection Disposable, lint-free, low-permeability fabric gown with a solid front, back closure, long sleeves, and tight-fitting elastic or knit cuffs.[5][6]Protects the wearer's clothing and skin from contamination. Gowns should be changed every 2-3 hours or immediately after a spill or splash.[4]
Eye & Face Protection Safety goggles with side shields or a full-face shield.[3][6]Protects against splashes and aerosols that could come into contact with the eyes and face.
Respiratory Protection A NIOSH-approved N95 or higher respirator.[4][6]Required when handling the compound as a powder, if there is a risk of aerosolization, or when cleaning up spills to prevent inhalation of hazardous particles.
Additional Protection Disposable shoe covers and a hair cover are recommended, especially in designated handling areas.[4]Minimizes the tracking of contaminants outside of the work area.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational workflow is crucial for minimizing exposure and maintaining a safe laboratory environment.

Experimental Workflow for Handling 1-Ethyl-5-trifluoromethyluracil

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling Procedures cluster_doffing Doffing PPE cluster_disposal Waste Disposal prep_area Designate and prepare a dedicated handling area (e.g., chemical fume hood). prep_ppe Assemble all necessary PPE. prep_area->prep_ppe prep_spill Ensure a spill kit for cytotoxic drugs is readily accessible. prep_ppe->prep_spill don_hair_shoe Don hair and shoe covers. prep_spill->don_hair_shoe Proceed to Donning don_gown Don the inner and then the outer gown. don_hair_shoe->don_gown don_resp Don respiratory protection (if required). don_gown->don_resp don_eye Don eye and face protection. don_resp->don_eye don_gloves Don two pairs of chemotherapy-rated gloves. don_eye->don_gloves handle_hood Conduct all manipulations within a certified chemical fume hood or biological safety cabinet. don_gloves->handle_hood Proceed to Handling handle_surface Cover the work surface with a disposable, absorbent, plastic-backed pad. handle_hood->handle_surface handle_weigh Weigh the compound in a ventilated balance enclosure or fume hood. handle_surface->handle_weigh handle_dissolve Dissolve the solid slowly to avoid splashing. handle_weigh->handle_dissolve doff_outer_gloves Remove outer gloves in a designated area. handle_dissolve->doff_outer_gloves Proceed to Doffing doff_gown Remove the gown, turning it inside out. doff_outer_gloves->doff_gown doff_inner_gloves Remove inner gloves. doff_gown->doff_inner_gloves doff_resp_eye Remove respiratory and eye protection away from the handling area. doff_inner_gloves->doff_resp_eye dispose_ppe Dispose of all used PPE in a designated hazardous waste container. doff_resp_eye->dispose_ppe Proceed to Disposal dispose_materials Segregate and dispose of all contaminated labware and materials as hazardous chemotherapeutic waste. dispose_ppe->dispose_materials

Caption: Experimental workflow for handling 1-Ethyl-5-trifluoromethyluracil.

Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[7][8][9]

Donning Sequence:

  • Don shoe covers and hair cover.

  • Don the inner gown, followed by the outer, chemotherapy-rated gown.

  • Don your N95 respirator (if required), ensuring a proper fit.

  • Don eye and face protection.

  • Perform hand hygiene.

  • Don the first pair of gloves, tucking the cuffs under the gown sleeves.

  • Don the second pair of gloves, pulling the cuffs over the gown sleeves.[4]

Doffing Sequence:

  • In the designated doffing area, remove the outer pair of gloves.

  • Remove the outer gown, turning it inside out as you remove it.

  • Remove the inner pair of gloves.

  • Exit the immediate handling area.

  • Remove eye and face protection.

  • Remove the respirator.

  • Remove shoe and hair covers.

  • Perform thorough hand hygiene with soap and water.

Operational and Disposal Plans

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

  • Alert and Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the full complement of recommended PPE, including respiratory protection.

  • Containment: Use a cytotoxic drug spill kit to contain the spill. Absorb liquids with absorbent pads and cover solids with damp cloths to prevent aerosolization.

  • Cleanup: Working from the outer edge of the spill inward, carefully clean the area.

  • Decontamination: Decontaminate the area with a suitable agent, such as a 0.5% sodium hypochlorite solution, followed by a rinse with 70% isopropyl alcohol and then water.[6]

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous chemotherapeutic waste.[6]

Waste Disposal

All materials contaminated with 1-Ethyl-5-trifluoromethyluracil are considered hazardous chemotherapeutic waste and must be disposed of accordingly.[6]

  • Segregation: All contaminated waste, including unused product, PPE, disposable labware, and spill cleanup materials, must be segregated from regular laboratory trash.[6]

  • Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste".[6]

  • Disposal Route: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound or contaminated materials down the drain.

Conclusion

The safe handling of potentially hazardous compounds like 1-Ethyl-5-trifluoromethyluracil is a cornerstone of responsible research. By implementing this comprehensive PPE and procedural guide, researchers can significantly minimize the risk of exposure and maintain a safe laboratory environment. It is imperative to treat this and similar compounds with the respect they demand, ensuring that scientific advancement does not come at the cost of personal safety.

References

  • Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]

  • NHS England. (2018). Policy for the use of personal protective equipment when handling chemotherapy, v 3.0.
  • The Association for Radiologic & Imaging Nursing. (n.d.).
  • BenchChem. (2025). Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.
  • NHS England. (2018). Policy for the use of personal protective equipment when handling chemotherapy, v 3.0.
  • CDC. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • ppno.ca. (n.d.). Safe Handling of Hazardous Drugs and Waste.
  • BenchChem. (2025). Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.
  • Contec Healthcare. (2023, July 12). Best Practices for HD Doffing when working with Hazardous Drugs.
  • BenchChem. (2025). Safeguarding Researchers: A Comprehensive Guide to Handling Tegafur-Uracil.
  • CDC. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • BioSpectra, Inc. (2022, April 27). Uracil SDS.
  • NCI at Frederick. (2014).
  • BenchChem. (2025). Personal protective equipment for handling 13-Dihydrocarminomycin.
  • Fisher Scientific. (2024, March 25).
  • Bausch Health. (2015, March 26).
  • Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • ECHEMI. (n.d.). 5-(Trifluoromethyl)
  • Oncology Nursing Society. (n.d.). Navigating Hazardous Drug Safety: PPE Requirements and Best Practices for Nurses.
  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • University of Oslo. (2016, April 6). Handling hazardous waste - NCMBM.
  • Fisher Scientific. (2025, December 22).
  • PMC. (n.d.). Safe handling of hazardous drugs.
  • PMC. (n.d.). 5-Ethynyluracil (GW776)
  • Morris, S. M. (1993). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. Mutation Research/Reviews in Genetic Toxicology, 297(1), 39–51.
  • Central Drug House (P) Ltd. (n.d.).
  • PQRI. (2018, April 19).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.